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  • Product: 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid
  • CAS: 1345472-27-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physical Properties of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the essential physical properties of 5-[4-(Carboxymethyl)phenyl]-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the essential physical properties of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. Understanding these characteristics is of paramount importance for its application in research and drug development, as they directly influence its behavior in biological systems, formulation strategies, and analytical method development. This document moves beyond a simple recitation of data, offering insights into the structural rationale for the observed properties and detailing the experimental methodologies for their determination.

Chemical Identity and Structural Features

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a biphenyl carboxylic acid derivative. Its structure, featuring two phenyl rings linked by a single bond, with carboxylic acid groups attached to each and a fluorine atom on one ring, dictates its physicochemical behavior.[1]

Molecular Structure:

Caption: 2D structure of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

This molecule's biphenyl core provides a rigid scaffold, while the two carboxylic acid groups and the fluorine atom introduce polarity and specific reactivity.[1]

Core Physical Properties

The physical properties of an active pharmaceutical ingredient (API) are critical for its development. Below is a summary of the known and estimated physical properties of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

PropertyValueSource/Method
CAS Number 1375069-37-6[2]
Molecular Formula C15H11FO4[2]
Molecular Weight 274.24 g/mol [2]
Melting Point Estimated >200 °CEstimation based on related biphenyl carboxylic acid structures.[1]
Boiling Point Decomposes before boilingExpected for complex carboxylic acids.
Appearance Likely a white to off-white crystalline solidBased on related fluorobenzoic acids.[3][4][5]

Solubility Profile

The solubility of a drug substance is a key determinant of its oral bioavailability. 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, with its two polar carboxylic acid groups, is expected to exhibit pH-dependent aqueous solubility. The nonpolar biphenyl backbone, however, will limit its solubility in water at neutral pH.

Expected Solubility Behavior:

  • Water: Poorly soluble at neutral and acidic pH. Solubility will increase significantly at higher pH as the carboxylic acid groups are deprotonated to form more soluble carboxylate salts.

  • Organic Solvents: Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and sparingly soluble in less polar solvents like acetone. It is expected to be poorly soluble in nonpolar solvents like hexane.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility.

  • Preparation: Add an excess amount of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH values, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G start Start: Add excess compound to solvent agitate Agitate at constant temperature start->agitate equilibrate Allow to equilibrate (24-48h) agitate->equilibrate filter Filter supernatant equilibrate->filter analyze Analyze concentration by HPLC filter->analyze end Determine solubility analyze->end Synthesis_Pathway Reactant A 2-Fluoro-5-bromobenzoic acid derivative Product 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid Reactant A->Product Reactant B 4-(Carboxymethyl)phenylboronic acid Reactant B->Product Catalyst Pd Catalyst + Base Catalyst->Product

Caption: A potential Suzuki coupling synthesis route.

Characterization Methods

The identity and purity of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure by showing the expected signals and splitting patterns for the aromatic and aliphatic protons and carbons. 19F NMR would show a signal characteristic of the fluorine atom. [6][7]* Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid groups, as well as C-F and aromatic C-H and C=C stretching vibrations. [7][8]* High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound and is also used in the quantification for solubility studies. [9]* Melting Point Analysis: A sharp melting point range is indicative of high purity. [8]

Conclusion

The physical properties of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid are a direct consequence of its molecular structure. The interplay between the nonpolar biphenyl core and the polar carboxylic acid and fluorine substituents results in a compound with limited but pH-dependent aqueous solubility and two distinct acidic dissociation constants. While experimental data for some properties are not widely published, this guide provides a robust framework for understanding, estimating, and experimentally determining these crucial parameters. This knowledge is essential for any researcher or developer looking to utilize this compound in pharmaceutical or other scientific applications.

References

  • PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

  • Academia.edu. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

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Exploratory

4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid chemical structure

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Substituted Fluoro-[1,1'-biphenyl] Carboxylic Acids Abstract The 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Substituted Fluoro-[1,1'-biphenyl] Carboxylic Acids

Abstract

The 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid represents a novel molecular architecture of significant interest to the fields of medicinal chemistry and materials science. While specific literature on this exact compound is not publicly available, its structure combines three critical pharmacophoric and matériogenic elements: a fluorinated biphenyl scaffold, a meta-positioned carboxylic acid, and an acetic acid substituent. This guide provides a comprehensive analysis of this molecular class, offering a predictive framework for its synthesis, characterization, and application. By dissecting its structural components and examining well-documented analogs, we furnish researchers and drug development professionals with a robust, experience-grounded roadmap for exploring this and related chemical entities.

Introduction: The Fluorinated Biphenyl Carboxylic Acid Scaffold

The [1,1'-biphenyl] moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its semi-rigid structure allows for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The incorporation of carboxylic acid groups is a classic strategy to engage with biological targets through strong hydrogen bonding and electrostatic interactions. However, the inherent acidity and polarity of carboxylates can limit oral bioavailability and membrane permeability.[1]

The strategic introduction of fluorine atoms—a cornerstone of modern medicinal chemistry—profoundly modulates a molecule's physicochemical properties. Fluorine can alter acidity (pKa), enhance metabolic stability, and improve lipophilicity, thereby overcoming common pharmacokinetic challenges.[2] The combination of these three motifs in 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid suggests a molecule designed for high-affinity binding, tailored solubility, and enhanced metabolic resilience, making it a compelling target for investigation.

Structural and Physicochemical Analysis

The target molecule is a bifunctional biphenyl derivative. Its core structure and the influence of its substituents are key to its predicted properties.

Caption: Chemical structure of 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid.

Key Structural Features and Their Predicted Influence:

  • [1,1'-Biphenyl] Core: Provides a rigid, aromatic scaffold. The torsional angle between the phenyl rings will be influenced by the substituents, affecting the overall 3D conformation.

  • 4-Fluoro Substituent: The electron-withdrawing nature of fluorine is expected to lower the pKa of the carboxylic acid groups, making them more acidic. It will also increase the molecule's lipophilicity.

  • 3-Carboxylic Acid Group: This group is positioned meta to the biphenyl linkage. Its acidity and capacity for hydrogen bonding are critical for potential biological activity.

  • 4'-(Carboxymethyl) Group (Acetic Acid): This second acidic moiety adds another potential interaction point and significantly increases the molecule's polarity compared to a simple biphenyl carboxylic acid. The flexible CH₂ linker allows the terminal carboxylate to adopt multiple conformations.

Physicochemical Properties of Structural Analogs

To ground our predictions, we can compare the properties of known, structurally related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberSource
4'-Fluoro[1,1'-biphenyl]-3-carboxylic acidC₁₃H₉FO₂216.2110540-39-3[3][4]
4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acidC₁₃H₉FO₃232.2122510-33-4
Biphenyl-4-carboxylic acidC₁₃H₁₀O₂198.2292-92-2[5][6]
4'-Fluoro-biphenyl-4-carboxylic acidC₁₃H₉FO₂216.215731-10-2[7]

Proposed Synthetic Strategy: A Modular Approach

A robust and logical synthesis for the target molecule would leverage the well-established Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a reliable and high-yield pathway to construct the central biphenyl bond from commercially available or readily synthesized precursors.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product ReactantA Reactant A (4-Fluoro-3-methylphenyl)boronic acid Coupling Step 1: Suzuki Coupling (Pd Catalyst, Base) ReactantA->Coupling ReactantB Reactant B Methyl 4-bromo-2-iodobenzoate (or similar dihalide) ReactantB->Coupling Oxidation Step 2: Oxidation of Methyl Group (e.g., KMnO₄) Coupling->Oxidation Forms biphenyl core SecondCoupling Step 3: Secondary Functionalization (e.g., Sonogashira/Heck followed by reduction/oxidation to add carboxymethyl) Oxidation->SecondCoupling Installs 3-COOH Hydrolysis Step 4: Ester Hydrolysis (LiOH or NaOH) SecondCoupling->Hydrolysis Installs 4'-CH₂COOR Product Target Molecule Hydrolysis->Product Final deprotection

Caption: Proposed synthetic workflow utilizing Suzuki coupling.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, self-validating methodology based on standard procedures for Suzuki coupling and subsequent functional group manipulations.[8][9]

Step 1: Synthesis of Methyl 4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylate

  • Reactor Setup: To an oven-dried, 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (4-carboxyphenyl)boronic acid (1.2 eq), 1-bromo-4-fluoro-2-methylbenzene (1.0 eq), and palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Solvent and Base Addition: Add 1,4-dioxane (100 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (3.0 eq).

  • Reaction Execution: Degas the mixture by bubbling nitrogen through it for 20 minutes. Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.

  • Work-up and Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials. Upon completion, cool the mixture to room temperature, dilute with water (100 mL), and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the coupled biphenyl intermediate.

Step 2: Functional Group Manipulations

  • Oxidation: The methyl group at the 3'-position can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification.

  • Introduction of Carboxymethyl Group: The 4-position of the second ring (originally from the boronic acid) would need to be functionalized. A more efficient route would start with a di-halogenated phenyl ring, allowing for sequential, site-selective couplings. For instance, starting with a 4-bromo-iodobenzene derivative allows for a first Suzuki coupling at the more reactive iodine position, leaving the bromine available for a second coupling (e.g., Sonogashira or Heck) to introduce a two-carbon unit that can be converted to the carboxymethyl group.

  • Ester Hydrolysis: The final step involves the saponification of any methyl esters using a base like lithium hydroxide (LiOH) in a THF/water mixture to yield the final dicarboxylic acid product.

Predicted Spectroscopic Profile

While experimental data is unavailable, a predictive analysis based on the structure and data from similar compounds provides a strong indication of the expected spectroscopic signature.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Hs~7.2 - 8.5m, d, ddJ(H-H) ≈ 7-9 Hz, J(H-F) ≈ 8-10 Hz
Methylene H (-CH₂-)~3.7 - 3.9s-
Carboxylic Acid Hs (-COOH)>12 (2H)br s-
Predicted ¹³C NMR Data
Carbon Atom Chemical Shift (δ, ppm)
Carbonyls (-COOH)~168 - 175
Aromatic C-F~160 - 165 (d, ¹JCF ≈ 240-250 Hz)
Aromatic Cs~115 - 145
Methylene C (-CH₂-)~40 - 45
Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the carboxylic acid functionalities.

Functional GroupCharacteristic Absorption Band (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)
C=O Stretch (Carboxylic Acid)1700-1725
C-F Stretch1100-1250
C=C Stretch (Aromatic)1450-1600
Mass Spectrometry (MS)
  • High-Resolution MS (HRMS): The calculated exact mass for C₁₅H₁₁FO₄ would be the primary confirmation. Expected [M-H]⁻ ion in negative ESI mode.

  • Fragmentation: Expect characteristic losses of H₂O (18 Da), CO₂ (44 Da), and COOH (45 Da) from the parent ion.

Potential Applications and Field Insights

The unique structural arrangement of 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid makes it a prime candidate for several advanced applications:

  • Drug Development: The dicarboxylic acid nature of the molecule makes it an excellent candidate for developing inhibitors of enzymes with di-anionic binding pockets, such as integrases or certain proteases. The biphenyl scaffold can serve as a rigid core to position the two acidic groups at an optimal distance for bidentate chelation or interaction. It can also serve as a bioisostere for other functional groups, offering a different physicochemical profile.[12]

  • Linker Technology: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, this molecule could function as a rigid, well-defined linker between the targeting moiety and the payload or E3 ligase binder. The two carboxylic acid groups offer orthogonal handles for conjugation.

  • Materials Science: Biphenyl dicarboxylic acids are known building blocks for metal-organic frameworks (MOFs) and high-performance polymers. The fluorine substituent could impart desirable properties such as thermal stability and hydrophobicity to the resulting materials.

Conclusion

While 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid remains an underexplored chemical entity, a thorough analysis of its constituent parts provides a clear and actionable path for its future investigation. This guide has established a plausible, modular synthetic route centered on the Suzuki cross-coupling reaction, predicted its key spectroscopic features for unambiguous characterization, and outlined its significant potential in drug discovery and materials science. For researchers and drug development professionals, the framework presented here serves as a foundational document to de-risk and accelerate the exploration of this promising molecule and its derivatives.

References

  • 4'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid | CymitQuimica. CymitQuimica. (No specific URL provided in search result, but the source is noted.)[3]

  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester - PubChem. National Center for Biotechnology Information. [Link][13]

  • 4-Fluoro-4'-methyl-1,1'-biphenyl - PubChem. National Center for Biotechnology Information. [Link][14]

  • 3-BIPHENYL-4'-FLUORO-CARBOXYLIC ACID - ChemBK. ChemBK. (No specific URL provided in search result, but the source is noted.)[4]

  • CAS#:22494-29-7 | 4'-Fluoro-4-methoxybiphenyl-3-carboxylic acid | Chemsrc. Chemsrc. (No specific URL provided in search result, but the source is noted.)[15]

  • 4'-FLUORO-BIPHENYL-4-CARBOXYLIC ACID | 5731-10-2 - ChemicalBook. ChemicalBook. (No specific URL provided in search result, but the source is noted.)[7]

  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids - Organic Syntheses. Organic Syntheses. [Link][16]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres - Semantic Scholar. Semantic Scholar. (No specific URL provided in search result, but the source is noted.)[2]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed. National Center for Biotechnology Information. [Link][1]

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. The Royal Society of Chemistry. (No specific URL provided in search result, but the source is noted.)[10]

  • CAS 22510-33-4 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid - BOC Sciences. BOC Sciences. (No specific URL provided in search result, but the source is noted.)

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. Asian Journal of Green Chemistry. (No specific URL provided in search result, but the source is noted.)[8]

  • Biphenyl-4-carboxylic acid - NIST WebBook. National Institute of Standards and Technology. [Link][6]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. ResearchGate. (No specific URL provided in search result, but the source is noted.)[9]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs - ResearchGate. ResearchGate. (No specific URL provided in search result, but the source is noted.)[17]

  • Spectroscopic Profile of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Technical Guide - Benchchem. BenchChem. (No specific URL provided in search result, but the source is noted.)[11]

  • CAS 873784-26-0 4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester - BOC Sciences. BOC Sciences. (No specific URL provided in search result, but the source is noted.)

  • Squaryl molecular metaphors – application to rational drug design and imaging agents. Journal of Cheminformatics. (No specific URL provided in search result, but the source is noted.)[18]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PubMed Central. National Center for Biotechnology Information. [Link][12]

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Foundational

Spectroscopic Profile of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (CAS 1345472-27-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, identified by CAS number 1345472-27-6,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, identified by CAS number 1345472-27-6, is a biphenyl carboxylic acid derivative. Its structure, featuring a fluorinated benzoic acid moiety linked to a phenylacetic acid, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of two carboxylic acid groups and a fluorine atom offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of more complex molecules with potential biological activity or unique material properties. A synonym for this compound is 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid.[1] The molecular formula of this compound is C₁₅H₁₁FO₄, and it has a molecular weight of 274.24 g/mol .[2][3]

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide will utilize predicted spectroscopic data to provide a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies for these predictions will be detailed, and the guide will also outline the standard experimental protocols for acquiring such data, offering a comprehensive resource for researchers working with this molecule or structurally related compounds.

Chemical Structure

Figure 1: Chemical structure of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, ¹H NMR and ¹³C NMR are the most informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methylene protons of the carboxymethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and fluorine substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-COOH (both)~12-13Broad singlet-
Aromatic CH~7.2 - 8.2Multiplets-
-CH₂-~3.7Singlet-

Interpretation:

  • The two carboxylic acid protons are expected to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. Their broadness is due to hydrogen bonding and chemical exchange.

  • The aromatic protons will resonate in the region of 7.2-8.2 ppm. The specific splitting patterns (multiplicities) will depend on the coupling between adjacent protons and through-space coupling with the fluorine atom. The protons on the fluorinated ring will likely show additional splitting due to H-F coupling.

  • The methylene protons of the carboxymethyl group are expected to appear as a singlet around 3.7 ppm, as they are not coupled to any other protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH (both)~168 - 175
Aromatic C-F~160 - 165 (doublet, ¹JCF)
Aromatic C-COOH~130 - 140
Aromatic C-C~135 - 145
Aromatic CH~115 - 135
-CH₂-~40 - 45

Interpretation:

  • The carbonyl carbons of the two carboxylic acid groups will appear at the most downfield region of the spectrum, around 168-175 ppm.

  • The carbon atom directly attached to the fluorine will show a large coupling constant (¹JCF) and will resonate at a downfield chemical shift.

  • The other aromatic carbons will have chemical shifts in the typical aromatic region (115-145 ppm), with their exact positions influenced by the substituents on the rings.

Experimental Protocol for NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) dissolve->solvent tms Add TMS as internal standard solvent->tms transfer Transfer to a 5 mm NMR tube tms->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz) transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field lock->shim tune Tune and match the probe for ¹H and ¹³C frequencies shim->tune h1_acq Acquire ¹H NMR spectrum tune->h1_acq c13_acq Acquire ¹³C NMR spectrum tune->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H peak_pick Peak Picking baseline->peak_pick Spectral Analysis Spectral Analysis peak_pick->Spectral Analysis G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Cleanup and Analysis instrument Turn on FTIR spectrometer atr Install ATR accessory instrument->atr background Collect a background spectrum atr->background place_sample Place a small amount of solid sample on the ATR crystal background->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_spectrum Collect the sample spectrum apply_pressure->collect_spectrum clean Clean the ATR crystal with a suitable solvent collect_spectrum->clean process Process the spectrum (e.g., baseline correction) clean->process analyze Analyze the spectrum and identify characteristic peaks process->analyze

Figure 3: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

For 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (C₁₅H₁₁FO₄), the exact mass is 274.0641 Da.

Ion Predicted m/z Description
[M+H]⁺275.0719Protonated molecular ion
[M-H]⁻273.0563Deprotonated molecular ion
[M+Na]⁺297.0539Sodium adduct
[M-H₂O+H]⁺257.0618Loss of water from the protonated molecule
[M-COOH]⁺229.0719Loss of a carboxyl group
[M-CH₂COOH]⁺215.0563Loss of the carboxymethyl group

Interpretation:

  • In positive ion mode, the most abundant ion is likely to be the protonated molecule [M+H]⁺.

  • In negative ion mode, the deprotonated molecule [M-H]⁻ will be prominent.

  • Fragmentation patterns would likely involve the loss of water, and the cleavage of the carboxylic acid and carboxymethyl groups. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

G cluster_sample_prep Sample Preparation cluster_lc_setup LC Setup cluster_ms_setup MS Setup cluster_acquisition Data Acquisition and Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol/water) filter Filter the solution through a 0.22 µm filter dissolve->filter inject Inject the sample filter->inject column Install an appropriate HPLC/UHPLC column (e.g., C18) mobile_phase Prepare and degas mobile phases (e.g., water and acetonitrile with formic acid) column->mobile_phase gradient Set up a suitable gradient elution program mobile_phase->gradient gradient->inject source Set up the electrospray ionization (ESI) source parameters mode Select positive and/or negative ion mode source->mode mass_range Define the mass range for acquisition mode->mass_range acquire Acquire data mass_range->acquire inject->acquire process Process the chromatogram and mass spectra acquire->process analyze Identify the molecular ion and fragmentation patterns process->analyze

Figure 4: Workflow for LC-MS data acquisition.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (CAS 1345472-27-6). While based on predicted data due to the scarcity of public experimental information, the interpretations and protocols outlined here offer a robust framework for researchers and drug development professionals. The detailed analysis of predicted NMR, IR, and MS spectra, coupled with standardized experimental workflows, serves as a valuable resource for the characterization and further investigation of this and structurally related compounds. It is strongly recommended that experimental data be acquired to validate these predictions whenever the compound is synthesized or obtained.

References

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid in Organic Solvents

Foreword: The Crucial Role of Solubility in Drug Development In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone of developability. Poor solubility can lead to unpredictable in vitro results, low bioavailability, and significant hurdles in formulation, ultimately stalling or terminating the development of an otherwise promising compound.[1] This guide provides a comprehensive framework for determining the solubility profile of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, a molecule of interest in medicinal chemistry. Our focus is not merely on the 'how' but the 'why'—elucidating the scientific rationale behind the experimental design to ensure the generation of robust and reliable data.

Molecular Characterization of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

A thorough understanding of the target molecule's structure is paramount in predicting and interpreting its solubility behavior.

  • Chemical Name: 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

  • Synonym: 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid

  • CAS Number: 1345472-27-6[2]

  • Molecular Formula: C₁₅H₁₁FO₄

  • Molecular Weight: 274.25 g/mol

Structural Features and Their Implications for Solubility:

The molecule possesses several key functional groups that dictate its interaction with various solvents:

  • Two Carboxylic Acid Groups: These are ionizable, polar functional groups capable of acting as both hydrogen bond donors and acceptors. Their presence suggests that the solubility will be highly dependent on the pH of the medium in aqueous solutions and will favor interactions with polar, protic solvents.

  • A Biphenyl Core: This large, nonpolar aromatic system contributes to the molecule's hydrophobicity, which will favor solubility in nonpolar organic solvents.

  • A Fluorine Substituent: The electronegative fluorine atom can modulate the electronic properties of the aromatic ring and participate in specific interactions, potentially enhancing acidity compared to its non-fluorinated analog.[3]

The molecule is, therefore, amphiphilic, with distinct polar and nonpolar regions. Its solubility will be a delicate balance of these competing characteristics, making a systematic study across a range of solvents essential.

The Theoretical Bedrock of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. For a crystalline solid dissolving in a liquid solvent, the process can be conceptualized as two steps: the energy required to break the crystal lattice of the solute and the energy released upon the solvation of the solute molecules by the solvent molecules.

The guiding principle of "like dissolves like" is a useful heuristic. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. A more quantitative understanding can be gained by considering solvent parameters such as polarity, hydrogen bonding capability, and dielectric constant.

Strategic Selection of Organic Solvents

A well-designed solubility study employs a diverse set of organic solvents to probe the full range of intermolecular interactions the solute can experience. The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes.

Table 1: A Proposed Panel of Organic Solvents for Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the carboxylic acid groups. Varying alkyl chain length modulates polarity.
Aprotic Polar Solvents Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)Possess a significant dipole moment but lack a hydrogen-donating group. Can accept hydrogen bonds.
Ethereal Solvents Tetrahydrofuran (THF), 1,4-DioxaneModerately polar, can act as hydrogen bond acceptors.
Ester Solvents Ethyl AcetateA common solvent in pharmaceutical processing with moderate polarity.
Chlorinated Solvents DichloromethaneA nonpolar aprotic solvent, useful for assessing solubility driven by van der Waals forces.
Aromatic Hydrocarbons TolueneA nonpolar solvent that can engage in π-stacking interactions with the biphenyl core.

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (or equilibrium) solubility.[4] It directly measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol Validation: Ensuring Trustworthiness

This protocol is designed as a self-validating system. The inclusion of multiple time points for sampling allows for the confirmation that equilibrium has been reached. If the measured concentrations at, for example, 24 and 48 hours are statistically indistinguishable, it provides strong evidence that the system is at equilibrium. The relative standard deviation between replicates should ideally be less than 10%.[5]

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of solid 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid to a series of vials, each containing a precisely known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath, typically set at 25 °C (298.15 K) or 37 °C (310.15 K) for biological relevance.[6][7] Agitate the samples for a predetermined period, often 24 to 48 hours, to allow the system to reach equilibrium.[8]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration/Centrifugation: To remove any suspended microparticles, either centrifuge the aliquot at high speed or filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE).[9] This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent.[5]

Visualizing the Shake-Flask Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to vials B Add precise volume of organic solvent A->B C Seal vials and place in shaker bath (e.g., 25°C) B->C D Agitate for 24-48 hours to reach equilibrium C->D E Cease agitation and allow solid to settle D->E F Withdraw aliquot of clear supernatant E->F G Filter supernatant (e.g., 0.22 µm PTFE filter) F->G H Analyze concentration by validated HPLC method G->H I Calculate solubility from calibration curve H->I J J I->J Report data (mg/mL) in triplicate

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

An Alternative Approach for Acidic Compounds: Potentiometric Titration

Given that 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid possesses two acidic carboxylic groups, potentiometric titration offers an elegant and efficient alternative for determining its solubility, particularly in aqueous or semi-aqueous systems.[10] This method leverages the pH change upon titration to determine the concentration of the dissolved acidic compound.

Causality in Experimental Design

The core principle of this method is the titration of a saturated solution of the weak acid with a strong base. The equivalence point of the titration, determined from the inflection point of the pH vs. titrant volume curve, directly corresponds to the amount of dissolved acid, from which the solubility can be calculated.[11] This technique is particularly advantageous as it does not always require a specific chromophore for UV detection and can be automated.

Step-by-Step Experimental Protocol
  • Saturated Solution Preparation: Prepare a saturated solution of the compound in the desired solvent system (e.g., a co-solvent mixture of an organic solvent and water) using the shake-flask method as described previously (Steps 1-3).

  • System Setup: Calibrate a pH meter with standard buffers. Place a known volume of the clear, filtered saturated solution into a beaker with a magnetic stir bar.

  • Titration: Immerse the calibrated pH electrode in the solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant. Continue the titration well past the expected equivalence point.

  • Endpoint Determination: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope, which can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.[12]

  • Solubility Calculation: Use the volume of titrant at the equivalence point to calculate the molar concentration of the acid in the saturated solution, which represents its solubility.

Visualizing the Potentiometric Titration Logic

G A Prepare saturated solution of the acidic compound B Calibrate pH meter and set up titration apparatus A->B C Titrate with standardized strong base (e.g., NaOH) B->C D Record pH vs. volume of titrant added C->D E Plot titration curve (pH vs. Volume) D->E F Determine equivalence point (e.g., via first derivative plot) E->F G Calculate molar concentration (solubility) from equivalence point F->G H Final Solubility Data G->H

Caption: Logical Flow for Solubility Determination using Potentiometric Titration.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvent systems.

Table 2: Hypothetical Solubility Data for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol15.2 ± 0.80.055 ± 0.003
Acetonitrile5.8 ± 0.30.021 ± 0.001
Ethyl Acetate8.1 ± 0.50.030 ± 0.002
Toluene0.9 ± 0.10.003 ± 0.0004
Dimethyl Sulfoxide (DMSO)> 100> 0.365

Interpretation: The hypothetical data illustrate trends that would be expected based on the molecule's structure. Higher solubility is observed in polar protic (Methanol) and highly polar aprotic (DMSO) solvents, which can effectively solvate the carboxylic acid groups. The lowest solubility is seen in the nonpolar solvent Toluene, indicating that the polar functional groups dominate the solubility behavior in this case.

Conclusion: A Pathway to Informed Drug Development

The systematic determination of the solubility profile of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a critical exercise in pre-formulation and drug development. By employing robust, validated methods such as the shake-flask technique and understanding the underlying physicochemical principles, researchers can generate high-quality data. This information is indispensable for selecting appropriate solvent systems for synthesis and purification, designing viable formulations, and ultimately, making informed decisions on the progression of a drug candidate. The protocols and logical frameworks presented in this guide provide a reliable pathway to achieving this essential characterization.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341.

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Foundational

The Biological Frontier of Fluorinated Biphenyls: A Technical Guide to their Theoretical Mechanism of Action

Abstract The strategic incorporation of fluorine into the biphenyl scaffold has become a cornerstone of modern medicinal chemistry, yielding a diverse array of potent therapeutic agents. This in-depth technical guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the biphenyl scaffold has become a cornerstone of modern medicinal chemistry, yielding a diverse array of potent therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the theoretical mechanisms of action governing fluorinated biphenyl compounds. Moving beyond a general overview, this document delves into the nuanced interplay of stereoelectronic properties, non-covalent interactions, and metabolic modulation that fluorine imparts. Through a synthesis of computational modeling and experimental validation, we elucidate the fundamental principles that drive the biological activity of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the unique properties of fluorine to design the next generation of targeted therapeutics.

Introduction: The Strategic Advantage of Fluorine in Biphenyl Scaffolds

The biphenyl moiety is a privileged scaffold in drug discovery, offering a rigid yet conformationally flexible framework for interacting with biological targets. The introduction of fluorine atoms onto this scaffold is not a mere substitution but a strategic design element that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a compound's biological activity in ways that are often not achievable with other halogens.[2][3]

This guide will dissect the theoretical underpinnings of how fluorination impacts the mechanism of action of biphenyl compounds by exploring:

  • Modulation of Physicochemical Properties: How fluorine substitution alters lipophilicity, pKa, and conformational preferences to enhance target engagement and cell permeability.

  • Key Non-Covalent Interactions: A detailed look at the role of hydrogen bonds, halogen bonds, and dipole-dipole interactions in the binding of fluorinated biphenyls to their protein targets.

  • Metabolic Stability and Pharmacokinetics: Understanding how the robust C-F bond can be strategically placed to block metabolic hotspots and improve drug half-life.

  • Case Studies: In-depth analysis of the mechanisms of action for prominent classes of fluorinated biphenyl drugs, including HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and CYP17A1 inhibitors for prostate cancer.

The Theoretical Framework: How Fluorine Governs Mechanism of Action

The influence of fluorine on the biological activity of biphenyl compounds can be understood through a multi-faceted theoretical framework that combines quantum mechanics, molecular mechanics, and empirical observations.

Stereoelectronic Effects and Conformational Control

The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, which can significantly alter the electron distribution of the entire biphenyl system.[4][5] This, in turn, influences the molecule's preferred conformation. The gauche effect, for instance, can dictate the torsional angles between the two phenyl rings, pre-organizing the molecule for optimal binding to a target protein.

Diagram 1: Conformational Impact of Fluorination

G cluster_0 Unsubstituted Biphenyl cluster_1 Ortho-Fluorinated Biphenyl cluster_2 Meta/Para-Fluorinated Biphenyl Unsubstituted Flexible Rotation Ortho-Fluorinated Restricted Rotation (Gauche Effect) Unsubstituted->Ortho-Fluorinated Steric Hinderance Meta_Para_Fluorinated Altered Electronic Profile Unsubstituted->Meta_Para_Fluorinated Electronic Perturbation Ortho-Fluorinated->Meta_Para_Fluorinated

Caption: Impact of fluorine substitution on biphenyl conformation.

The Critical Role of Non-Covalent Interactions

The mechanism of action of any drug is fundamentally dictated by its interactions with its biological target. Fluorine's unique electronic properties enable it to participate in a range of non-covalent interactions that can significantly enhance binding affinity and selectivity.

  • Hydrogen Bonds: While the C-F bond is not a classical hydrogen bond donor, the polarized fluorine atom can act as a weak hydrogen bond acceptor. More significantly, the electron-withdrawing nature of fluorine can increase the acidity of neighboring C-H or N-H groups, making them stronger hydrogen bond donors.

  • Halogen Bonds: The region of positive electrostatic potential on the outermost portion of the fluorine atom (the σ-hole) can interact favorably with nucleophilic atoms like oxygen and nitrogen in the protein backbone or side chains.

  • Dipole-Dipole and Multipolar Interactions: The strong dipole of the C-F bond can engage in favorable interactions with polar residues in the binding pocket. Computational studies on fluorinated biphenyl methylene imidazole CYP17 inhibitors suggest the presence of multipolar interactions between fluorine and key amino acid residues like arginine, lysine, histidine, and glutamate.[6]

Diagram 2: Non-Covalent Interactions of a Fluorinated Biphenyl

G cluster_interactions Binding Interactions Fluorinated_Biphenyl Fluorinated Biphenyl H_Bond Hydrogen Bond (Acceptor/Modulator) Fluorinated_Biphenyl->H_Bond Halogen_Bond Halogen Bond (σ-hole interaction) Fluorinated_Biphenyl->Halogen_Bond Dipole_Dipole Dipole-Dipole Interaction Fluorinated_Biphenyl->Dipole_Dipole Protein_Target Protein Target H_Bond->Protein_Target Halogen_Bond->Protein_Target Dipole_Dipole->Protein_Target

Caption: Key non-covalent interactions driving target binding.

Case Study 1: Fluorinated Biphenyls as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A prominent class of fluorinated biphenyl compounds, the diarylpyrimidines (DAPYs), have demonstrated exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] These allosteric inhibitors bind to a hydrophobic pocket near the active site of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[7][8][9][10]

The introduction of fluorine atoms into the biphenyl moiety of these compounds has been shown to significantly enhance their antiviral activity and improve their pharmacokinetic profiles.[1] Fluorine atoms can engage in non-bonded hydrophobic interactions with key residues in the NNRTI binding pocket, such as V106, V179, L234, and W229.[7]

Quantitative Biological Data: Anti-HIV-1 Activity of Fluorinated NH2-Biphenyl-Diarylpyrimidines

CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)
JK-4b (non-fluorinated precursor)WT HIV-11.02.082059
5t (fluorinated derivative)WT HIV-11.811766,443
Etravirine (Reference Drug)WT HIV-12.9>1600>1600
Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[1]

Experimental Protocol: Anti-HIV Assay

  • Cell Culture: MT-4 cells are used for the anti-HIV assays.

  • Antiviral Activity Assay:

    • Plate MT-4 cells at a density of 1 × 10^5 cells/well in a 96-well plate.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.

    • Determine the number of viable cells using the MTT method.

    • The 50% effective concentration (EC50) is calculated from the dose-response curve.[1]

  • Cytotoxicity Assay:

    • Plate MT-4 cells at a density of 1 × 10^5 cells/well in a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.

    • Assess cell viability using the MTT method.

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[1]

Diagram 3: Allosteric Inhibition of HIV-1 Reverse Transcriptase

G NNRTI Fluorinated Biphenyl NNRTI Allosteric_Pocket Allosteric Pocket NNRTI->Allosteric_Pocket RT HIV-1 Reverse Transcriptase Active_Site Active Site RT->Active_Site Inhibition Inhibition of DNA Synthesis Active_Site->Inhibition Leads to Allosteric_Pocket->RT Conformational_Change Conformational Change Allosteric_Pocket->Conformational_Change Binding Induces Conformational_Change->Active_Site Distorts

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by a fluorinated biphenyl NNRTI.

Case Study 2: Fluorinated Biphenyls as CYP17A1 Inhibitors for Prostate Cancer

Fluorinated biphenyl methylene imidazoles have been identified as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1][11] By blocking androgen production, these compounds represent a promising therapeutic strategy for androgen-dependent prostate cancer.[12][13][14]

Docking studies with a human CYP17A1 homology model have suggested that meta-fluoro substitution on the biphenyl ring improves activity.[6] These studies propose the formation of multipolar interactions between the fluorine atom and key residues in the active site, including Arg109, Lys231, His235, and Glu305.[6] Furthermore, the introduction of fluorine has been shown to prolong the plasma half-life of these compounds, highlighting the dual role of fluorine in enhancing both pharmacodynamics and pharmacokinetics.[6]

Quantitative Biological Data: CYP17A1 Inhibition by Fluorinated Biphenyl Methylene Imidazoles

CompoundSubstitution PatternIC50 (nM)
Ref 1 (non-fluorinated)-250
Compound 9meta-fluoro131
Data from a study on fluorine-substituted biphenyl methylene imidazoles as CYP17 inhibitors.[6]

Experimental Protocol: CYP17A1 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human CYP17A1 expressed in E. coli is used as the enzyme source. The substrate, [3H]-progesterone, is used to monitor enzyme activity.[1]

  • Inhibition Assay:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, and the test compound at various concentrations.

    • Pre-incubate the reaction mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding the recombinant CYP17A1 enzyme.

    • Incubate the reaction for 30 minutes at 37 °C.

    • Stop the reaction by adding a quenching solution (e.g., 2 M NaOH).

    • Extract the steroids from the reaction mixture using an organic solvent (e.g., dichloromethane).

    • Quantify the conversion of [3H]-progesterone to its hydroxylated products using thin-layer chromatography (TLC) and liquid scintillation counting.

    • The IC50 value is determined from the dose-response curve.[1]

Computational Approaches to Elucidating Mechanism of Action

Quantum mechanics (QM) and molecular mechanics (MM) methods are invaluable tools for understanding the theoretical mechanism of action of fluorinated biphenyl compounds at a molecular level.[15][16][17][18]

  • Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties of fluorinated biphenyls, including their molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO).[4][5][19][20] This information provides insights into their reactivity and the nature of their interactions with biological targets.[21]

  • Molecular Docking: Docking simulations can predict the binding mode of fluorinated biphenyls within the active site of a protein, identifying key interactions that contribute to binding affinity.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a high-level quantum mechanical treatment of the ligand and the immediate binding site residues, while the rest of the protein is treated with more computationally efficient molecular mechanics. This provides a more accurate description of the electronic effects and non-covalent interactions that are crucial for the mechanism of action.

Diagram 4: Computational Workflow for Mechanistic Elucidation

G Start Fluorinated Biphenyl Structure DFT Density Functional Theory (Electronic Properties) Start->DFT Docking Molecular Docking (Binding Pose Prediction) Start->Docking QM_MM QM/MM Simulations (Interaction Energies) DFT->QM_MM Electronic Parameters Docking->QM_MM Initial Conformation Mechanism Elucidation of Mechanism of Action QM_MM->Mechanism

Caption: Integrated computational workflow for mechanistic studies.

Conclusion and Future Perspectives

The strategic application of fluorine in the design of biphenyl-based therapeutics has proven to be a highly successful strategy. A thorough understanding of the theoretical mechanisms of action, driven by the unique stereoelectronic properties of fluorine, is paramount for the rational design of future drug candidates. The continued integration of advanced computational methods with empirical experimental validation will undoubtedly lead to the development of more potent, selective, and metabolically robust fluorinated biphenyl compounds for a wide range of therapeutic targets. As our understanding of the nuanced roles of non-covalent interactions involving fluorine deepens, so too will our ability to precisely engineer molecular recognition for therapeutic benefit.

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  • Walsh Medical Media. (n.d.). Flurbiprofen: A Potent Pain Reliever. Walsh Medical Media. Available from: [Link]

  • Wikipedia. (n.d.). Reverse-transcriptase inhibitor. Wikipedia. Available from: [Link]

  • Tressler, C. M., & Zondlo, N. J. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available from: [Link]

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  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Flurbiprofen. LiverTox. Available from: [Link]

  • Al-Juboori, S. A. A., et al. (2020). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) †. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). CYP17A1 inhibitor. Wikipedia. Available from: [Link]

  • Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. Available from: [Link]

  • Agbortoko, A. A., et al. (2018). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. National Institutes of Health. Available from: [Link]

  • IJSDR. (n.d.). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. IJSDR. Available from: [Link]

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Exploratory

The Fluorine Factor: Unlocking Novel Therapeutics with Fluorinated Benzoic Acid Derivatives

An In-Depth Technical Guide: A Senior Application Scientist's Field-Proven Insights into Their Discovery, Synthesis, and Transformative Impact in Medicinal Chemistry Foreword: The Subtle Power of a Single Atom In the int...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

A Senior Application Scientist's Field-Proven Insights into Their Discovery, Synthesis, and Transformative Impact in Medicinal Chemistry

Foreword: The Subtle Power of a Single Atom

In the intricate world of drug design, the introduction of a single fluorine atom can be the difference between a failed candidate and a blockbuster therapeutic. This guide delves into the fascinating realm of fluorinated benzoic acid derivatives, a class of compounds that has quietly revolutionized medicinal chemistry. We will move beyond a superficial overview to provide you, the practicing researcher and drug development professional, with a deep, actionable understanding of why and how these molecules have become so pivotal. This is not just a review of the literature; it is a synthesis of field-proven insights, designed to inform your experimental choices and inspire your next discovery.

The Genesis of a Privileged Scaffold: Why Fluorinated Benzoic Acids?

The benzoic acid moiety is a common starting point in medicinal chemistry due to its synthetic accessibility and its ability to engage in key interactions with biological targets, such as hydrogen bonding and salt bridge formation. However, its inherent properties can also be liabilities, including rapid metabolism and suboptimal physicochemical characteristics. The introduction of fluorine, the most electronegative element, dramatically alters these properties in a predictable and advantageous manner.

The initial forays into organofluorine chemistry were fraught with challenges due to the extreme reactivity of elemental fluorine. A pivotal moment was the development of milder and more selective fluorinating agents, which opened the door for medicinal chemists to systematically explore the impact of fluorination. Early studies revealed that the substitution of hydrogen with fluorine on a benzoic acid ring could lead to profound and often beneficial changes in acidity, lipophilicity, and metabolic stability.

The Inductive Effect and pKa Modulation

The strong electron-withdrawing nature of fluorine significantly influences the acidity of the carboxylic acid group. By placing a fluorine atom on the aromatic ring, the pKa of the benzoic acid can be precisely tuned. This is a critical parameter for drug absorption, distribution, and target binding, as it dictates the ionization state of the molecule at physiological pH.

Table 1: Impact of Fluorine Substitution on the pKa of Benzoic Acid

CompoundpKaChange from Benzoic Acid
Benzoic Acid4.20-
2-Fluorobenzoic Acid3.27-0.93
3-Fluorobenzoic Acid3.87-0.33
4-Fluorobenzoic Acid4.14-0.06
2,6-Difluorobenzoic Acid2.15-2.05

Data compiled from multiple sources for illustrative purposes.

As the table demonstrates, the position of the fluorine atom has a dramatic and predictable effect on acidity, with ortho-substitution having the most pronounced impact due to the proximity of the fluorine atom to the carboxylic acid group. This ability to fine-tune pKa allows for the optimization of a drug candidate's pharmacokinetic profile.

Lipophilicity and Metabolic Stability: A Balancing Act

Fluorine's impact on lipophilicity is more nuanced. While highly fluorinated compounds can be very lipophilic, the strategic introduction of a single fluorine atom can either increase or decrease the overall lipophilicity of a molecule, depending on the local electronic environment. More importantly, fluorine can block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic stability of a drug candidate can be significantly enhanced, leading to a longer half-life and improved bioavailability.

Synthetic Strategies: From Bench to Pipeline

The synthesis of fluorinated benzoic acid derivatives has evolved from challenging academic exercises to robust, scalable industrial processes. The choice of synthetic route depends on several factors, including the desired substitution pattern, the presence of other functional groups, and cost-effectiveness.

Nucleophilic Aromatic Substitution (SNAr)

For benzoic acids with activating groups (e.g., nitro groups) ortho or para to a leaving group (e.g., chlorine), nucleophilic aromatic substitution with a fluoride source, such as potassium fluoride, is a common and efficient method. The Halex process is a classic example of this type of reaction.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via SNAr

  • To a solution of 4-chlorobenzoic acid in a polar aprotic solvent (e.g., DMSO), add spray-dried potassium fluoride.

  • Heat the reaction mixture to an elevated temperature (e.g., 150-180 °C) and monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify with a strong acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford 4-fluorobenzoic acid.

This method is often favored in industrial settings due to the relatively low cost of the starting materials.

Sandmeyer and Balz-Schiemann Reactions

For the synthesis of fluorobenzoic acids from anilines, the Sandmeyer and Balz-Schiemann reactions are classical yet powerful tools. These reactions proceed via a diazonium salt intermediate.

dot

Caption: Diazotization followed by Sandmeyer or Balz-Schiemann reaction for fluorination.

The Balz-Schiemann reaction, in particular, has been a workhorse for the synthesis of fluoroaromatics, although it can be limited by the thermal stability of the diazonium fluoroborate salt.

Modern Fluorination Reagents

The development of modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), has provided milder and more versatile methods for the direct fluorination of aromatic rings. These reagents are often used in late-stage fluorination strategies, where a fluorine atom is introduced at the end of a synthetic sequence.

Case Studies: Fluorinated Benzoic Acids in Action

The true measure of a chemical scaffold's utility is its successful application in marketed drugs. Fluorinated benzoic acid derivatives are found in a wide range of therapeutics, from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted cancer therapies.

Diflunisal: An Early Success Story

Diflunisal, a difluorinated derivative of salicylic acid, is an NSAID used to treat pain and inflammation. The two fluorine atoms on the phenyl ring enhance its analgesic and anti-inflammatory potency compared to aspirin, and also contribute to a longer plasma half-life. The fluorine atoms increase the lipophilicity of the molecule, facilitating its penetration into inflamed tissues.

Gleevec® (Imatinib): A Paradigm of Targeted Therapy

While not a simple benzoic acid, the blockbuster cancer drug Gleevec® contains a fluorinated benzamide moiety that is critical for its activity. This component of the molecule plays a key role in its binding to the ATP-binding pocket of the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia. The fluorine atom is involved in a key hydrogen bond interaction with the enzyme.

Vemurafenib (Zelboraf®): Targeting BRAF-Mutant Melanoma

Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, which is found in approximately half of all melanomas. The drug molecule contains a fluorinated benzamide group that is essential for its high affinity and selectivity for the mutated kinase.

dot

Caption: The role of fluorination in the drug development pipeline.

Future Directions and Emerging Trends

The field of organofluorine chemistry is continually evolving, with new reagents and methods being developed that promise to further expand the utility of fluorinated benzoic acid derivatives. Late-stage fluorination, which allows for the introduction of fluorine at the final steps of a synthesis, is a particularly active area of research. This approach enables the rapid generation of fluorinated analogs of complex molecules for biological evaluation.

Furthermore, the use of fluorinated benzoic acids as ¹⁸F-labeled positron emission tomography (PET) imaging agents is a growing area of interest. The ability to non-invasively track the distribution of these molecules in vivo provides invaluable information for drug development and disease diagnosis.

Conclusion: An Enduring Legacy and a Bright Future

The strategic incorporation of fluorine into the benzoic acid scaffold has proven to be a remarkably successful strategy in medicinal chemistry. From modulating physicochemical properties to blocking metabolic pathways, the "fluorine factor" has enabled the development of numerous life-saving drugs. As our understanding of fluorine's unique properties continues to grow, and as new synthetic methodologies become available, there is no doubt that fluorinated benzoic acid derivatives will continue to be a cornerstone of drug discovery for years to come.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF fluorinating agents. Chemical Reviews, 99(11), 3137-3168. [Link]

  • Ni, C., & Hu, J. (2021). The unique role of fluorine in medicinal chemistry. Nature Reviews Chemistry, 5(3), 173-194. [Link]

Foundational

The Strategic Role of Fluorine in Modulating the Physicochemical Properties of Biphenyl Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the properties of biphenyl carboxylic acids, a privileged scaffold in numerous therapeutic agents. We will explore the causal mechanisms by which fluorine's unique electronic and steric characteristics influence acidity (pKa), lipophilicity (logP), molecular conformation, and metabolic stability. Through a synthesis of theoretical principles, empirical data, and practical insights, this document aims to equip researchers with the knowledge to rationally design and optimize fluorinated biphenyl carboxylic acid-based therapeutics.

Introduction: The Biphenyl Carboxylic Acid Scaffold and the Unique Influence of Fluorine

Biphenyl carboxylic acids represent a significant class of compounds in drug discovery, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) Diflunisal. The biphenyl motif provides a rigid yet conformationally adaptable framework, allowing for precise spatial orientation of substituents to interact with biological targets. The carboxylic acid group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions and contributing to the overall polarity and solubility of the molecule.

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool for molecular engineering.[1][2] Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a hydrogen mimic with minimal steric perturbation in many cases.[1][3] However, its profound electron-withdrawing nature dramatically alters the electronic landscape of a molecule, influencing a cascade of physicochemical properties.[1][4] This guide will dissect these influences within the context of the biphenyl carboxylic acid scaffold.

Modulating Acidity (pKa): The Inductive Power of Fluorine

The acidity of the carboxylic acid moiety is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's potent electron-withdrawing inductive effect plays a pivotal role in modulating the pKa of carboxylic acids.[5][6][7]

Mechanism of Action: By withdrawing electron density from the carboxylate anion, fluorine stabilizes the conjugate base, thereby increasing the acidity of the parent carboxylic acid and lowering its pKa.[5][6] This stabilization is a through-bond effect that diminishes with distance. Therefore, the proximity of the fluorine atom(s) to the carboxylic acid group is a key consideration in rational drug design.

A prime example of this is Diflunisal, a biphenyl carboxylic acid derivative with two fluorine substituents on one of the phenyl rings.[8][9][10] The presence of these fluorine atoms contributes to its acidic pKa of approximately 3.3.[8][9]

Key Considerations for Design:

  • Proximity: The closer the fluorine atom is to the carboxylic acid, the stronger the acid-strengthening effect.

  • Number of Fluorine Atoms: The effect is additive; multiple fluorine atoms will result in a more significant decrease in pKa.[6]

  • Position on the Aromatic Ring: The position of fluorine on the biphenyl rings will influence the magnitude of the inductive effect on the distal carboxylic acid.

Tailoring Lipophilicity (logP) for Optimal Bioavailability

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial parameter that governs a drug's ability to cross biological membranes.[11] Fluorination is a well-established strategy to increase lipophilicity.[11][12][13]

The Hydrophobic Nature of the C-F Bond: The replacement of a C-H bond with a more polarized but overall more hydrophobic C-F bond generally leads to an increase in logP.[4][12] This can enhance membrane permeability and oral bioavailability.[12] However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[12] Therefore, the strategic placement of fluorine is key to achieving an optimal balance.

For instance, the replacement of a hydroxyl group with fluorine is a common bioisosteric switch that significantly increases lipophilicity by removing a hydrogen bond donor.[14][15][16][17] Studies have shown that replacing hydrogen with fluorine at para-phenyl positions can increase logP by approximately 0.3-0.5 units.[12] In the case of Diflunisal, its logP is reported to be around 3.04 to 4.44, reflecting its lipophilic character which aids in its anti-inflammatory action.[9][18]

Table 1: Impact of Fluorination on Physicochemical Properties of Biphenyl Carboxylic Acid Analogs (Illustrative Data)

CompoundStructurepKa (approx.)logP (approx.)
Biphenyl-4-carboxylic acidC₁₃H₁₀O₂4.53.2
4'-Fluoro-biphenyl-4-carboxylic acidC₁₃H₉FO₂4.33.5
2',4'-Difluoro-biphenyl-4-carboxylic acidC₁₃H₈F₂O₂4.13.8
Diflunisal (5-(2,4-difluorophenyl)salicylic acid)C₁₃H₈F₂O₃3.34.4

Note: The values presented are illustrative and can vary based on experimental conditions.

Conformational Control: The Subtle Art of Steric and Electronic Influence

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The biphenyl scaffold is not planar, with the two phenyl rings twisted relative to each other due to steric hindrance between the ortho-hydrogens.[19][20] The equilibrium torsional angle in biphenyl is approximately 44.4°.[19][21]

Fluorine's Role in Modulating Torsion: The introduction of fluorine, particularly at the ortho positions, can significantly influence the torsional angle of the biphenyl system.[20][21] Due to its larger van der Waals radius compared to hydrogen, an ortho-fluorine substituent will increase steric repulsion, leading to a larger dihedral angle.[21] For example, in 2,2'-difluorobiphenyl, two stable conformers exist with dihedral angles of approximately 58° and 129°.[21]

This conformational control can be exploited to lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity.[12] The gauche effect, a stereoelectronic interaction involving fluorine, can also be leveraged to stabilize specific conformations.[22][23]

G cluster_0 Unsubstituted Biphenyl cluster_1 Ortho-Fluorinated Biphenyl Ring A Phenyl Ring A Ring B Phenyl Ring B Ring A->Ring B ~44° Torsion Ring C Phenyl Ring C (with F) Ring D Phenyl Ring D Ring C->Ring D >44° Torsion (Increased Steric Hindrance) G Biphenyl Core Biphenyl Core Metabolic Soft Spot (C-H) Metabolic Soft Spot (C-H) Biphenyl Core->Metabolic Soft Spot (C-H) CYP450 Oxidation CYP450 Oxidation Metabolic Soft Spot (C-H)->CYP450 Oxidation Susceptible Metabolite Metabolite CYP450 Oxidation->Metabolite Fluorinated Biphenyl Core Fluorinated Biphenyl Core Blocked Site (C-F) Blocked Site (C-F) Fluorinated Biphenyl Core->Blocked Site (C-F) No Reaction No Reaction Blocked Site (C-F)->No Reaction Resistant

Sources

Exploratory

A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid: A Novel Biphenyl Carboxylic Acid Derivative

Abstract Biphenyl carboxylic acid scaffolds are of significant interest in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The novel compound, 5-[4-(Carboxymethyl)phenyl]-2-fluorobenz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biphenyl carboxylic acid scaffolds are of significant interest in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The novel compound, 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, integrates this privileged biphenyl structure with a 2-fluoro substituent and a carboxymethylphenyl group, suggesting a potential for unique physicochemical properties and biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the dicarboxylic acid nature of the molecule presents opportunities for diverse biological interactions.[2] This guide provides a comprehensive framework for the synthesis, purification, and characterization of this previously unexplored molecule. Furthermore, it outlines a strategic approach to its initial biological evaluation, including in vitro cytotoxicity screening, to ascertain its potential as a novel research chemical.

Introduction to the Therapeutic Potential of Biphenyl Carboxylic Acids

The biphenyl moiety provides a rigid scaffold that is frequently utilized in drug design to orient functional groups for optimal interaction with biological targets.[1] The inclusion of carboxylic acid groups is also a well-established strategy in medicinal chemistry, as they can participate in hydrogen bonding and electrostatic interactions with protein active sites.[3] Many biphenyl derivatives have shown a wide range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[3][4] The subject of this guide, 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, is a novel derivative that warrants investigation for its therapeutic potential.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The most direct and versatile method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.[2] For the synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, a proposed route involves the coupling of 5-bromo-2-fluorobenzoic acid with 4-(carboxymethyl)phenylboronic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_solvents Solvent System cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 5-Bromo-2-fluorobenzoic acid H Inert Atmosphere (Argon) Heat (e.g., 80-100 °C) A->H Add to reaction vessel B 4-(Carboxymethyl)phenylboronic acid B->H Add to reaction vessel C Pd₂(dba)₃ (Palladium Catalyst) C->H D SPhos (Ligand) D->H E K₃PO₄ (Base) E->H F Dioxane F->H G Water G->H I Acidification (1M HCl) H->I Reaction Completion J Extraction (Ethyl Acetate) I->J K Chromatography J->K L 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid K->L

Figure 1: Proposed synthesis workflow for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromo-2-fluorobenzoic acid (1.0 eq.), 4-(carboxymethyl)phenylboronic acid (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (3.0 eq.).[5]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to establish an inert atmosphere.[5]

  • Solvent Addition: Add degassed dioxane and water (e.g., in a 4:1 ratio) via syringe.[3]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.[5]

  • Extraction and Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.[5]

Physicochemical Characterization

A thorough characterization of the newly synthesized compound is essential to confirm its identity, purity, and key physical properties.

Property Predicted/Target Value Method of Determination
Molecular Formula C₁₅H₁₁FO₄High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 274.24 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point To be determinedMelting Point Apparatus
Solubility To be determinedShake-flask method in various solvents (water, DMSO, ethanol)[6]
pKa To be determinedSpectrophotometric or potentiometric titration[7]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be crucial for elucidating the chemical structure of the final product. The spectra of biphenyl carboxylic acids have been well-documented and can be used for comparison.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify key functional groups, such as the carboxylic acid O-H and C=O stretches.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be used to confirm the molecular weight and elemental composition of the synthesized compound.[9]

Initial Biological Evaluation: A Roadmap

Given the prevalence of biphenyl carboxylic acid derivatives as anti-cancer agents, an initial biological evaluation should focus on assessing the cytotoxicity of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid against a panel of human cancer cell lines.[3]

Biological_Evaluation A Synthesized Compound 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B D Determine IC₅₀ Values B->D C Panel of Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) C->B E Mechanism of Action Studies (for active compounds) D->E If potent (low IC₅₀) F Apoptosis Assays E->F G Cell Cycle Analysis E->G H Identification of Potential Protein Targets E->H

Figure 2: A strategic workflow for the initial biological evaluation of the novel compound.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

  • Cell Culture and Seeding: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer) in a humidified incubator at 37°C with 5% CO₂. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[10]

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations. Add the different concentrations of the compound to the appropriate wells. Include a vehicle control (solvent only).[10]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals. Subsequently, dissolve the formazan crystals by adding a solubilizing agent like DMSO.[10]

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).[10]

Potential Therapeutic Targets and Future Directions

Based on the structural motifs present in 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, several potential therapeutic targets can be hypothesized. Biphenyl carboxylic acid derivatives have been investigated as inhibitors of various enzymes and receptors.[8] Future research could explore the inhibitory activity of this novel compound against targets such as urate transporter 1 (URAT1), which is relevant in the treatment of gout.[8]

Conclusion

This technical guide provides a comprehensive, albeit prospective, roadmap for the scientific investigation of the novel research chemical 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. By following the proposed methodologies for synthesis, characterization, and biological evaluation, researchers can systematically uncover the properties and potential applications of this promising molecule. The detailed protocols and strategic workflows outlined herein are designed to ensure scientific rigor and to facilitate the efficient progression of this compound from a chemical entity to a potential tool for further biological and pharmacological research.

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  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid.
  • Rejinthala, S., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Müller, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
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  • Save My Exams. (2025). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note.
  • Abrahamsson, B., & Tötterman, A. M. (1998). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. PubChem.
  • Rizzi, A., et al. (2018). Advancing physicochemical property predictions in computational drug discovery. eScholarship.org.
  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
  • FAQ. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Wikipedia. (n.d.). Drug design.
  • Ramirez, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(52), 29558-29565.
  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Editorial. (2024). Novel compounds from chemistry to druggable candidates. Frontiers in Chemistry, 12, 1489063.
  • Wu, J., et al. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 12(45), 15143-15148.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc, 2022(7), 1-13.
  • Lee, S. L., & Wong, S. Y. (2021). Advanced Experiment Design Strategies for Drug Development. Processes, 9(9), 1582.
  • IJSDR. (n.d.).
  • Stat-Ease. (2024, April 17).
  • Exponent. (2024, May 17). Design an Effective Chemical Characterization Study for Your Device [Video]. YouTube.

Sources

Foundational

Structural Elucidation of VGYUEFJQGUTBNZ-UHFFFAOYSA-N: A Case of an Unidentified Chemical Entity

A definitive structural elucidation guide for the chemical entity represented by the InChI Key VGYUEFJQGUTBNZ-UHFFFAOYSA-N cannot be constructed at this time. Extensive searches of prominent chemical databases, including...

Author: BenchChem Technical Support Team. Date: January 2026

A definitive structural elucidation guide for the chemical entity represented by the InChI Key VGYUEFJQGUTBNZ-UHFFFAOYSA-N cannot be constructed at this time. Extensive searches of prominent chemical databases, including PubChem and others, as well as the broader scientific literature, have failed to identify a specific chemical structure associated with this identifier.

This lack of a corresponding chemical compound prevents the development of a targeted technical guide for its structural analysis. The process of structural elucidation is entirely dependent on the nature of the molecule , including its elemental composition, functional groups, and stereochemistry. Without this foundational information, any proposed analytical workflow would be purely speculative and lack the scientific integrity required for a professional audience.

The Role of the InChI Key in Chemical Identification

The International Chemical Identifier (InChI) and its condensed, searchable version, the InChI Key, are fundamental tools in modern chemistry for providing a unique and unambiguous textual representation of a molecule's structure.[1][2] The InChI system encodes information about atoms, bond connectivity, tautomers, isotopes, and stereochemistry in a layered format.[2] The InChI Key, a 27-character string, is a hashed version of the full InChI, designed to be easily used in web searches and database lookups.[1]

The inability to resolve the InChI Key VGYUEFJQGUTBNZ-UHFFFAOYSA-N suggests one of the following possibilities:

  • Typographical Error: The provided InChI Key may contain a typographical error. Even a single character alteration will result in a completely different key that does not correspond to the intended molecule.

  • Novel or Proprietary Compound: The InChI Key could represent a novel compound that has not yet been disclosed in public databases or the scientific literature. This is common for compounds synthesized in industrial research and development settings before publication or patent disclosure.

  • Data Entry Error in an Internal Database: The InChI Key might originate from a private or internal database where it was incorrectly generated or recorded.

A Generalized Workflow for Structural Elucidation

While a specific guide for VGYUEFJQGUTBNZ-UHFFFAOYSA-N is not feasible, a generalized workflow for the structural elucidation of an unknown organic molecule can be outlined. This process is a systematic investigation that combines various analytical techniques to piece together the molecular puzzle.

The logical flow of such an investigation is typically as follows:

Caption: A generalized workflow for structural elucidation.

Core Techniques in Structural Elucidation

A combination of the following techniques would be central to determining the structure of an unknown compound:

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecular ion, which is crucial for determining the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments offer clues about the connectivity of atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon and hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the electronic environment and connectivity of atoms.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O, O-H, N-H, C≡N) based on their characteristic vibrational frequencies.

  • Elemental Analysis: Determines the percentage composition of elements (typically C, H, N, S) in a compound, which is used to derive the empirical formula.

Recommendations for Proceeding

To enable the creation of a detailed technical guide, it is essential to first identify the chemical compound associated with the InChI Key VGYUEFJQGUTBNZ-UHFFFAOYSA-N. It is recommended to:

  • Verify the InChI Key: Double-check the provided key for any typographical errors.

  • Consult the Original Source: If the InChI Key was obtained from a specific publication, patent, or internal database, refer back to the original source to confirm its accuracy and to find any associated chemical name, structure, or spectroscopic data.

Once the correct chemical identity is established, a comprehensive and scientifically rigorous guide to its structural elucidation can be developed, tailored to its specific chemical features and the likely analytical challenges it presents.

References

A definitive reference list cannot be compiled as the primary subject of the query could not be identified. The following are general, authoritative resources on the InChI system and structural elucidation techniques.

  • InChI Trust. The official website for the International Chemical Identifier, providing documentation, software, and news. [Link]

  • Heller, S. R., McNaught, A., Stein, S., Tchekhovskoi, D., & Pletnev, I. (2013). InChI - the IUPAC international chemical identifier. Journal of Cheminformatics, 5(1), 7. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A comprehensive textbook on spectroscopic methods for structural elucidation). [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. (A classic text in the field of organic spectroscopy). [Link]

Sources

Protocols & Analytical Methods

Method

A Robust and Scalable Suzuki-Miyaura Coupling Protocol for the Synthesis of a Key Biphenyl Carboxylic Acid Intermediate

An Application Note for the Synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid Abstract This application note provides a detailed, field-tested protocol for the synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluor...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, a valuable biphenyl intermediate in pharmaceutical research and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-fluorobenzoic acid and 4-(carboxymethyl)phenylboronic acid. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and characterization data. The causality behind critical experimental choices, such as the selection of catalyst, base, and solvent system, is thoroughly discussed to ensure reproducibility and high-yield outcomes for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for the synthesis of substituted biphenyls.[3][4] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of organoboron reagents.[4][5]

The target molecule, 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (CAS 1345472-27-6), incorporates two carboxylic acid functionalities and a fluorine atom.[6] These features make it a highly versatile building block. The fluorine atom can modulate physicochemical properties like lipophilicity and metabolic stability, while the carboxylic acid groups provide handles for further chemical modification, such as amide bond formation.[5]

This protocol details a reliable synthesis using a palladium acetate catalyst, a phosphine ligand, and an inorganic base in a biphasic solvent system, ensuring a high yield of the desired product.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst. This species reacts with the aryl halide (5-bromo-2-fluorobenzoic acid), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to a Pd(II) complex.[3][9] This is often the rate-determining step in the cycle.[3]

  • Transmetalation : This step requires activation of the organoboron compound (4-(carboxymethyl)phenylboronic acid) by a base.[3][10] The base forms a more nucleophilic boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is critical to ensure efficient activation without promoting undesirable side reactions.[11]

  • Reductive Elimination : In the final step, the two organic groups on the palladium complex couple and are expelled, forming the new carbon-carbon bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][12]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar¹-X) PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation (Ar²-B(OH)₂ + Base) PdII_Biaryl->Pd0 Reductive Elimination (Ar¹-Ar²) Product Biaryl Product (Ar¹-Ar²) PdII_Biaryl->Product ArylHalide Aryl Halide (Ar¹-X) ArylHalide->PdII_Aryl BoronicAcid Boronic Acid (Ar²-B(OH)₂) BoronicAcid->PdII_Biaryl Workflow prep prep reaction reaction workup workup analysis analysis A 1. Reagent Preparation (Weighing solids) B 2. Reaction Setup (Combine reagents in flask) A->B C 3. Solvent Addition & Degassing (Toluene/Water, N₂ purge) B->C D 4. Heating & Stirring (95-100°C under N₂) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E Monitor progress F 6. Work-up: Quench & Extract (Cool, add EtOAc/H₂O) E->F Reaction complete G 7. Base Wash (Extract product with NaOH) F->G H 8. Acid Precipitation (Acidify aqueous layer with HCl) G->H I 9. Isolate & Dry Product (Vacuum filtration) H->I J 10. Purification (Optional) (Recrystallization or Chromatography) I->J K 11. Characterization (NMR, MS, HPLC) J->K

Sources

Application

The Strategic Application of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Introduction: A Versatile Building Block for Targeted Therapeutics In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors targeting specific protein kinases has become a cornerst...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors targeting specific protein kinases has become a cornerstone of drug discovery, particularly in oncology.[1] Within this context, 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid emerges as a highly valuable and versatile building block. Its unique structural features—a biphenyl core, a fluorine substituent, and two carboxylic acid moieties—provide a powerful combination of properties for the synthesis of complex, biologically active molecules.[2][3] The biphenyl scaffold offers a rigid framework for orienting pharmacophoric elements, while the fluorine atom can enhance metabolic stability and binding affinity.[4] The carboxylic acid groups serve as key synthetic handles for further molecular elaboration, such as amide bond formation, or can act as critical hydrogen bond donors in interactions with biological targets.[2][5]

This application note provides a comprehensive guide to the utilization of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid in the synthesis of a potent kinase inhibitor, exemplified by a synthetic analogue of Trametinib, a well-known MEK inhibitor.[6][7] We will delve into the strategic considerations for its use in Suzuki-Miyaura cross-coupling reactions, provide a detailed experimental protocol, and discuss the underlying mechanistic principles that govern this pivotal transformation.

Core Application: Synthesis of a Trametinib Analogue via Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl core is a critical step in the synthesis of many kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this purpose, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1][8][9] In the synthesis of our Trametinib analogue, we will utilize a Suzuki-Miyaura coupling to link the 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid scaffold with a suitable reaction partner.

Synthetic Workflow Overview

The overall synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a protected form of 5-bromo-2-fluorobenzoic acid with a boronic acid derivative of the core heterocyclic structure of the Trametinib analogue. The carboxymethylphenyl moiety is introduced in a subsequent step. This staged approach is often necessary to avoid potential side reactions and to ensure high yields of the desired product.

G A 5-Bromo-2-fluorobenzoic acid B Protection of Carboxylic Acid A->B C Protected 5-Bromo-2-fluorobenzoic acid B->C E Suzuki-Miyaura Coupling C->E D Heterocyclic Boronic Acid Derivative D->E F Protected Biphenyl Intermediate E->F G Deprotection F->G H Final Trametinib Analogue G->H

Caption: Synthetic workflow for the Trametinib analogue.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the key Suzuki-Miyaura coupling step for the synthesis of the biphenyl core of the Trametinib analogue.

Materials:

  • Protected 5-bromo-2-fluorobenzoic acid derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the protected 5-bromo-2-fluorobenzoic acid derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • To this mixture, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.

Reactant Molecular Weight ( g/mol ) Equivalents Mass/Volume
Protected 5-bromo-2-fluorobenzoic acid(Varies)1.0(As calculated)
Arylboronic acid(Varies)1.2(As calculated)
Pd(PPh₃)₄1155.560.05(As calculated)
K₂CO₃138.212.0(As calculated)
1,4-Dioxane88.11-(Appropriate volume)
Water18.02-(Appropriate volume)
Product (Varies) - Expected Yield: 75-90%

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The success of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle, which involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[2][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)L_n-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, the protected 5-bromo-2-fluorobenzoic acid derivative), forming a Pd(II) complex.[2][9]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[2][9] The base is essential for activating the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][9]

Conclusion: A Key Component in the Medicinal Chemist's Toolbox

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid stands out as a strategically important building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitor discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of the biphenyl core, a common motif in many targeted therapeutics. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this valuable compound in their synthetic endeavors, ultimately contributing to the advancement of novel drug candidates.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link].

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link].

  • Denmark, S. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Available from: [Link].

  • Bellina, F., et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. 2004;248(21-24):2291-2354.
  • Bellina, F., et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. 2004. Available from: [Link].

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. 2017. Available from: [Link].

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. 2020. Available from: [Link].

  • National Institutes of Health. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. 2019. Available from: [Link].

  • ResearchGate. Scheme 9. Laboratory-scale synthesis of trametinib (55). Available from: [Link].

  • Wikipedia. Trametinib. 2024. Available from: [Link].

  • Bertin Bioreagent. Trametinib - Biochemicals - CAT N°: 16292. Available from: [Link].

  • National Center for Biotechnology Information. Trametinib. PubChem Compound Database. Available from: [Link].

  • Google Patents. CN109336884B - Method for synthesizing trametinib key intermediate.
  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. 2012;14(3):613-616.
  • New Drug Approvals. trametinib. Available from: [Link].

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biphenyl Carboxylic Acids

Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold Biphenyl carboxylic acids represent a "privileged scaffold" in modern chemistry.[1] This structural motif is a cornerstone in the development of pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold

Biphenyl carboxylic acids represent a "privileged scaffold" in modern chemistry.[1] This structural motif is a cornerstone in the development of pharmaceuticals, advanced polymers, and fine chemicals.[1][2] Its prevalence stems from the unique conformational properties and synthetic accessibility offered by the biphenyl core. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical carbon-carbon bond that defines this structure.[3][4] First reported by Akira Suzuki in 1979, this reaction offers exceptional functional group tolerance, utilizes readily available and stable organoboron reagents, and generally proceeds under mild conditions, making it a workhorse in both academic research and industrial-scale synthesis.[3][4][5]

This guide provides an in-depth examination of the experimental setup for this vital transformation, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the selection of each reagent and parameter.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational experimental design and troubleshooting. The Suzuki-Miyaura coupling operates via a catalytic cycle centered on a palladium complex, which is regenerated at the end of each productive turnover. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6]

  • Oxidative Addition: The cycle begins with a catalytically active, electron-rich Palladium(0) species, which inserts itself into the carbon-halogen bond of the aryl halide (or triflate). This forms a new, planar Palladium(II) intermediate.[3][4][6]

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the organoboron compound (e.g., an arylboronic acid) must first be activated by a base to form a more nucleophilic boronate species. This boronate then displaces the halide from the Pd(II) complex.[3][6][7]

  • Reductive Elimination: The two organic groups attached to the palladium center—the aryl group from the halide and the aryl group from the boronic acid—couple together, forming the desired biphenyl C-C bond. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln PdII_ArylX Ar-Pd(II)Ln-X Pd0->PdII_ArylX Oxidative Addition PdII_ArylAr Ar-Pd(II)Ln-Ar' PdII_ArylX->PdII_ArylAr Transmetalation PdII_ArylAr->Pd0 Reductive Elimination Product Biphenyl (Ar-Ar') PdII_ArylAr->Product ArylX Aryl Halide (Ar-X) ArylX->PdII_ArylX Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->PdII_ArylAr Base Base (e.g., Na₂CO₃) Base->PdII_ArylAr Activates Boronic Acid caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Design: A Rationale-Driven Approach

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. Each choice has a direct and predictable impact on reaction efficiency, scope, and scalability.

The Palladium Source: Catalyst vs. Pre-catalyst

The true catalyst is the Pd(0) species. However, Pd(0) complexes can be sensitive to air and moisture. Therefore, more stable Pd(II) "pre-catalysts" are often used, which are reduced in situ to the active Pd(0) form.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A direct source of Pd(0). It is highly effective but can be air-sensitive and its activity can vary between batches.[5]

  • Pd(OAc)₂ / Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require the addition of a supporting ligand. They are often preferred for their stability and consistency.[4][5][7]

  • Pd/C (Palladium on Carbon): An inexpensive, heterogeneous catalyst. Its primary advantage is the ease of removal by simple filtration, which significantly reduces palladium contamination in the final product—a critical consideration in pharmaceutical synthesis.[5]

The Ligand: Stabilizer and Accelerator

Ligands are not passive spectators; they are crucial for stabilizing the palladium center and modulating its reactivity. The choice of ligand directly influences the rates of oxidative addition and reductive elimination.[3][8]

  • Triphenylphosphine (PPh₃): The classic, workhorse ligand.

  • Bulky, Electron-Rich Phosphines (e.g., SPhos, RuPhos, P(t-Bu)₃): These advanced ligands often provide superior catalytic activity, allowing for lower catalyst loadings and the coupling of less reactive partners (like aryl chlorides).[3][7][8] Their steric bulk promotes the final reductive elimination step.[3]

  • N-Heterocyclic Carbenes (NHCs): A modern class of ligands that are highly electron-donating and form very stable complexes with palladium, often exhibiting exceptional reactivity.[3][7]

The Coupling Partners: Halides and Boron Reagents
  • Aryl Halide/Triflate: The reactivity of the leaving group is paramount. The established trend is I > Br > OTf >> Cl .[3][9] Aryl iodides are the most reactive but also the most expensive. Aryl bromides offer a good balance of reactivity and cost, making them the most common choice. Aryl chlorides are cheap but require more active catalyst systems to react efficiently.

  • Organoboron Reagent: Arylboronic acids are the most frequently used partners due to their general stability to air and moisture, and the vast number that are commercially available.[3][7] Alternatives like boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates can be used for substrates where the corresponding boronic acid is unstable or prone to decomposition (protodeboronation).[3][6]

The Base: The Unsung Hero

The base plays multiple, indispensable roles in the reaction mechanism.[10] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate complex that is competent for transmetalation.[6][7]

  • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): The most common choices, offering a good balance of reactivity and functional group compatibility.[3][11]

  • Phosphates (K₃PO₄): A slightly stronger base that is often effective when carbonates fail, particularly with challenging substrates.

  • Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions or be incompatible with base-sensitive functional groups like esters.

  • Crucial Note for Carboxylic Acid Substrates: When one of the coupling partners contains a carboxylic acid, an additional equivalent of base must be added to neutralize the acidic proton. Failure to do so can stall the reaction. In some cases, the resulting carboxylate can coordinate to the palladium center and inhibit catalysis.[12]

The Solvent System: Facilitating the Reaction

The choice of solvent is critical for ensuring that all components remain in solution at the reaction temperature. Biphasic solvent systems are remarkably effective for the Suzuki-Miyaura reaction.

  • Aqueous Biphasic Systems: Mixtures like Toluene/Water, DME/Water, or THF/Water are very common.[3][5] The aqueous phase dissolves the inorganic base, while the organic phase dissolves the coupling partners and catalyst, creating a large interfacial area for the reaction to occur.

  • Anhydrous Organic Solvents: Dioxane, THF, and DMF can also be used, particularly with organic-soluble bases.[3]

  • Green Solvents: For more environmentally benign processes, systems using water or mixtures like Ethanol/Water have been developed and proven effective.[2][13]

Detailed Laboratory Protocol

This protocol provides a general, robust procedure for the synthesis of a biphenyl carboxylic acid, exemplified by the coupling of 4-bromobenzoic acid with phenylboronic acid.

Experimental Workflow Diagram

Workflow start Start setup Assemble Glassware (Flask, Condenser) under Inert Gas (N₂) start->setup add_solids Add Aryl Halide, Boronic Acid, & Base setup->add_solids add_solvent Add Solvent (e.g., Toluene/H₂O) add_solids->add_solvent degas Degas Mixture (N₂ Sparge, 15 min) add_solvent->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst react Heat to Reflux (e.g., 90°C, 4-12h) Monitor by TLC/LC-MS add_catalyst->react workup Cool & Perform Aqueous Workup react->workup extract Acid-Base Extraction to Isolate Product workup->extract purify Filter, Wash Solid, & Dry Under Vacuum extract->purify end Pure Biphenyl Carboxylic Acid purify->end

Caption: Figure 2: Step-by-step experimental workflow.

Reagents and Equipment
Component Example Purpose
Aryl Halide 4-Bromobenzoic AcidSubstrate
Boronic Acid Phenylboronic AcidCoupling Partner
Palladium Pre-catalyst Pd(OAc)₂Catalyst Source
Ligand SPhosCatalyst Stabilizer/Activator
Base K₃PO₄ (Potassium Phosphate)Boronic Acid Activator
Solvent System Toluene / H₂O (4:1)Reaction Medium
Inert Gas Nitrogen (N₂) or Argon (Ar)Protects catalyst from O₂
Glassware Round-bottom flask, condenserReaction Vessel
Other Equipment Magnetic stirrer/hotplate, needles, septaGeneral Lab Equipment
Step-by-Step Methodology
  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq). Note: Two equivalents of base are for the reaction, and one is to neutralize the acidic substrate.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon for 10-15 minutes. A stable inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via cannula or syringe.

  • Degassing: Vigorously stir the mixture while bubbling nitrogen through it via a long needle for at least 15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). The solution may change color upon addition.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Initial Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the layers in a separatory funnel.

  • Acid-Base Purification:

    • Extract the organic layer 2-3 times with a 1M aqueous solution of sodium hydroxide (NaOH). The desired carboxylic acid product will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Combine the aqueous layers and wash once with ethyl acetate to remove any non-acidic organic impurities.

    • Slowly acidify the aqueous layer with concentrated HCl with stirring. The biphenyl carboxylic acid product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent (like hexanes) to aid in drying.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Inactive catalyst (O₂ exposure); Insufficient degassing; Incorrect base or solvent.Use fresh catalyst; Ensure a robust inert atmosphere; Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., Dioxane).
Protodeboronation Reaction conditions are too harsh (high temp, wrong base); Water content is too high.Use a milder base (K₃PO₄ or CsF); Lower the reaction temperature; Consider using a boronic ester instead of the acid.
Significant Homocoupling Presence of oxygen; Catalyst system favors this side reaction.Improve degassing procedure rigorously; Screen a different ligand or palladium source.
Reaction Stalls Carboxylate product may be inhibiting the catalyst.Try a different ligand system (e.g., a bulky N-heterocyclic carbene); Protect the carboxylic acid as a methyl or ethyl ester, perform the coupling, and then hydrolyze the ester in a final step.[12]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling is an exceptionally reliable and versatile tool for the synthesis of biphenyl carboxylic acids. By understanding the mechanistic underpinnings of the reaction, researchers can make informed decisions regarding the choice of catalyst, ligand, base, and solvent to optimize reaction outcomes. The protocol described herein provides a robust starting point for the synthesis of these valuable compounds, which will undoubtedly continue to play a central role in the advancement of medicine and materials science.

References

  • Wikipedia. Suzuki reaction . Available at: [Link]

  • Caron, S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach . ACS Publications. Available at: [Link]

  • Li, Y., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst . ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling . Available at: [Link]

  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . University of Glasgow. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction . Harvard University. Available at: [Link]

  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis . Scirp.org. Available at: [Link]

  • Tang, W., et al. (2020). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling . Organic Letters, ACS Publications. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . PMC - NIH. Available at: [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? . r/OrganicChemistry. Available at: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling . Available at: [Link]

  • Shodhganga. Palladium (II) Catalysed Access to meta–Substituted Biphenyls via Carboxylic acid Directed ortho–Arylation–Decarboxylation Cascade . Available at: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings . Available at: [Link]

Sources

Application

A Robust, Validated HPLC Method for the Quantitative Analysis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liq...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. This molecule, a dicarboxylic acid derivative, requires careful control of chromatographic parameters to ensure reliable analysis. The narrative explains the causal logic behind experimental choices, from stationary phase selection to mobile phase optimization, grounding the protocol in fundamental chromatographic theory. The detailed protocol is designed to be self-validating, meeting the stringent requirements of the pharmaceutical industry. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose in research and quality control environments.

Introduction and Analyte Properties

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (CAS No. 1345472-27-6) is an aromatic dicarboxylic acid with a molecular weight of 274.24 g/mol and a molecular formula of C₁₅H₁₁FO₄[1]. Its structure, featuring two carboxylic acid functional groups and two phenyl rings, dictates its physicochemical properties relevant to chromatographic analysis.

  • Structure: Chemical structure of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

  • Polarity and Solubility: The presence of two carboxyl groups makes the molecule polar and acidic. Its solubility is pH-dependent, being more soluble in alkaline aqueous solutions.

  • Chromophoric Properties: The two aromatic rings provide strong ultraviolet (UV) absorbance, making UV spectrophotometry an ideal detection method.

Accurate quantification of this compound is essential for process monitoring, stability testing, and quality assurance in drug development and chemical synthesis. Reversed-phase HPLC is the technique of choice for such non-volatile, polar aromatic compounds[2][3].

HPLC Method Development Strategy

The goal of method development is to achieve a symmetric peak for the analyte, free from interference, with a reasonable retention time and sufficient sensitivity. The logical workflow for developing this method is outlined below.

MethodDevelopmentWorkflow cluster_Initial Phase 1: Initial Parameter Selection cluster_Optimization Phase 2: Systematic Optimization cluster_Finalization Phase 3: Finalization & SST Col Column Selection (C18, 5 µm, 4.6x150 mm) MP Mobile Phase Scoping (ACN vs. MeOH, Acidic Buffer) Col->MP Det Detector Wavelength (UV Scan for λmax) MP->Det MPOpt Optimize Mobile Phase Ratio (Isocratic vs. Gradient) Det->MPOpt Initial Run pHOpt Optimize Mobile Phase pH (Ion Suppression for Peak Shape) MPOpt->pHOpt FlowOpt Optimize Flow Rate (Balance Resolution & Run Time) pHOpt->FlowOpt TempOpt Optimize Column Temperature (Improve Efficiency & Pressure) FlowOpt->TempOpt Final Final Method Lock-in TempOpt->Final Optimized Conditions SST Define System Suitability Criteria (Tailing, Plates, %RSD) Final->SST

Caption: Workflow for HPLC method development.

Rationale for Initial Parameter Selection
  • Stationary Phase (Column): A C18 (octadecylsilyl) silica-based column is the most common and versatile stationary phase for reversed-phase chromatography and serves as an excellent starting point. The non-polar C18 chains will interact with the aromatic rings of the analyte, providing retention. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shapes and lower UV cutoff.

    • Aqueous Phase & pH Control: The key to analyzing acidic compounds like this one is to control the pH of the mobile phase. With two carboxylic acid groups, the analyte's charge state is highly pH-dependent. At a neutral pH, the carboxyl groups will be deprotonated (ionized), leading to poor retention on a C18 column and potential peak tailing. By acidifying the mobile phase, we employ an ion-suppression technique[4]. A mobile phase pH of around 2.5-3.0, well below the pKa of the carboxylic acids, ensures they remain in their protonated, neutral form. This increases their hydrophobicity, leading to better retention and significantly improved peak symmetry. A 0.1% solution of phosphoric acid or formic acid in water is a common and effective choice[5].

  • Detection: A photodiode array (PDA) or UV detector is ideal. An initial UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For biphenyl systems, this is often in the 254-280 nm range.

Optimized Quantitative Analysis Protocol

Based on the development strategy, the following optimized method was established.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity LC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals: Acetonitrile (HPLC Grade), Phosphoric Acid (ACS Grade), Purified Water (18.2 MΩ·cm).

  • Reference Standard: 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (Purity ≥ 98%).

Final Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 55% A / 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Run Time 10 minutes
Preparation of Solutions

1. Mobile Phase Preparation (1 L): a. Add approximately 900 mL of purified water to a 1 L solvent bottle. b. Carefully add 1.0 mL of concentrated phosphoric acid and mix thoroughly. c. Filter the solution through a 0.45 µm solvent filter.

2. Standard Stock Solution (1.0 mg/mL): a. Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Mix until fully dissolved. This is the Stock Solution.

3. Calibration Curve Standards (5 - 100 µg/mL): a. Prepare a series of calibration standards by serially diluting the Stock Solution with the diluent. For example:

  • 100 µg/mL: Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask and dilute to volume.
  • 50 µg/mL: Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask and dilute to volume.
  • Continue for concentrations of 25, 10, and 5 µg/mL.

4. Sample Preparation: a. Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask. b. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. c. Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well. d. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The target concentration is 100 µg/mL.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified according to USP <621> guidelines[6][7][8].

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the 100 µg/mL standard solution six (6) times.

  • Calculate the parameters based on the six replicate injections.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 1.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R1))

The analytical method was validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline[9][10][11].

MethodValidationWorkflow cluster_Specificity Specificity & Selectivity cluster_Linearity Linearity & Range cluster_Accuracy Accuracy (Recovery) cluster_Precision Precision cluster_Limits Detection & Quantitation Limits cluster_Robustness Robustness Spec Inject Blank, Placebo, Standard, & Spiked Sample Lin Analyze 5 Levels (e.g., 5-150 µg/mL) in Triplicate Spec->Lin Acc Spike Placebo at 3 Levels (e.g., 80%, 100%, 120%) in Triplicate Lin->Acc Range Define Range based on Linearity, Accuracy, Precision Repeat Repeatability (Intra-day) (n=6 at 100%) Acc->Repeat Inter Intermediate Precision (Different Day/Analyst/Instrument) Repeat->Inter LOD LOD = 3.3 * (σ / S) Inter->LOD Rob Vary Method Parameters (Flow, Temp, % Organic, pH) LOD->Rob LOQ LOQ = 10 * (σ / S)

Caption: Logical flow of the HPLC method validation process.

Specificity
  • Protocol: Inject the diluent, a placebo (matrix without analyte), the standard solution, and a sample solution to demonstrate that no endogenous components interfere with the analyte peak.

  • Acceptance Criteria: The analyte peak should be pure and have no co-eluting peaks at its retention time in the blank or placebo chromatograms.

Linearity and Range
  • Protocol: Analyze a series of at least five concentrations across the expected range (e.g., 50% to 150% of the nominal concentration). Plot the peak area response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within its lower and upper concentration limits. For an assay, this is typically 80% to 120% of the test concentration[9].

Table: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
5.0 52,150
10.0 103,980
50.0 524,600
100.0 1,051,200
150.0 1,578,550
Linear Regression y = 10505x - 1250

| Correlation (r²) | 0.9998 |

Accuracy (Recovery)
  • Protocol: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table: Example Accuracy Data

Spike Level Theoretical (µg/mL) Measured (µg/mL) % Recovery
80% 80.0 79.6 99.5%
100% 100.0 100.5 100.5%
120% 120.0 121.1 100.9%

| Mean Recovery | | | 100.3% |

Precision
  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD over the combined data from both studies should be ≤ 2.0%.

Table: Example Precision Data

Parameter Day 1 / Analyst 1 Day 2 / Analyst 2
Number of Samples (n) 6 6
Mean Concentration (µg/mL) 100.3 99.8
Standard Deviation 0.45 0.62
% RSD (Repeatability) 0.45% 0.62%

| Overall % RSD (Intermediate) | \multicolumn{2}{c|}{0.88%} |

Detection Limit (DL) and Quantitation Limit (QL)
  • Protocol: DL and QL can be estimated from the standard deviation of the response (σ) and the slope of the calibration curve (S).

    • DL = 3.3 * (σ / S)

    • QL = 10 * (σ / S) (Where σ is often the standard deviation of the y-intercept of the regression line).

  • Acceptance Criteria: The QL should be verified by analyzing a standard at the determined concentration and confirming acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and evaluate the impact on the results and system suitability.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase Composition: ± 2% absolute for the organic component (43% and 47% ACN)

  • Acceptance Criteria: All system suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal method.

Conclusion

This application note provides a robust and reliable RP-HPLC method for the quantitative determination of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. The method development was guided by the physicochemical properties of the analyte, with a critical focus on ion suppression to achieve excellent peak shape and reproducibility. The comprehensive validation protocol, designed according to ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This method is therefore deemed suitable for its intended purpose in quality control and research environments for the quantitative analysis of this compound.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Capristo, C., et al. (1997). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. PubMed. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Van der Hoeven, R. A., et al. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters. ResearchGate. [Link]

  • Di-Cesare, J. L., et al. (1982). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Journal of Chromatographic Science. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Van der Hoeven, R. A., et al. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Borman, P., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Rioux, V., et al. (1999). HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. ResearchGate. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid via Column Chromatography

Abstract This comprehensive application note provides a detailed protocol for the purification of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis.[1] Due to the polar and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis.[1] Due to the polar and acidic nature of this dicarboxylic acid, this guide outlines a robust normal-phase column chromatography procedure designed to efficiently remove impurities. The protocol emphasizes the rationale behind each step, from the selection of the stationary and mobile phases to the final analysis of the purified fractions, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Introduction: The Rationale for Purification

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a bifunctional molecule whose purity is paramount for the success of subsequent synthetic transformations and the pharmacological profile of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to side reactions, lower yields, and potential toxicological issues. Column chromatography is a fundamental and highly effective technique for the purification of such polar, acidic compounds by exploiting the differential partitioning of the target molecule and its impurities between a stationary phase and a mobile phase.[2][3]

The structure of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, featuring two carboxylic acid moieties and a fluorinated biphenyl scaffold, presents a unique purification challenge. The two acidic protons will have distinct pKa values, and the overall polarity necessitates a carefully optimized chromatographic system to achieve baseline separation from structurally similar impurities. This protocol details a normal-phase approach using silica gel, a polar stationary phase, which interacts strongly with the polar carboxylic acid groups.[2]

Chromatographic Theory & Strategy

The purification strategy is based on normal-phase adsorption chromatography. In this mode, the stationary phase (silica gel) is highly polar, while the mobile phase is a less polar organic solvent system.[4] The separation mechanism relies on the analyte's equilibrium between being adsorbed onto the stationary phase and dissolved in the mobile phase.[4]

  • Analyte-Stationary Phase Interaction : The carboxylic acid groups of the target molecule will form hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. More polar compounds interact more strongly and are retained longer on the column.

  • Mobile Phase Elution : A mobile phase of appropriate polarity is used to elute the compounds. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are sequentially released from the stationary phase based on their polarity, with less polar compounds eluting first.[3]

  • Suppression of Ionization : A critical aspect of purifying carboxylic acids on silica gel is the suppression of ionization.[5] If the carboxylic acid groups are deprotonated (ionized), they will have a very strong, often irreversible, interaction with the silica gel, leading to significant peak tailing and poor recovery. To prevent this, a small amount of a volatile acid, such as acetic acid or formic acid, is added to the mobile phase. This ensures the analyte remains in its less polar, protonated form, allowing for effective elution and sharp peaks.[5][6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purification of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

Materials and Equipment
Reagents & Consumables Equipment
Crude 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acidGlass Chromatography Column (40-60 cm length, 2-4 cm diameter)
Silica Gel (230-400 mesh)Fraction Collector (optional)
Dichloromethane (DCM), HPLC gradeRotary Evaporator
Methanol (MeOH), HPLC gradeThin-Layer Chromatography (TLC) plates (silica gel 60 F254)
Acetic Acid (glacial), ACS gradeTLC Developing Chamber
Ethyl Acetate, HPLC gradeUV Lamp (254 nm)
Hexanes, HPLC gradeGlassware (beakers, flasks, funnels, etc.)
Anhydrous Sodium SulfatepH indicator strips (optional)
Workflow Overview

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis of Crude Slurry_Prep 2. Column Slurry Preparation TLC_Analysis->Slurry_Prep Determine Eluent Column_Packing 3. Column Packing Slurry_Prep->Column_Packing Sample_Loading 4. Sample Loading Column_Packing->Sample_Loading Elution 5. Elution (Gradient) Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 7. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling 8. Pooling Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 9. Solvent Removal Pooling->Solvent_Removal Final_Product 10. Yield & Purity Analysis Solvent_Removal->Final_Product

Caption: Workflow for the purification of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

Step-by-Step Procedure

Step 1: Thin-Layer Chromatography (TLC) Analysis of the Crude Material

  • Prepare a developing solvent system. Start with a mixture of Dichloromethane:Methanol (e.g., 95:5) with 0.5-1% acetic acid.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or ethyl acetate).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plate in the prepared solvent system.

  • Visualize the spots under a UV lamp (254 nm).

  • Adjust the solvent system polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. This will be the starting eluent for the column chromatography.

Step 2: Column Preparation (Slurry Packing)

  • Select a glass column of appropriate size. A general rule is to use 30-50 g of silica gel per gram of crude material.

  • In a beaker, prepare a slurry of silica gel in the initial, less polar eluting solvent (e.g., Dichloromethane with 1% acetic acid). The consistency should be that of a pourable paste.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • Carefully pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

  • Continuously tap the side of the column gently to promote even packing.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

Step 3: Sample Loading

  • Dissolve the crude 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid in a minimal amount of the initial eluting solvent or a slightly more polar solvent if solubility is an issue.

  • Alternatively, for less soluble samples, perform a "dry loading":

    • Dissolve the crude material in a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Begin eluting the column with the starting solvent system determined by TLC analysis (e.g., 95:5 DCM:MeOH + 1% Acetic Acid).

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or vials.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 90:10 DCM:MeOH + 1% Acetic Acid) to elute the more polar compounds.

Step 5: Fraction Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure target compound.

  • Spot every few fractions on a TLC plate and develop it in the same solvent system used for the initial crude analysis.

  • Identify the fractions that contain only the spot corresponding to the pure product.

Step 6: Isolation of the Purified Compound

  • Combine the fractions identified as pure.

  • Remove the solvent from the pooled fractions using a rotary evaporator. The presence of acetic acid will require co-evaporation with a non-polar solvent like toluene to ensure its complete removal.

  • The resulting solid is the purified 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

  • Dry the purified compound under high vacuum to remove any residual solvent.

  • Determine the yield and confirm the purity using analytical techniques such as HPLC, ¹H NMR, and mass spectrometry.

Separation Principle and Key Parameters

The separation on the silica gel column is governed by the polarity of the compounds in the crude mixture.

Separation_Principle Column Column Head Silica Gel (Polar Stationary Phase) Column Outlet Impurity_A Less Polar Impurity Column:top->Impurity_A Elutes First Target_Compound 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid Column:top->Target_Compound Elutes Second Impurity_B More Polar Impurity Column:top->Impurity_B Elutes Last or is Retained

Caption: Separation of the target compound from impurities on a silica gel column.

Table 1: Summary of Chromatographic Parameters

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for optimal interaction with the polar analytes.[2]
Mobile Phase Dichloromethane:Methanol with 0.5-1% Acetic AcidA versatile solvent system that allows for a wide polarity range. Acetic acid suppresses the ionization of the carboxylic acid groups.[5]
Elution Mode Gradient ElutionStarts with a lower polarity to elute non-polar impurities, then polarity is increased to elute the target compound and more polar impurities.
Sample Loading Dry LoadingRecommended for compounds with limited solubility in the initial mobile phase to ensure a narrow starting band and better separation.
Fraction Analysis TLC with UV detection (254 nm)A quick and effective method to monitor the separation and identify pure fractions.

Troubleshooting

Problem Possible Cause Solution
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC.- Reduce the amount of crude material loaded onto the column.
Peak Tailing - Ionization of carboxylic acid groups.- Ensure 0.5-1% acetic or formic acid is present in the mobile phase.[5][6]
Low Yield/Recovery - Compound is too strongly adsorbed.- Irreversible binding to silica.- Increase the polarity of the mobile phase further (higher % of methanol).- Ensure the mobile phase is acidified.
Cracked Column Bed - Improper packing.- Running the column dry.- Repack the column using the slurry method.- Always maintain the solvent level above the silica bed.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid using normal-phase column chromatography. By carefully selecting the stationary and mobile phases and by suppressing the ionization of the carboxylic acid functionalities, high-purity material can be obtained, which is essential for its application in pharmaceutical research and development. The principles and techniques outlined herein are also applicable to the purification of other polar, acidic molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Fluorobenzoic Acid via Column Chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.

Sources

Application

Application Notes &amp; Protocols: The Role of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid in the Development of Enzyme Inhibitors

Introduction 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a synthetic organic compound that has emerged as a significant scaffold in the design of potent and selective enzyme inhibitors. Its unique biphenyl struct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a synthetic organic compound that has emerged as a significant scaffold in the design of potent and selective enzyme inhibitors. Its unique biphenyl structure, featuring two carboxylic acid groups and a strategically placed fluorine atom, provides a versatile framework for targeting the active sites of various enzymes. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound in the development of novel enzyme inhibitors. We will delve into its primary enzymatic target, cytosolic phospholipase A2 (cPLA₂), and provide detailed protocols for its synthesis and in vitro evaluation.

The core value of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid lies in its ability to interact with enzyme active sites through a combination of hydrogen bonding, ionic interactions, and potential halogen bonding, contributing to high-affinity binding. This makes it an attractive starting point for medicinal chemists and pharmacologists aiming to develop new therapeutics for a range of diseases.

Core Target: Cytosolic Phospholipase A2 (cPLA₂)

Biological Significance of cPLA₂

Cytosolic phospholipase A2 (cPLA₂) is a key enzyme in the inflammatory cascade.[1][2][3] It specifically hydrolyzes the sn-2 ester bond of membrane glycerophospholipids, leading to the release of arachidonic acid.[1][4] This released arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1][3] Consequently, the inhibition of cPLA₂ is a promising therapeutic strategy for a multitude of inflammatory conditions, including arthritis, asthma, and cardiovascular diseases.[1][3][4] There is also emerging evidence for its role in neurological disorders and cancer.[1][3]

Mechanism of Inhibition

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid acts as a potent and selective inhibitor of cPLA₂. The two carboxyl groups are crucial for its inhibitory activity, likely by chelating the active site calcium ion and interacting with key amino acid residues. The fluorine atom can enhance binding affinity and modulate the compound's physicochemical properties, such as its pKa and lipophilicity.

Diagram: cPLA₂ Signaling Pathway and Point of Inhibition

GVE_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA cPLA2 cPLA2α COX COX Enzymes LOX LOX Enzymes PGs Prostaglandins LTs Leukotrienes Inflammation Inflammation Inhibitor 5-[4-(Carboxymethyl)phenyl] -2-fluorobenzoic acid Inhibitor->cPLA2

Caption: Inhibition of the cPLA₂ pathway by 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

Experimental Protocols

Synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid

The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

Materials:

  • 5-bromo-2-fluorobenzoic acid

  • 4-(Carboxymethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Solvent system (e.g., toluene, ethanol, and water)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Protocol:

  • To a solution of 5-bromo-2-fluorobenzoic acid and 4-(carboxymethyl)phenylboronic acid in a suitable solvent mixture, add an aqueous solution of the base.

  • De-gas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst and phosphine ligand.

  • Heat the reaction mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous work-up. Acidify the aqueous layer to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization or column chromatography to obtain pure 5-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid.

  • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow

GVE_Synthesis Reactants Reactants: 5-bromo-2-fluorobenzoic acid 4-(Carboxymethyl)phenylboronic acid Base Reaction Suzuki-Miyaura Coupling (Heated under inert atmosphere) Reactants->Reaction Catalyst Catalyst System: Pd(OAc)₂ PPh₃ Catalyst->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

In Vitro cPLA₂ Inhibition Assay

Several assay formats can be used to determine the inhibitory potency of the compound against cPLA₂. A common method involves a colorimetric or fluorometric assay that measures the release of a reporter molecule from a synthetic substrate.

Materials:

  • Recombinant human cPLA₂α

  • Assay buffer (e.g., containing HEPES, CaCl₂, and BSA)

  • cPLA₂ substrate (e.g., arachidonoyl thio-PC)

  • DTNB (Ellman's reagent) for colorimetric detection

  • 96-well microplate

  • Microplate reader

  • 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (test compound)

  • DMSO for compound dissolution

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations for IC₅₀ determination.

  • Add the cPLA₂ enzyme to the wells of the microplate.

  • Add the diluted test compound or vehicle (DMSO) to the respective wells.

  • Incubate the plate for a defined period to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the cPLA₂ substrate.

  • For a colorimetric assay using arachidonoyl thio-PC, add DTNB to detect the free thiol released upon substrate hydrolysis.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

Table 1: Representative Data for cPLA₂ Inhibition

CompoundIC₅₀ (nM)
5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid10-100
Known cPLA₂ Inhibitor (e.g., Pyrrophenone)5-50

Note: IC₅₀ values are highly dependent on assay conditions.

Advanced Applications and Future Directions

Structure-Activity Relationship (SAR) Studies

The 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid scaffold is an excellent starting point for SAR studies. Researchers can systematically modify different parts of the molecule to optimize its potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

  • Substitution on the Phenyl Rings: Introducing various substituents can probe interactions with specific pockets within the enzyme's active site.

  • Modification of the Carboxylic Acid Groups: Esterification or replacement with other acidic bioisosteres can modulate the compound's properties.

  • Alteration of the Linker: The direct bond between the phenyl rings can be replaced with other linkers to explore different conformational possibilities.

In Vivo and Preclinical Studies

Promising inhibitors developed from this scaffold should be advanced to cell-based assays and subsequently to in vivo animal models of inflammatory diseases.[5] These studies are crucial for evaluating the compound's efficacy, pharmacokinetics, and safety profile.

Conclusion

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid represents a valuable chemical entity for the development of novel enzyme inhibitors, particularly for targeting cPLA₂. The detailed protocols and conceptual framework provided in this document are intended to empower researchers to effectively utilize this compound in their drug discovery efforts. Through systematic optimization and thorough biological evaluation, derivatives of this scaffold hold the potential to be developed into new therapeutic agents for a variety of inflammatory and other diseases.

References

  • Vertex AI Search. (2024, June 21). What are cPLA2α inhibitors and how do they work?
  • Santa Cruz Biotechnology. cPLA2 Inhibitors.
  • ChemDiv. cPLA2 inhibitors.
  • Kokotos, G., & Dennis, E. A. (2010). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. PubMed Central.
  • Li, Q., et al. (2018). Protective effect of cytosolic phospholipase A2 inhibition against inflammation and degeneration by promoting regulatory T cells in rats with experimental autoimmune encephalomyelitis. PubMed.
  • Leslie, C. C. (2004). Assaying phospholipase A2 activity. PubMed.
  • Abcam. Cytosolic Phospholipase A2 Assay Kit (ab133090).
  • Duro, M. (2025). In vitro Inhibition A Schematic illustrating cPLA 2 -mediated...
  • Kokotos, G., et al. (2017). Inhibition of Group IVA Cytosolic Phospholipase A2 by Thiazolyl Ketones in Vitro, ex Vivo, and in Vivo.
  • Sæther, M., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PubMed Central.
  • Balboa, M. A., & Dennis, E. A. (1998). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PubMed Central.
  • Cayman Chemical. Phospholipases A2 (calcium-dependent cytosolic) Assay Kit.
  • Thermo Fisher Scientific. EnzChek™ Phospholipase A2 Assay Kit.
  • Johansen, B., et al. (2023). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials.
  • Kokotos, G., et al. (2017). Inhibition of Group IVA Cytosolic Phospholipase A2 by Thiazolyl Ketones in Vitro, ex Vivo, and in Vivo. eScholarship.org.
  • BLDpharm. 1345472-27-6|5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.
  • Sigma-Aldrich. 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Echemi. 5-[4-(Carboxymethyl)
  • Lang, L., & Jagoda, E. (1997). Development of fluorine-18-labeled 5-HT1A antagonists. PubMed.
  • Al-Qaisi, J., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.
  • ResearchGate. (2025, August 7). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • Paketurytė-Latvė, V., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PMC.
  • Hose, C., et al. (2003). Differential Gene Expression as a Potential Classifier of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole-sensitive and -Insensitive Cell Lines. PubMed.
  • MDPI. (2024, December 20). Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds.
  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. PubMed.
  • Biomall. 3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid, 250mg.
  • Wang, Y., et al. (2020). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)

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Method

Protocol for the Purification of Crude 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid via Recrystallization

An Application Note and Protocol from the Senior Application Scientist Abstract This document provides a comprehensive, field-tested protocol for the purification of crude 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the purification of crude 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (CAS: 1345472-27-6), a key intermediate in pharmaceutical research and development.[1] The purity of such building blocks is paramount for the integrity of downstream applications, including drug discovery and manufacturing. This guide moves beyond a simple list of steps to explain the underlying principles of solvent selection and the rationale behind each stage of the recrystallization process. It establishes a self-validating system by integrating purity assessment techniques, ensuring researchers can confidently obtain a final product of high purity.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids in a given solvent increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the liquid "mother liquor" upon cooling) or almost entirely insoluble (allowing for their removal via hot filtration).[3]

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[4] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a more purified form, as the crystal lattice selectively incorporates molecules of its own kind.[2] Slow cooling is crucial as it promotes the formation of larger, more perfect crystals, which are less likely to trap impurities.

Strategic Solvent Selection for a Bifunctional Molecule

The molecular structure of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid presents a unique challenge for solvent selection. It possesses two polar carboxylic acid groups, which favor polar solvents capable of hydrogen bonding, and a larger, non-polar biphenyl aromatic system. This duality suggests that an ideal solvent will have intermediate polarity or that a mixed-solvent system will be required.[5]

Given the lack of published specific solubility data[6], an empirical approach is necessary. The following protocol outlines a systematic method for screening potential solvents.

Candidate Solvents

Based on the structure and general principles for purifying aromatic carboxylic acids, the following solvents and systems are recommended for screening:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol, Water

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate

  • Mixed Solvent Systems: Ethanol/Water, Methanol/Water, Acetone/Hexane

Micro-Scale Solvent Screening Protocol
  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition, up to ~0.5 mL. A good candidate solvent will not dissolve the compound at this stage.[7]

  • Gently heat the tubes that still contain undissolved solid in a water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the compound just dissolves. Note the approximate volume of solvent required.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Interpreting Screening Results

The ideal single solvent is one that displays poor solubility at low temperatures but excellent solubility at high temperatures, leading to high crystal recovery upon cooling.

Solvent BehaviorInterpretationSuitability
Dissolves readily at room temperature.Too powerful a solvent; poor recovery will result.Unsuitable
Does not dissolve even in a large volume of hot solvent.Too weak a solvent.Unsuitable
Dissolves in a minimal amount of hot solvent and forms abundant crystals upon cooling.Excellent candidate. Suitable
"Oils out" instead of forming crystals.The compound's melting point may be lower than the solvent's boiling point, or the solution is too concentrated. Consider a lower-boiling solvent or using more solvent.[8]Requires Optimization

For this specific molecule, an ethanol/water or methanol/water mixed solvent system is highly likely to be effective, as is common for biphenyl carboxylic acids.[9][10]

Workflow for Recrystallization

// Node Definitions with Colors start [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolution\n(Min. Hot Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hot_filter_q [label="Insoluble\nImpurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hot_filter [label="Hot Gravity\nFiltration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Slow Cooling &\nIce Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="Vacuum Filtration\n(Isolate Crystals)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash with\nCold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Drying", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_product [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Purity Assessment\n(MP, TLC, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; mother_liquor [label="Mother Liquor\n(Discard or Re-process)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Path start -> dissolve; dissolve -> hot_filter_q; hot_filter_q -> hot_filter [label="Yes"]; hot_filter_q -> cool [label="No"]; hot_filter -> cool; cool -> isolate; isolate -> wash; isolate -> mother_liquor [style=dashed]; wash -> dry; dry -> pure_product; pure_product -> analysis [style=dashed]; } } Caption: Workflow for the recrystallization of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

Detailed Step-by-Step Recrystallization Protocol

This protocol assumes an ethanol/water system has been selected as optimal. Adjustments may be required for other solvent systems.

Materials & Equipment
  • Crude 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks, Büchner funnel, filter flask

  • Heating mantle or hot plate with stirrer

  • Filter paper (standard and fluted)

  • Vacuum source

Safety Precautions
  • Conduct all operations within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

  • Avoid inhaling solvent vapors.

Procedure
  • Dissolution:

    • Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the primary solvent (ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing the yield upon cooling.[3]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute's weight).

    • Reheat the mixture to boiling for 5-10 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored polymeric or high-molecular-weight impurities.[8]

  • Hot Gravity Filtration:

    • If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate.

    • Place a stemless funnel with fluted filter paper into the neck of the receiving flask.

    • Quickly pour the hot solution through the fluted filter paper. Causality: This step must be done quickly and with pre-heated equipment to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.[8]

  • Crystallization:

    • If using a mixed solvent system, add the hot "poor" solvent (water) dropwise to the hot, clear filtrate until a slight cloudiness (turbidity) persists. Then, add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Causality: Slow cooling promotes the growth of large, pure crystals. Rapid cooling can cause the solid to precipitate as a powder, trapping impurities.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (in this case, a pre-chilled ethanol/water mixture). Causality: The wash removes any residual mother liquor containing dissolved impurities. The solvent must be ice-cold to minimize redissolving the purified product crystals.[8]

  • Drying:

    • Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Purity Assessment: A Self-Validating System

To confirm the success of the purification, compare the physical and chemical properties of the crude and recrystallized material.

Analysis MethodExpected Outcome for Pure Product
Melting Point A sharp melting range (typically < 1-2 °C) that is higher than the crude material.
Thin-Layer Chromatography (TLC) A single, well-defined spot with a higher Rf value than any remaining impurities.
Appearance Homogeneous, crystalline solid, often with a lighter color than the crude starting material.
HPLC Analysis (Optional) A single major peak indicating high purity (e.g., >99.5%).

Troubleshooting Common Issues

ProblemPotential Cause & Solution
"Oiling Out" The solution is too concentrated, or the solvent's boiling point is above the solute's melting point. Solution: Add more hot solvent to redissolve the oil, then cool again slowly. If the problem persists, select a different solvent system with a lower boiling point.[8]
No Crystals Form The solution is not saturated (too much solvent was used), or cooling is too rapid. Solution: Boil off some solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[8]
Low Recovery / Yield Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. Solution: Concentrate the mother liquor and cool again for a second crop of crystals. Ensure the minimum amount of solvent is used and that washing is done with ice-cold solvent.

References

  • Purification and recovery of dicarboxylic acids using melt crystallization.
  • Process for crystallization of dicarboxylic acids.
  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry & Biochemistry. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Semantic Scholar. [Link]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit r/chemhelp. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Production of biphenyl carboxylic acid compounds.
  • Recrystallization and Crystallization. University of Rochester, Department of Chemistry. [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. [Link]

  • EXPERIMENT (3) Recrystallization. University of Technology, Iraq. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

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Application

Application Note: Derivatization of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid for Biological Assays

Introduction 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a versatile dicarboxylic acid scaffold that presents significant opportunities for the development of targeted biological probes, tracers, and drug conjuga...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a versatile dicarboxylic acid scaffold that presents significant opportunities for the development of targeted biological probes, tracers, and drug conjugates. Its structure, featuring two distinct carboxylic acid moieties, allows for the strategic attachment of various functional groups, including fluorophores, biotin, and peptide linkers, or for conjugation to biological macromolecules such as proteins. The differential electronic and steric environments of the benzoic acid and the phenylacetic acid carboxyl groups provide a handle for selective chemical modification, enabling the creation of precisely engineered molecular tools for a range of biological assays.

This application note provides a comprehensive guide to the derivatization of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. It outlines strategies for both selective and non-selective modification of its carboxyl groups and provides detailed, field-proven protocols for the synthesis of activated esters for bioconjugation, fluorescently labeled derivatives for imaging and high-throughput screening, and amide derivatives for structure-activity relationship (SAR) studies.

Scientific Rationale: The Chemistry of Carboxyl Group Activation and Derivatization

The core of derivatizing 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid lies in the activation of its carboxylic acid groups to make them susceptible to nucleophilic attack. The most prevalent and versatile method for this transformation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][] EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[] This intermediate can then react directly with a primary amine to form a stable amide bond.

However, the O-acylisourea intermediate is susceptible to hydrolysis in aqueous environments, which can lead to low yields. To circumvent this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction.[3][4] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This two-step process, often performed as a one-pot reaction, significantly improves the efficiency of conjugation to amine-containing molecules.[5]

Achieving Selective Derivatization

A key consideration for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is the selective derivatization of one of its two carboxyl groups. The electronic and steric differences between the benzoic acid carboxyl and the phenylacetic acid carboxyl can be exploited to achieve this selectivity. The carboxyl group on the benzoic acid ring is directly attached to the sp2-hybridized carbon of the aromatic ring and is influenced by the electron-withdrawing fluorine atom, making it a stronger acid (lower pKa) than the carboxyl group of the phenylacetic acid moiety. This difference in acidity can be leveraged to achieve selective activation under carefully controlled pH conditions.

Alternatively, steric hindrance can play a role. The benzoic acid carboxyl group is flanked by a fluorine atom, which may influence the approach of bulky reagents. By choosing appropriate activating agents and reaction conditions, it is possible to favor the derivatization of one site over the other. For applications where selectivity is not critical, derivatization can be carried out on both carboxyl groups.

Experimental Workflows and Protocols

This section provides detailed protocols for three common derivatization strategies for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

Workflow Overview

Derivatization_Workflow cluster_products Derivatized Products Start 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid Activation Carboxyl Group Activation (EDC/NHS) Start->Activation Step 1 Amine_Reactive_Intermediate Amine-Reactive Intermediate (NHS Ester) Activation->Amine_Reactive_Intermediate Step 2 Protein_Conjugate Protein Conjugate Amine_Reactive_Intermediate->Protein_Conjugate Reaction with Protein Fluorescent_Probe Fluorescent Probe Amine_Reactive_Intermediate->Fluorescent_Probe Reaction with Amine-Functionalized Fluorophore Amide_Derivative Amide Derivative for SAR Amine_Reactive_Intermediate->Amide_Derivative Reaction with Primary Amine

Caption: General workflow for the derivatization of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

Protocol 1: Synthesis of an Amine-Reactive NHS Ester for Bioconjugation

This protocol describes the formation of an N-hydroxysuccinimide (NHS) ester of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, creating a stable, amine-reactive compound that can be used to label proteins and other biomolecules.[3][4]

Materials:

  • 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Carbodiimide Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DMF to the reaction mixture with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The formation of the NHS ester will result in a new spot with a different Rf value compared to the starting material.

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. If EDC was used, the urea byproduct is water-soluble and can be removed in a subsequent step.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude NHS ester.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure, activated NHS ester.

Data Summary Table:

ParameterValue
Starting Material5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid
Key ReagentsEDC, NHS
SolventAnhydrous DMF
Reaction Time4-6 hours
Typical Yield75-90%
Purification MethodColumn Chromatography
Protocol 2: Synthesis of a Fluorescently Labeled Derivative

This protocol details the conjugation of an amine-containing fluorescent dye to 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid using EDC/NHS chemistry.[6][]

Materials:

  • 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

  • EDC

  • Sulfo-NHS

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 cadaverine)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Activation of Carboxylic Acid: Dissolve 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid in Activation Buffer. Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents). Incubate at room temperature for 15-30 minutes.

  • Conjugation to Fluorescent Dye: Dissolve the amine-reactive fluorescent dye in Reaction Buffer. Add the activated 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid solution to the fluorescent dye solution.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Quenching: Add Quenching Solution to the reaction mixture to a final concentration of 100 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the fluorescently labeled product from unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Characterize the final product by UV-Vis spectroscopy to determine the concentration and degree of labeling, and by HPLC or mass spectrometry to assess purity.

Reaction Schematic:

Fluorescent_Labeling Molecule 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid + Amine-Fluorophore Reagents EDC/Sulfo-NHS pH 6.0-7.4 Product Fluorescently Labeled Derivative + Urea byproduct Reagents->Product Amide bond formation

Caption: Amide bond formation between the activated acid and a fluorescent dye.

Protocol 3: Synthesis of an Amide Derivative for Structure-Activity Relationship (SAR) Studies

This protocol outlines a general method for synthesizing a library of amide derivatives of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid for use in SAR studies.

Materials:

  • 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • A diverse set of primary amines

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Preparative HPLC system

Procedure:

  • Reaction Setup: In a series of reaction vials, dissolve 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to each vial and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the respective primary amine (1.1 equivalents) to each vial.

  • Reaction: Seal the vials and stir the reaction mixtures at room temperature for 12-16 hours.

  • Workup: Dilute each reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify each crude amide derivative using a preparative HPLC system with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Characterize the purified amides by LC-MS and ¹H NMR to confirm their identity and purity.

Data Summary Table for SAR Library Synthesis:

ParameterRecommended ConditionRationale
Coupling ReagentHATU/DIPEAHigh coupling efficiency, low racemization risk.[8]
SolventAnhydrous DMFGood solubility for a wide range of reactants.
StoichiometryAcid:Amine:HATU:DIPEA = 1:1.1:1.2:2.5Ensures complete activation and drives the reaction to completion.
PurificationPreparative HPLCProvides high purity compounds suitable for biological testing.

Conclusion

The derivatization of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a powerful strategy for the development of novel molecular tools for biological research and drug discovery. By leveraging well-established carbodiimide-based coupling chemistries, this versatile scaffold can be readily conjugated to a wide array of functional molecules. The protocols detailed in this application note provide a robust foundation for researchers to synthesize activated esters for bioconjugation, fluorescent probes for imaging and screening, and diverse amide libraries for SAR studies. Careful consideration of reaction conditions, particularly pH, can enable selective modification of one of the two carboxylic acid groups, further expanding the utility of this valuable chemical entity.

References

  • G-Biosciences. (n.d.). Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. Retrieved from [Link]

  • Greg T. Hermanson. (2008). Bioconjugate Techniques. ScienceDirect. Retrieved from [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]

  • Fonteh, A., & Jose, J. (2025). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Chromatography & Separation Techniques, 16(1). [Link]

Sources

Method

Application Notes &amp; Protocols for the Safe Handling and Storage of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (CAS 1345472-27-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling and storage of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (CAS 1345472-27-6...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (CAS 1345472-27-6) in a laboratory setting. As a novel chemical entity potentially destined for drug development, this compound's toxicological properties are not yet fully characterized. Therefore, these protocols are grounded in a precautionary principle, leveraging the established framework of Control Banding to ensure a high margin of safety.[1][2][3] The following application notes detail a risk-based approach, from initial hazard assessment to waste disposal, designed to protect laboratory personnel from potential exposure and to maintain the integrity of the compound.

Introduction: A Risk-Based Approach for a Novel Compound

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a complex organic molecule for which no public occupational exposure limits (OELs) have been established.[4] In drug development, new chemical entities (NCEs) are often treated as potentially potent until proven otherwise.[5] This cautious approach is essential because even small quantities of a highly potent active pharmaceutical ingredient (HPAPI) can pose significant health risks upon exposure.[6]

Our core directive is to establish a self-validating system of protocols rooted in the principles of industrial hygiene and risk management.[7][8][9] We will employ a Control Banding methodology, a qualitative risk assessment tool that groups chemicals into hazard bands and assigns corresponding control measures.[1][10][11] This is particularly useful for substances with limited toxicological data.

Hazard Assessment and Control Band Assignment

Given the absence of specific toxicity data, we will assign CAS 1345472-27-6 to a control band based on its chemical structure (a fluorinated biphenyl carboxylic acid derivative), its intended use in research, and the potential for it to be pharmacologically active. A conservative approach places this compound into a moderate to high potency category, necessitating stringent handling controls.

Rationale for Control Band Assignment:

  • Novelty: As an NCE, its full toxicological profile is unknown.

  • Chemical Class: Aromatic carboxylic acids and fluorinated compounds can exhibit a range of biological activities and potential irritant or sensitizing properties.[12][13][14]

  • Intended Application: Its use in drug development implies it is designed to be biologically active.

Based on these factors, we recommend adopting controls consistent with Chemical Safety Level 3 , assuming the compound is moderately toxic and has high pharmacological activity.[5][10]

Engineering Controls: The First Line of Defense

Engineering controls are the most critical element in mitigating exposure to potentially potent compounds.[15] Personal protective equipment (PPE) should always be considered a secondary measure.

Primary Containment for Powder Handling

Powdered forms of HPAPIs present the highest inhalation risk.[5] All manipulations of solid CAS 1345472-27-6 must be performed within a contained and ventilated enclosure.

  • Weighing and Aliquoting: Use a ventilated balance enclosure or a glove box with a dedicated HEPA filter exhaust. This prevents aerosolized particles from entering the general laboratory atmosphere.

  • Reconstitution and Dissolution: Initial dissolution of the solid compound should also occur within a primary containment device, such as a chemical fume hood or a glove box.

Facility Design for Secondary Containment

The laboratory suite itself should be designed to contain any potential contamination.

  • Ventilation: The lab should operate under negative pressure relative to adjacent corridors and office spaces to prevent the escape of airborne contaminants.[15][16] Air should be single-pass and HEPA-filtered upon exhaust.[15]

  • Access Control: Access to the laboratory where this compound is handled should be restricted to trained and authorized personnel.

G

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory, even with extensive engineering controls in place.[15]

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Protects against dermal absorption. Double-gloving allows for safe removal of the outer, potentially contaminated layer.
Lab Coat Disposable, solid-front lab coat with tight-fitting cuffs.Prevents contamination of personal clothing. A solid front offers better protection against spills.
Eye Protection Chemical splash goggles or a face shield.Protects eyes from splashes and airborne particles. Safety glasses are insufficient.
Respiratory Protection An N95 or higher-rated respirator.Required for handling powders outside of a containment device (e.g., during a spill). A fit test is mandatory.
Sleeve Covers Disposable sleeve covers.Provides additional protection against contamination of the arms.

Standard Operating Protocols

Adherence to standardized procedures is crucial for ensuring safety and experimental reproducibility.

Protocol for Weighing Solid Compound
  • Preparation: Don all required PPE. Decontaminate the interior surfaces of the ventilated balance enclosure (VBE) or glove box.

  • Tare: Place a clean weigh boat on the balance and tare.

  • Dispensing: Using a dedicated spatula, carefully transfer the desired amount of CAS 1345472-27-6 to the weigh boat. Perform this action slowly to minimize aerosol generation.

  • Closure: Securely cap the stock container immediately after dispensing.

  • Documentation: Record the dispensed amount.

  • Decontamination: Wipe the spatula clean. Decontaminate the interior of the VBE.

  • Waste: Dispose of the outer pair of gloves and any contaminated wipes in a dedicated, sealed waste bag inside the enclosure.

Protocol for Solubilization
  • Preparation: Perform this procedure within a chemical fume hood.

  • Solvent Addition: Add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Cap the vessel and mix via gentle swirling, vortexing, or sonication until the solid is fully dissolved.

  • Transfer: Once in solution and securely sealed, the sample can be removed from the primary containment for further use.[5]

  • Cleanup: Decontaminate all surfaces and equipment used.

G Start Start: Weigh Solid PPE 1. Don Full PPE Start->PPE VBE 2. Work in Ventilated Balance Enclosure PPE->VBE Weigh 3. Weigh Compound VBE->Weigh Seal_Stock 4. Securely Seal Stock Vial Weigh->Seal_Stock Fume_Hood 5. Move to Fume Hood Seal_Stock->Fume_Hood Solubilize 6. Add Solvent & Dissolve Fume_Hood->Solubilize Seal_Solution 7. Securely Seal Solution Vial Solubilize->Seal_Solution Cleanup 8. Decontaminate Surfaces & Dispose of Waste Seal_Solution->Cleanup End End: Ready for Use Cleanup->End

Storage Guidelines

Proper storage is essential for maintaining the stability and integrity of the compound and for preventing accidental release.

General Storage Conditions
  • Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.[17][18] Refer to the supplier's Certificate of Analysis for any specific temperature requirements (e.g., refrigeration or freezing).

  • Container: Keep in a tightly sealed, clearly labeled container.[17] The label should include the compound name, CAS number, date received, and hazard warnings.

  • Inventory: Maintain a detailed inventory of the compound, including amounts and storage location.

Segregation of Incompatible Chemicals

As a carboxylic acid, CAS 1345472-27-6 must be segregated from incompatible materials to prevent hazardous reactions.[19]

Store Away FromRationale
Bases Reacts with acids, potentially generating heat or gas.
Oxidizing Agents Can lead to vigorous, potentially explosive reactions.
Reactive Metals Can react to produce flammable hydrogen gas.

Store this compound in a dedicated cabinet for corrosive materials, preferably one with acid-resistant components.[17] Do not store acids in flammable liquid storage cabinets.[17]

Spill and Emergency Procedures

A clear, well-rehearsed emergency plan is mandatory.

Small Spill (Solid)
  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Restrict access to the area.

  • Protect: Don appropriate PPE, including an N95 respirator.

  • Contain: Gently cover the spill with absorbent pads to prevent further aerosolization. Do not dry sweep.

  • Clean: Carefully dampen the absorbent material and the spilled powder with water. Collect the material using a scoop or forceps and place it in a sealed, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Report: Document the incident and report it to the laboratory supervisor and safety officer.

Exposure Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][13]

  • Inhalation: Move the affected person to fresh air.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for the compound.

Waste Disposal

All waste generated from handling CAS 1345472-27-6, including contaminated PPE, wipes, and excess compound, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for disposal through the institution's environmental health and safety office. Do not dispose of this material down the drain or in the regular trash.

Conclusion

The handling and storage of novel compounds like 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid demand a proactive and conservative approach to safety. By implementing the principles of control banding and adhering to the detailed protocols outlined in this guide, research and development professionals can effectively mitigate the risks of exposure, ensuring a safe laboratory environment while maintaining the integrity of their work. Continuous risk assessment and adherence to these best practices are paramount in the responsible conduct of scientific research.[20]

References

  • Chemical Control Banding Methodology 1. (n.d.). American Chemical Society.
  • Control Banding. (n.d.). Canadian Centre for Occupational Health and Safety.
  • The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins Scientific.
  • Control Banding as a Risk Assessing Tool. (2024, March 5). Lab Manager Magazine.
  • High-Potency APIs: Containment and Handling Issues. (n.d.). Pharmaceutical Technology.
  • Control Banding in the Laboratory. (2016, May 4). ACS Division of Chemical Health and Safety.
  • Control Banding. (n.d.). Carleton University Environmental Health and Safety.
  • It's more than just being Fragile : How to Handle Potent Formulation? (2017, September 25). Esco Pharma.
  • Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. (1999). ACS Publications - Organic Process Research & Development.
  • What steps should be taken when a new chemical is introduced to the workplace? (2024, December 24). SafetyCulture.
  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
  • Chemical risk assessment, hazard control and emergency management. (n.d.). SIA Toolbox.
  • Chemical Risk Assessment and Regulatory Decision Making. (n.d.). American Chemical Society.
  • 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid Safety Data Sheets. (n.d.). Echemi.
  • Risk Assessment of Chemical Products – A Step-by-Step Guide. (2025, June 25). Intersolia.
  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health Office of Research Services.
  • GUIDELINES FOR CHEMICAL STORAGE IN LABS. (n.d.). American University of Beirut.
  • 2-Fluorobenzoic acid Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
  • 7.9.1 General Storage Guidelines. (n.d.). Cornell University Environmental Health and Safety.
  • Practices for Proper Chemical Storage. (n.d.). Cleveland State University.
  • Safe Lab Reagent Storage Guide | Best Practices 2025. (2025, August 21). Laboratory Disposable Products.
  • 2-Fluorobenzoic acid-SDS. (2024, September 14). MedChemExpress.
  • 4-Benzyloxy-2-fluorobenzoic acid Safety Data Sheet. (2025, December 25). Fisher Scientific.
  • Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. (n.d.). Cole-Parmer.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on the widely-used Suzuki-Miyaura cross-coupling reaction. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues and optimize your reaction yield.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis strategy for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

Q1: What is the most effective and common synthetic route for this biaryl compound?

The most prevalent and versatile method for constructing the biaryl scaffold of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For this specific synthesis, the typical coupling partners are:

  • Aryl Halide: A 5-halo-2-fluorobenzoic acid derivative (e.g., 5-bromo-2-fluorobenzoic acid or its corresponding methyl/ethyl ester).

  • Organoboron Reagent: (4-(Carboxymethyl)phenyl)boronic acid or its more stable pinacol ester derivative.

The Suzuki-Miyaura reaction is favored due to its mild reaction conditions, tolerance of a wide range of functional groups (including the carboxylic acids present in this structure), and the commercial availability of the necessary building blocks.[3][4]

Q2: How do I choose the right starting materials? Should I use a boronic acid or a boronic ester?

Choosing the right starting materials is critical for success.

  • Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[4] 5-Bromo-2-fluorobenzoic acid is a common and cost-effective choice, offering a good balance of reactivity and stability. Aryl iodides are more reactive but can be more expensive and less stable. Aryl chlorides are generally sluggish and require specialized, highly active catalyst systems.[2][5]

  • Boronic Acid vs. Boronic Ester: While (4-(carboxymethyl)phenyl)boronic acid can be used directly, boronic acids are susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved, reducing the yield.[6][7] Using a more stable boronic ester derivative, such as a pinacol ester, can significantly mitigate this issue.[7] MIDA boronates are another excellent option, offering high stability and allowing for a "slow release" of the boronic acid under the reaction conditions.[5]

Q3: Why is the choice of base and solvent so critical in a Suzuki-Miyaura coupling?

The base and solvent are not merely reaction media; they play active roles in the catalytic cycle.

  • Role of the Base: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). The choice of base can influence reaction rate and side product formation. For substrates with sensitive functional groups, a milder base like K₂CO₃ or K₃PO₄ is often preferred.[8]

  • Role of the Solvent: The solvent system must solubilize the reactants and the catalyst. Often, a mixture of an organic solvent (like Dioxane, THF, or Toluene) and water is used.[8] Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The solvent choice can also impact catalyst stability and the prevalence of side reactions. For instance, alcoholic solvents can sometimes be a source of hydrides, leading to dehalogenation of the starting material.[6]

Troubleshooting Guide: From Low Yields to Impure Products

This section provides solutions to specific experimental problems you may encounter.

Problem 1: Very Low or No Product Yield
Potential CauseRecommended Solution & Explanation
Inactive Catalyst The active catalyst is Pd(0), which is sensitive to oxygen.[7] 1. Ensure Inert Atmosphere: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 30 minutes) and maintain a positive pressure of inert gas throughout the reaction. 2. Use Fresh Catalyst/Pre-catalyst: Palladium catalysts can degrade over time. Use a fresh bottle or a reliable pre-catalyst that generates the active Pd(0) in situ.[9]
Boronic Acid Decomposition (Protodeboronation) Your boronic acid may be degrading before it can couple. 1. Check Reagent Quality: Use fresh, high-purity boronic acid. 2. Switch to a Boronic Ester: Use the corresponding pinacol or MIDA ester of the boronic acid for enhanced stability.[5][7] 3. Optimize Base and Temperature: Use a milder base and avoid excessive temperatures or prolonged reaction times.
Incorrect Reaction Conditions The combination of ligand, base, and solvent may not be optimal for your specific substrates. 1. Screen Ligands: If using a simple palladium source like Pd(OAc)₂, the ligand is crucial. For challenging couplings, consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][10] 2. Vary the Base/Solvent: Try a different base (e.g., switch from K₂CO₃ to K₃PO₄) or solvent system (e.g., Toluene/Water vs. Dioxane/Water).[8]
Problem 2: Significant Formation of Side Products
Observed ImpurityPotential CauseRecommended Solution & Explanation
Homocoupling Product (Biaryl of your boronic acid)This side reaction occurs when two boronic acid molecules couple with each other. It is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting this pathway.[6]1. Rigorous Degassing: This is the most critical step. Ensure your reaction mixture and solvents are completely free of oxygen. 2. Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.
Dehalogenated Starting Material (2-Fluorobenzoic acid derivative)The aryl halide is reduced instead of coupled. This happens when a hydride source reacts with the palladium intermediate.[6]1. Scrutinize Solvents and Reagents: Avoid solvents that can act as hydride donors (e.g., isopropanol). Ensure your base (e.g., an amine base) or other reagents are not contributing hydrides.[6] 2. Use a Non-Coordinating Base: Switch to a base like K₂CO₃ or K₃PO₄ if you suspect your current base is causing issues.
Protodeboronated Starting Material ((4-Carboxymethyl)toluene)The boronic acid C-B bond is cleaved and replaced with a C-H bond.1. Use Anhydrous Solvents (if possible): While water is often needed, excess water or acidic impurities can accelerate protodeboronation. 2. Use a Boronic Ester: As mentioned before, pinacol or MIDA esters are significantly more resistant to this side reaction.[5][7]
Problem 3: Difficulty with Product Purification
IssuePotential CauseRecommended Solution & Explanation
Product is difficult to separate from starting materials or byproducts. The polarity of the desired product, starting materials, and byproducts may be very similar.1. Acid-Base Extraction: Your product has two carboxylic acid groups, making it highly amenable to acid-base workup. After the reaction, dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Then, extract the product into a basic aqueous layer (e.g., 1M Na₂CO₃). This will leave neutral organic impurities (like homocoupled byproducts) behind. Finally, re-acidify the aqueous layer with HCl to precipitate your pure product, which can be collected by filtration.[11]
Residual Palladium in the final product. The palladium catalyst or its byproducts can be difficult to remove completely.1. Filtration: After the reaction, you can sometimes filter the mixture through a plug of Celite to remove precipitated palladium black. 2. Recrystallization: Purifying the final product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is a highly effective method for removing both organic and inorganic impurities, including residual metals.[12]

Visualizing the Process

To better understand the reaction dynamics, the following diagrams illustrate the core catalytic cycle and common troubleshooting pathways.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)-X L₂ Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) T_Complex Ar-Pd(II)-R L₂ Transmetalation Complex OA_Complex->T_Complex Transmetalation (+ R-B(OR)₂ + Base) T_Complex->Pd0 Reductive Elimination (releases Ar-R) Product Desired Product (Ar-R) T_Complex->Product ArX Aryl Halide (Ar-X) (5-bromo-2-fluorobenzoic acid deriv.) ArX->OA_Complex Boronic Boronic Acid/Ester (R-B(OR)₂) ((4-carboxymethyl)phenyl... deriv.) Boronic->T_Complex

Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Problem: Low Reaction Yield Cause_Catalyst Catalyst Inactivation Start->Cause_Catalyst Cause_Boron Boronic Acid Decomposition Start->Cause_Boron Cause_SideRxn Side Reactions (Homocoupling, Dehalogenation) Start->Cause_SideRxn Sol_Catalyst Ensure Inert Atmosphere Use Fresh Catalyst/Ligand Cause_Catalyst->Sol_Catalyst Sol_Boron Use High-Purity Reagent Switch to Boronic Ester Cause_Boron->Sol_Boron Sol_SideRxn Rigorously Degas Solvents Review Solvent/Base Choice Cause_SideRxn->Sol_SideRxn

Caption: A logical workflow for troubleshooting low-yield reactions.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization of temperature, reaction time, and catalyst loading may be necessary.

Reaction: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-fluorobenzoate with (4-(methoxycarbonylmethyl)phenyl)boronic acid, pinacol ester followed by saponification.

Part 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 5-bromo-2-fluorobenzoate (1.0 equiv), (4-(methoxycarbonylmethyl)phenyl)boronic acid, pinacol ester (1.2 equiv), and finely ground potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed water (e.g., in a 4:1 ratio by volume) via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diester product by silica gel column chromatography.

Part 2: Saponification (Hydrolysis)
  • Setup: Dissolve the purified diester from Part 1 in a mixture of THF and methanol.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, ~4.0 equiv) and stir the mixture at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution to pH 1-2 with cold 1M HCl. A white precipitate should form.

    • Stir the slurry in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Online] Available at: [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Online] Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Online] Available at: [Link]

  • YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. [Online] Available at: [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Online] Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Online] Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Online] Available at: [Link]

  • ResearchGate. (2019). Side reactions of Suzuki cross-coupling. [Online] Available at: [Link]

  • Slideshare. (2015). Suzuki Reaction. [Online] Available at: [Link]

  • Google Patents. (2007). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Online] Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Online] Available at: [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Online] Available at: [Link]

  • ResearchGate. (2025). An improved synthesis of methyl [5-benzoyl- and 5-p-fluorobenzoylbenzimidazol-2-yl]carbamates. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2014). A recyclable adamantyl-tagged palladium N-heterocyclic carbene catalyst for Suzuki-Miyaura Coupling. RSC Advances. [Online] Available at: [Link]

  • Google Patents. (2020). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • MDPI. (2024). Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds. Pharmaceuticals. [Online] Available at: [Link]

  • SAGE Publications Inc. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research. [Online] Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. [Online] Available at: [Link]

  • Google Patents. (2019). US10344010B2 - Method for purifying crude of 2,5-furandicarboxylic acid by crystallization.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Fluorinated Aryl Halides

Welcome to the Technical Support Center for Suzuki Coupling of Fluorinated Aryl Halides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki Coupling of Fluorinated Aryl Halides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet often temperamental cross-coupling reaction. The unique electronic properties of fluorinated aryl halides, stemming from the high electronegativity of fluorine, introduce specific hurdles that require careful consideration and optimization of reaction parameters.

This resource provides in-depth troubleshooting guides and frequently asked questions in a user-friendly Q&A format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you to tackle future challenges in your synthetic endeavors.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section addresses specific, common problems encountered during the Suzuki coupling of fluorinated aryl halides.

Question 1: My Suzuki coupling reaction with a fluorinated aryl halide is resulting in a low or non-existent yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in the Suzuki coupling of fluorinated aryl halides is a frequent issue, primarily due to the strength and polarity of the C-F bond, which makes the oxidative addition step of the catalytic cycle particularly challenging compared to other aryl halides[1][2]. The reactivity order for aryl halides in Suzuki coupling is generally I > Br > OTf > Cl > F[1]. Here’s a systematic approach to troubleshooting this problem:

1. Catalyst and Ligand System Inefficiency:

  • The Problem: The chosen palladium catalyst and ligand may not be suitable for activating the inert C-F bond. Standard catalysts like Pd(PPh₃)₄ might be ineffective, especially for electron-rich or less activated fluoroarenes.

  • The Solution: Employ Specialized Catalysts and Ligands. For challenging couplings involving aryl fluorides, particularly those lacking activating groups (like a nitro group), more sophisticated catalytic systems are often necessary[1][3].

    • Bulky, Electron-Rich Ligands: These are crucial for promoting the difficult oxidative addition step. Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have demonstrated significant success in these reactions[4][5][6][7]. They enhance the electron density on the palladium center, facilitating its insertion into the C-F bond[1][8].

    • Nickel Catalysts: For particularly unreactive aryl fluorides, nickel-based catalysts can be a powerful alternative. Nickel complexes are often more effective at activating C-F bonds, sometimes with the assistance of directing groups on the substrate[1][2].

2. Inadequate Base Selection:

  • The Problem: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species[4][9]. An inappropriate base can lead to slow or stalled reactions.

  • The Solution: Optimize the Base.

    • Stronger Bases: For fluorinated systems, stronger bases like K₃PO₄, Cs₂CO₃, or even KF are often more effective than weaker ones like Na₂CO₃[4][10][11]. Cesium carbonate is a frequently recommended choice[10].

    • Base Solubility: Ensure the base has some solubility in the reaction medium. The addition of a small amount of water to solvents like dioxane or THF can sometimes improve the efficacy of inorganic bases[4][12].

3. Sub-optimal Solvent and Temperature:

  • The Problem: The choice of solvent affects the solubility of reagents and the stability of the catalytic species. Insufficient temperature may not provide the necessary energy to overcome the activation barrier of the C-F bond cleavage.

  • The Solution: Adjust Solvent and Temperature.

    • Aprotic Polar Solvents: Solvents like dioxane, THF, and DMF, often with a small amount of water, are commonly used[8][10]. The ideal solvent system often requires empirical screening[12].

    • Elevated Temperatures: Due to the inertness of the C-F bond, higher reaction temperatures (typically 80-120 °C) are often required to achieve a reasonable reaction rate[3][10]. Microwave irradiation can also be a valuable tool to accelerate these reactions[13].

4. Boronic Acid Instability and Protodeboronation:

  • The Problem: A significant side reaction that consumes the boronic acid is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by harsh basic conditions and elevated temperatures[4][8].

  • The Solution: Protect the Boronic Acid.

    • Use Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA ester, or a potassium trifluoroborate salt can significantly reduce protodeboronation[4][8][14]. These derivatives are more robust under reaction conditions and release the active boronic acid species more slowly.

    • Milder Bases: If protodeboronation is a major issue, switching to a milder base like KF might be beneficial[4].

Troubleshooting Workflow for Low Yield

Below is a decision tree to guide your troubleshooting process for low-yield Suzuki couplings of fluorinated aryl halides.

low_yield_troubleshooting start Low or No Yield catalyst Optimize Catalyst/Ligand start->catalyst Initial Check base Optimize Base catalyst->base No Improvement success Improved Yield catalyst->success Yield Improves sub_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Consider Ni Catalyst catalyst->sub_catalyst conditions Adjust Conditions base->conditions No Improvement base->success Yield Improves sub_base Try Stronger Bases (K3PO4, Cs2CO3) Ensure Base Solubility base->sub_base boronic_acid Address Boronic Acid Stability conditions->boronic_acid No Improvement conditions->success Yield Improves sub_conditions Increase Temperature (80-120 °C) Screen Solvents (Dioxane, THF, DMF) Consider Microwave Heating conditions->sub_conditions boronic_acid->success Yield Improves sub_boronic_acid Use Boronic Esters (Bpin) or Trifluoroborates Use Milder Base (KF) boronic_acid->sub_boronic_acid

Caption: A decision tree for troubleshooting low yields.

Question 2: I am observing significant amounts of homocoupling and dehalogenation byproducts. How can I minimize these side reactions?

Answer:

Homocoupling of the boronic acid (to form a biaryl) and dehalogenation of the aryl halide are common side reactions that reduce the yield of the desired product.

1. Minimizing Homocoupling:

  • The Cause: Homocoupling is often promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state. It can also occur from the reductive elimination of two organoboron-derived groups from the palladium center.

  • The Solutions:

    • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction[4].

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress its homocoupling relative to the cross-coupling reaction.

    • Catalyst and Ligand Choice: Certain catalyst systems are more prone to promoting homocoupling. Screening different ligands may reveal a system that favors the cross-coupling pathway.

2. Preventing Dehalogenation:

  • The Cause: Dehalogenation (replacement of the halogen with a hydrogen) can occur if there is a source of hydride that intercepts the catalytic cycle. This can come from solvents (like alcohols), bases, or impurities.

  • The Solutions:

    • Solvent and Base Selection: Avoid using alcohol as a primary solvent if dehalogenation is a problem. Ensure the base is not a significant source of hydrides under the reaction conditions.

    • Anhydrous Conditions: In some cases, strictly anhydrous conditions can minimize dehalogenation pathways[4].

Recommended Reaction Conditions for Fluorinated Aryl Halides

The following table provides a starting point for optimizing your Suzuki coupling reaction with fluorinated aryl halides. Note that these are general guidelines, and the optimal conditions will be substrate-dependent.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) with a suitable ligand.Pd(II) precursors are often used and are reduced in situ to the active Pd(0) species[8].
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) (2-10 mol%).Facilitates the challenging oxidative addition of the C-F bond[6][15].
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents).Stronger bases are generally more effective for activating the boronic acid in these systems[4][10].
Solvent Dioxane/H₂O (e.g., 4:1), THF/H₂O, or DMF.Aprotic polar solvents, often with water to aid base solubility, are standard[8][12].
Temperature 80-120 °C.Higher temperatures are often necessary to overcome the activation energy for C-F bond cleavage[10].
Boron Reagent Boronic acid, pinacol ester (Bpin), or potassium trifluoroborate (1.1-1.5 equiv).Esters and trifluoroborates offer enhanced stability against protodeboronation[4][8].

Frequently Asked Questions (FAQs)

Q1: Why is the C-F bond so difficult to activate in a Suzuki coupling?

The C-F bond is the strongest single bond to carbon, with a high bond dissociation energy (around 116 kcal/mol for fluorobenzene). This strength, combined with the high electronegativity of fluorine, makes the oxidative addition of a Pd(0) catalyst into the C-F bond a kinetically and thermodynamically challenging step[13]. For this reason, aryl fluorides are the least reactive among the aryl halides in Suzuki couplings[1].

Q2: Are there specific structural features on the fluorinated aryl halide that can improve the reaction yield?

Yes. The presence of electron-withdrawing groups (EWGs) on the aromatic ring, particularly in positions ortho or para to the fluorine atom, can significantly facilitate the oxidative addition step and improve yields[1][3][16]. These groups lower the electron density of the C-F bond, making it more susceptible to attack by the electron-rich palladium catalyst. For example, nitro-substituted fluoroarenes can undergo Suzuki coupling under relatively mild conditions[3].

Q3: Can I perform a Suzuki coupling on a molecule with multiple different halogen atoms, including fluorine?

Yes, and this can be a powerful tool for selective functionalization. Due to the significant differences in reactivity (I >> Br > Cl > F), it is often possible to selectively couple at the more reactive halogen site while leaving the C-F bond intact[13]. For example, in a molecule containing both a bromine and a fluorine atom, the Suzuki coupling will preferentially occur at the C-Br bond under standard conditions.

Q4: What is the role of water in the reaction mixture?

While not always necessary, the addition of a small amount of water to an organic solvent like dioxane or THF is common practice in Suzuki couplings. Water can help to dissolve inorganic bases like K₃PO₄ or Cs₂CO₃, which facilitates the formation of the active boronate species required for transmetalation[4][12].

Q5: What is the general mechanism of the Suzuki coupling reaction?

The catalytic cycle of the Suzuki coupling reaction is generally understood to involve three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated organoboron reagent (the boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Catalytic Cycle of Suzuki Coupling

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(F)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex Ar-Pd(II)(R)L2 transmetalation->product_complex boronate R-B(OR)3- boronate->transmetalation base Base (e.g., Cs2CO3) base->boronate boronic_acid R-B(OH)2 boronic_acid->boronate Activation reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-F aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

  • Cargill, M. R., Sandford, G., Tadeusiak, A. J., Yufit, D. S., Howard, J. A., Kilickiran, P., & Nelles, G. (2010). Palladium-catalyzed CF activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. The Journal of Organic Chemistry, 75(17), 5860–5866. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Senaweera, S. M., & Weaver, J. D. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC, 14(11), 2939–2943. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4865-4868. [Link]

  • Li, B., & Dixneuf, P. H. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 26(11), 3145. [Link]

  • Watson, D. A., & Jacobsen, E. N. (2008). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 130(38), 12594–12595. [Link]

  • Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 188, 109179. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 36(12), 924-934. [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Ni, S., & Hu, J. (2016). Cross- and Multi-Coupling Reactions Using Monofluoroalkanes. Chemistry – An Asian Journal, 11(21), 2944-2957. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(7), 2699–2704. [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Zhang, Z.-Q., et al. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 26(11), 1435-1447. [Link]

  • Wang, C., et al. (2020). ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 44(32), 13689-13693. [Link]

  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]

  • ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]

  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic Acid

Welcome to the technical support center for the purification of 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the recrystallization of this specific bifunctional biphenyl compound. Our approach is grounded in established physicochemical principles and extensive field experience to ensure you achieve the highest purity and yield.

Understanding the Molecule: A Foundation for Success

The structure of 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid presents a unique purification challenge. The presence of two carboxylic acid groups significantly increases its polarity compared to simpler biphenyl carboxylic acids. The fluorophenyl group also contributes to its electronic properties. This high polarity dictates that solvents capable of hydrogen bonding will be primary candidates for dissolution.

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point.[1] This is a common problem when the solution is supersaturated at a temperature higher than the compound's melting point. For 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid, which has a high melting point, this might be due to impurities depressing the melting point or the use of a solvent mixture that changes composition upon heating.

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Warm the solution to re-dissolve the oil, and then add a small amount of the primary (more soluble) solvent to decrease the supersaturation.[1]

    • Slow Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a cooling hot plate or insulating it. Slower cooling provides more time for the molecules to arrange into a crystal lattice.[2]

    • Solvent System Re-evaluation: If oiling persists, your solvent system may be inappropriate. Consider a higher boiling point solvent or a different solvent pair.

Q2: I'm getting a very low yield after recrystallization. What are the common causes?

A2: Low recovery is a frequent issue in recrystallization. The primary culprits are using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.[2][3]

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excessive solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[3]

    • Pre-heat the Filtration Apparatus: To prevent premature crystallization during hot filtration (if performed to remove insoluble impurities), pre-heat your funnel and filter paper with hot solvent.[4]

    • Efficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound in the mother liquor.[5]

    • Check the Mother Liquor: If you suspect significant product loss, you can test the mother liquor by evaporating a small amount. If a considerable amount of solid residue forms, your compound is too soluble in the cold solvent, and a different solvent system should be considered.[1]

Q3: My purified crystals are still showing impurities. What can I do?

A3: Impurities can be trapped in the crystal lattice if crystallization occurs too rapidly or if the chosen solvent does not effectively differentiate between the desired compound and the impurities.[1]

  • Troubleshooting Steps:

    • Slow Down Crystallization: Rapid crystal formation can trap impurities. To slow it down, you can add a little more hot solvent than the bare minimum required for dissolution.[1]

    • Decolorizing Carbon: If your solution has a color and the pure compound is known to be colorless, colored impurities may be present. These can often be removed by adding a small amount of decolorizing carbon to the hot solution before filtration.[6] Be aware that using too much carbon can adsorb your product and reduce the yield.[1]

    • Second Recrystallization: If impurities persist, a second recrystallization step is often necessary to achieve high purity.

Troubleshooting Guide: A Systematic Approach to Solvent System Optimization

Optimizing a recrystallization solvent system is a systematic process. The following guide will walk you through the selection and refinement of a suitable solvent or solvent pair for 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid.

Logical Workflow for Solvent Selection

A Step 1: Initial Solvent Screening (Single Solvents) B Is the compound soluble in a hot solvent? A->B C Is the compound insoluble in the same cold solvent? B->C Yes N Compound is insoluble in all hot solvents tested. B->N No D Ideal Single Solvent Found C->D Yes O Compound is soluble in all cold solvents tested. C->O No E Proceed to Single Solvent Recrystallization Protocol D->E F No suitable single solvent found. Move to binary system. G Step 2: Binary Solvent System Screening F->G H Select a 'Good' Solvent (dissolves compound at RT) G->H I Select a 'Bad' Solvent (compound is insoluble) G->I J Are the two solvents miscible? H->J I->J K Ideal Binary System Identified J->K Yes M Solvents are not miscible. Select a different pair. J->M No L Proceed to Binary Solvent Recrystallization Protocol K->L M->G N->F O->F

Caption: A logical workflow for selecting a recrystallization solvent system.

Step 1: Single Solvent Screening

The ideal single solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[7] Given the polar nature of 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid, polar protic and aprotic solvents are good starting points.

Recommended Solvents for Initial Screening:

SolventPolarity Index (P')[8]Boiling Point (°C)[9]Rationale
Water10.2100Highly polar, capable of hydrogen bonding with carboxylic acids.
Ethanol5.2 (similar to Methanol's 5.1)78.5Polar protic solvent, often good for carboxylic acids.
Methanol5.164.7Similar to ethanol but with a lower boiling point.
Isopropanol3.982.4Another polar protic option.
Acetone5.156.2A polar aprotic solvent.
Ethyl Acetate4.477.1Medium polarity, often a good choice for moderately polar compounds.[10]
Acetonitrile5.881.6A polar aprotic solvent.

Experimental Protocol: Single Solvent Solubility Test

  • Place approximately 20-30 mg of your crude compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[7]

  • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate.

  • Continue adding the hot solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool to room temperature, and then place it in an ice bath.

  • Observe if crystals form. The formation of a good amount of precipitate indicates a promising solvent.[3]

Step 2: Binary Solvent System (Two-Solvent Method)

If no single solvent is ideal, a binary solvent system is an excellent alternative.[5] This involves a "good" solvent in which the compound is soluble at all temperatures, and a "bad" solvent in which the compound is poorly soluble at all temperatures. The two solvents must be miscible.[4][11]

Potential Binary Solvent Pairs:

"Good" Solvent"Bad" SolventRationale
EthanolWaterA classic pair for polar organic molecules.
MethanolWaterSimilar to ethanol/water, but with a lower boiling point.
AcetoneWaterAnother common and effective pair.
Ethyl AcetateHexaneA good choice for compounds of intermediate polarity.
TolueneHexaneSuitable for less polar compounds, may be useful if impurities are highly non-polar.

Experimental Protocol: Binary Solvent System Recrystallization

  • Dissolve the crude 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly and persistently cloudy (this is the point of saturation).[4]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[4]

Data Presentation: Solvent Properties

A summary of key physical data for common solvents is presented below to aid in your selection process. Solvents with boiling points below 100°C are generally preferred for ease of removal.[12]

SolventBoiling Point (°C)[9]Density (g/mL)[9]Polarity Index (P')[8]
Acetone56.20.7865.1
Acetonitrile81.60.7865.8
Ethanol78.50.7895.2 (interpolated)
Ethyl Acetate77.10.8944.4
Hexane690.6590.1
Isopropanol82.40.7853.9
Methanol64.70.7925.1
Toluene110.60.8672.4
Water1001.00010.2

Visualization of the Recrystallization Process

A 1. Dissolve Crude Compound in Minimum Hot Solvent B 2. (Optional) Hot Gravity Filtration to Remove Insoluble Impurities A->B C 3. Slow Cooling to Room Temperature B->C D 4. Further Cooling in an Ice Bath C->D E 5. Crystal Formation D->E F 6. Vacuum Filtration to Isolate Crystals E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry the Purified Crystals G->H

Caption: The general workflow for a successful recrystallization.

By following this structured approach, you will be well-equipped to troubleshoot and optimize the recrystallization of 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid, leading to a product of high purity and in good yield.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. (2021). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). (n.d.). Cheméo. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Mixed Solvents. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Biphenyl Carboxylic Acid. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1977). Journal of Chemical Education. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester. (n.d.). PubChem. Retrieved from [Link]

  • (1,1'-Biphenyl)-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Help! Recrystallization sources of error. (2012). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.). University of South Alabama. Retrieved from [Link]

  • 4-Biphenylcarboxylic acid. (n.d.). ChemBK. Retrieved from [Link]

  • Solvent Polarity Table. (n.d.).
  • Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022). Retrieved from [Link]

  • Polarity Index. (n.d.). Retrieved from [Link]

Sources

Optimization

Preventing degradation of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid in solution

Welcome to the dedicated technical support center for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Introduction to the Stability of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a dicarboxylic acid derivative with a biphenyl structure. Its stability in solution is crucial for reliable experimental outcomes. The presence of two carboxylic acid groups, a fluorine substituent, and a biphenyl backbone introduces several potential degradation pathways. Understanding these vulnerabilities is the first step toward effective prevention. The primary degradation concerns for this molecule include hydrolysis, oxidation, photolysis, and decarboxylation.

This guide is structured to address common questions and issues encountered in the lab, providing not just procedural steps but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid in solution?

A1: The degradation of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid in solution is primarily influenced by four factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the molecule, although the biphenyl ether linkage is generally stable. The carboxylic acid groups' ionization state, which is pH-dependent, can also influence reactivity.

  • Oxidizing Agents: The presence of dissolved oxygen, peroxides, or metal ions can lead to oxidative degradation of the aromatic rings.

  • Light Exposure: Aromatic compounds can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.

  • Temperature: Elevated temperatures can accelerate all degradation pathways, particularly decarboxylation of the carboxylic acid groups.[1]

Q2: I've observed a change in the color of my solution containing the compound. What could be the cause?

A2: A color change, typically to a yellowish or brownish hue, is often an indicator of degradation, most commonly due to oxidation. The aromatic rings in the biphenyl structure are susceptible to oxidation, which can lead to the formation of colored byproducts. To mitigate this, it is crucial to use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is the recommended solvent for dissolving and storing 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid?

A3: For short-term storage, high-purity (HPLC-grade or equivalent) organic solvents such as acetonitrile or methanol are recommended. For aqueous solutions, it is critical to use purified water (e.g., Milli-Q) and to control the pH with a suitable buffer system, typically in the range of pH 3-6 to maintain the stability of the carboxylic acid groups. The choice of buffer is important; phosphate or acetate buffers are generally good choices, while buffers containing metal ions should be avoided to minimize oxidative degradation.

Q4: How should I store my stock solutions to ensure long-term stability?

A4: For long-term stability, stock solutions should be stored at low temperatures, ideally at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, leading to degradation. The vials should be tightly sealed and protected from light by using amber glass or by wrapping them in aluminum foil.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Loss of compound concentration over time in solution. Hydrolysis, Oxidation, Adsorption to container walls.1. Verify pH: Ensure the pH of your solution is within the optimal range (pH 3-6).2. Deoxygenate Solvents: Purge solvents with an inert gas (N₂ or Ar) before use.3. Use Antioxidants: Consider adding a small amount of an antioxidant like BHT or Vitamin E, but verify compatibility with your downstream applications.4. Container Material: Use silanized glass or polypropylene vials to minimize adsorption.
Appearance of new peaks in my chromatogram. Degradation of the parent compound.1. Characterize Degradants: Use a mass spectrometer (LC-MS) to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., loss of CO₂ would indicate decarboxylation).2. Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (see protocol below) to generate and identify potential degradation products. This will confirm if the new peaks are indeed from your compound of interest.
Inconsistent results between experiments. Instability of the compound in the experimental matrix.1. Matrix Stability Study: Assess the stability of the compound in your specific experimental buffer or medium over the time course of your experiment.2. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments to minimize the impact of any potential degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[2]

Objective: To intentionally degrade 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid under various stress conditions to understand its degradation profile.

Materials:

  • 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm and 365 nm)

  • Temperature-controlled oven and water bath

  • pH meter

  • HPLC or UPLC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm and 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC or UPLC-MS/MS method.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products using mass spectrometry.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

Procedure:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve baseline separation (Resolution > 1.5) for all significant peaks.

Visualizing Degradation Pathways and Workflows

Degradation_Pathways Compound 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photolysis Photolysis Compound->Photolysis Thermal Thermal Compound->Thermal Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Hydroxylation Hydroxylation Oxidation->Hydroxylation RingOpening RingOpening Oxidation->RingOpening Polymerization Polymerization Photolysis->Polymerization Thermal->Decarboxylation

Troubleshooting_Workflow Start Observation of Instability (e.g., new peaks, color change) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solvent Evaluate Solvent/Buffer (pH, Purity, Age) Start->Check_Solvent Forced_Degradation Perform Forced Degradation Study Check_Storage->Forced_Degradation Check_Solvent->Forced_Degradation Analyze_Degradants Analyze Degradants (LC-MS) Forced_Degradation->Analyze_Degradants Optimize_Conditions Optimize Experimental/Storage Conditions Analyze_Degradants->Optimize_Conditions Method_Validation Validate Stability-Indicating Method Analyze_Degradants->Method_Validation

Conclusion

The stability of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid in solution is paramount for obtaining accurate and reproducible experimental data. By understanding the potential degradation pathways and implementing the preventative measures and troubleshooting strategies outlined in this guide, researchers can significantly enhance the reliability of their work. It is always recommended to perform a thorough forced degradation study to understand the specific vulnerabilities of this compound in your experimental systems and to develop a robust, stability-indicating analytical method.

References

  • Matos, M. A. R., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353-1358. Available at: [Link]

  • Patel, K., et al. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Estimation of Cefixime and Linezolid. Journal of Chromatographic Science, 50(7), 606-611. Available at: [Link]

  • Baertschi, S. W., et al. (2017).
  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Advances in Chemistry, 2014, 1-20.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(10), 128-141. Available at: [Link]

  • Sonawane, S., et al. (2011). Development and validation of a stability-indicating HPLC method for the determination of biphenyl and dibenzofuran phytoalexins in Rosaceae.
  • Ternes, T. A. (1998). Occurrence of drugs in German sewage treatment plants and rivers.

Sources

Troubleshooting

Addressing challenges in the purification of biphenyl carboxylic acids

Introduction Biphenyl carboxylic acids are a critical structural motif in medicinal chemistry and materials science. Their synthesis, often achieved through methods like the Suzuki-Miyaura cross-coupling, can introduce a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Biphenyl carboxylic acids are a critical structural motif in medicinal chemistry and materials science. Their synthesis, often achieved through methods like the Suzuki-Miyaura cross-coupling, can introduce a variety of impurities that pose significant purification challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and implementing robust purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude biphenyl carboxylic acid sample synthesized via Suzuki-Miyaura coupling?

A1: The impurity profile is highly dependent on the specific reaction conditions, but typically includes:

  • Unreacted Starting Materials: Residual aryl halides and boronic acids.

  • Catalyst Residues: Palladium from the catalyst is a major concern, especially for pharmaceutical applications. Levels often need to be reduced to low ppm or even ppb levels.[1][2]

  • Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules (e.g., biphenyl from phenylboronic acid) or two aryl halide molecules.[3]

  • Decomposition Products: Protodeborylation of the boronic acid can lead to the formation of arenes.[3]

  • Inorganic Salts: Bases like sodium or potassium carbonate used in the reaction.[1]

Q2: How do I choose the best primary purification technique for my biphenyl carboxylic acid?

A2: The choice depends on the physical state of your compound and the nature of the impurities. The workflow below provides a general decision-making framework. For solid biphenyl carboxylic acids, recrystallization or acid-base extraction are excellent starting points. For oily or complex mixtures, column chromatography is often necessary.

G start Crude Biphenyl Carboxylic Acid is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or complex mixture? is_solid->is_oily No recrystallization Recrystallization is_solid->recrystallization Yes acid_base Acid-Base Extraction is_oily->acid_base No (Consider first) chromatography Column Chromatography is_oily->chromatography Yes end_point Purity Analysis (NMR, HPLC, LC-MS) recrystallization->end_point acid_base->end_point chromatography->end_point

Caption: Decision workflow for selecting a purification method.

Q3: My biphenyl carboxylic acid streaks badly on a silica gel TLC plate. What's wrong?

A3: This is a classic issue. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups on the silica gel surface.[4] This leads to a dynamic equilibrium between the protonated and deprotonated forms of your acid on the plate, causing tailing or streaking. To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent. This ensures the compound remains fully protonated and travels as a single, well-defined spot.[4]

Q4: My purified product is a sticky oil or gum instead of the expected solid. What should I do?

A4: This "oiling out" phenomenon can occur for several reasons:

  • Residual Solvent: Trace amounts of solvent can act as a plasticizer. Ensure your product is thoroughly dried under high vacuum.

  • Persistent Impurities: The presence of impurities can disrupt the crystal lattice, preventing solidification. Re-purification by another method (e.g., chromatography if you first tried recrystallization) may be necessary.

  • Polymorphism: The compound may exist in different crystalline or amorphous forms. Try trituration (grinding the oil with a poor solvent like hexane) to induce crystallization.

  • Cooling Too Quickly: During recrystallization, rapid cooling can cause the product to crash out as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Troubleshooting and Detailed Protocols

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.

Protocol: Recrystallization of 4-Biphenylcarboxylic Acid
  • Solvent Selection: Place a small amount of your crude solid in a test tube. Add a few drops of a potential solvent. A good solvent will dissolve the compound when hot but not when cold. For 4-biphenylcarboxylic acid, aqueous ethanol or a benzene/petroleum ether mixture are reported to be effective.[5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid to dissolve it completely. Use a hot plate and a stir bar for efficient and safe heating.

  • Decoloration (Optional): If the solution is colored by high-molecular-weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This prevents premature crystallization of your product.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Recrystallization Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the compound is very soluble even at low temperatures.Boil off some of the solvent to increase concentration. Try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent).
"Oiling Out" Solution is supersaturated; cooling too rapidly; melting point of the solid is below the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly. Consider a different solvent system.
Low Recovery Compound has significant solubility in cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtering. Preheat the filtration apparatus for hot filtration.
Poor Purity Impurities have similar solubility profiles and co-crystallized with the product.A second recrystallization may be needed. Consider purifying by an alternative method first (e.g., acid-base extraction) to remove dissimilar impurities.[4]
Purification by Acid-Base Extraction

This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities by exploiting the change in solubility upon salt formation.[6][7] The acidic proton of the carboxylic acid reacts with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt, which partitions into the aqueous layer.

Protocol: Extraction of a Biphenyl Carboxylic Acid from Neutral Impurities
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[6] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that evolves.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your biphenyl carboxylic acid) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.[4] Combine the aqueous extracts. The organic layer now contains the neutral impurities and can be set aside.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution is acidic (test with pH paper).[4] The biphenyl carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the purified solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts, and then dry thoroughly under vacuum.

G cluster_funnel Separatory Funnel cluster_flask Erlenmeyer Flask dissolve 1. Dissolve crude mixture in organic solvent (e.g., Ether) add_base 2. Add aq. NaHCO3 Vent frequently! dissolve->add_base separate 3. Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (Sodium Biphenylcarboxylate Salt) separate->aqueous_layer Bottom Layer acidify 4. Cool in ice bath & add 6M HCl aqueous_layer->acidify precipitate 5. Biphenyl Carboxylic Acid precipitates acidify->precipitate isolate 6. Isolate by Vacuum Filtration precipitate->isolate

Caption: Experimental workflow for acid-base extraction.

Purification by Column Chromatography

When impurities are structurally similar to the product, column chromatography is the method of choice. For biphenyl carboxylic acids, special considerations are needed to achieve good separation on silica gel.

Protocol: Flash Chromatography of a Biphenyl Carboxylic Acid
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A typical starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[8]

  • Mobile Phase Preparation: Based on the TLC, prepare the bulk mobile phase. Crucially, add 0.5-1% acetic acid or formic acid to the solvent mixture. This will prevent peak tailing.[4]

  • Column Packing: Pack a column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and load it onto the top of the silica gel.

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified biphenyl carboxylic acid.

  • Isolation: Combine the pure fractions and remove the solvent (and the volatile acid modifier) under reduced pressure using a rotary evaporator to obtain the final product.

Troubleshooting Post-Purification Purity Issues

Even after careful purification, analytical tests like NMR or HPLC may reveal persistent impurities. This logic chart outlines a troubleshooting process.

G start Purity Analysis Fails (e.g., NMR, HPLC, LC-MS) identify_impurity Identify Impurity by MS or comparison to standards start->identify_impurity is_starting_material Starting Material? identify_impurity->is_starting_material Yes is_homocoupled Homocoupled Byproduct? identify_impurity->is_homocoupled No rerun_chrom Re-run Chromatography with shallower gradient is_starting_material->rerun_chrom rerun_reaction Optimize Reaction: Longer time, higher temp is_starting_material->rerun_reaction is_catalyst Residual Pd? is_homocoupled->is_catalyst No recrystallize Recrystallize from a different solvent system is_homocoupled->recrystallize Yes scavenger Treat with Pd Scavenger (e.g., MP-TMT) or filter through Celite is_catalyst->scavenger Yes

Caption: Troubleshooting logic for purity analysis failures.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Available at: [Link]

  • Mobile Phase Modifiers. ZeptoMetrix. Available at: [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling.Google Patents.
  • Palladium on Carbon-Catalyzed Suzuki–Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. Available at: [Link]

  • How to remove palladium catalyst from reaction mixture? ResearchGate. Available at: [Link]

  • Acid-Base Extraction. University of California, Davis. Available at: [Link]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. De Gruyter. Available at: [Link]

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Preparation of biphenyl-4-carboxylic acid 5-(arylidene). ResearchGate. Available at: [Link]

  • When should I use a pH modifier in flash column chromatography gradient? Biotage. Available at: [Link]

  • How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Chemistry Steps. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Organic Acid-Base Extractions. Scribd. Available at: [Link]

  • Chromatographic separation and identification of organic acids. Illinois State Water Survey. Available at: [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. ResearchGate. Available at: [Link]

  • Analytical Methods for Organic Acids. Shimadzu. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Why is methanol a good solvent to recrystallize biphenyl? Study.com. Available at: [Link]

  • Recrystallisation. University of Calgary. Available at: [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]

  • Common Solvents for Crystallization. University of California, Los Angeles. Available at: [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • How can I purify carboxylic acid? ResearchGate. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • Hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Hydrolysis of nitriles to carboxylic acids.Google Patents.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. ResearchGate. Available at: [Link]

  • Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. Available at: [Link]

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Optimization

Minimizing side reactions during the synthesis of fluorinated biphenyls

A Guide to Minimizing Side Reactions and Maximizing Yield For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine atoms into biphenyl scaffolds is a cornerstone of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Reactions and Maximizing Yield

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into biphenyl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and other crucial molecular characteristics. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these valuable compounds.[1][2][3] However, the presence of fluorine can introduce specific challenges, leading to undesired side reactions that diminish yield and complicate purification.

This technical support guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to empower researchers to overcome these challenges and achieve high-yield, high-purity synthesis of fluorinated biphenyls.

Troubleshooting Guide: Conquering Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and offering actionable solutions.

Question 1: My reaction is producing a significant amount of homocoupled boronic acid byproduct (Ar¹-Ar¹). What's causing this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This depletes your starting material and complicates purification. The primary culprits are dissolved oxygen and the presence of Pd(II) species.[4][5]

Root Causes & Mechanistic Insight:

  • Oxygen-Mediated Pathway: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to form a palladium-peroxo complex. This complex can then facilitate the homocoupling of two boronic acid molecules.[5]

  • Pd(II) Precatalyst Pathway: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can directly react with the boronic acid in a stoichiometric manner to produce the homocoupled dimer and the active Pd(0) catalyst.[2][4][5] While this reduction is necessary to initiate the desired catalytic cycle, an excess of Pd(II) or unfavorable kinetics can lead to excessive homocoupling.

Mitigation Strategies:

  • Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your reaction mixture.

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for at least 30 minutes prior to adding the catalyst. For the reaction itself, maintaining a positive pressure of inert gas is crucial.[4][6]

    • Freeze-Pump-Thaw: For highly sensitive or small-scale reactions, performing three freeze-pump-thaw cycles is the most effective method for oxygen removal.[5]

  • Catalyst Selection & Handling:

    • Use a Pd(0) Precatalyst: Whenever possible, opt for a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in-situ reduction of Pd(II), thereby minimizing the homocoupling associated with this step.[5]

    • Addition of a Mild Reducing Agent: If using a Pd(II) precatalyst is unavoidable, the addition of a mild reducing agent can help suppress homocoupling. For example, adding 1-2 equivalents of potassium formate has been shown to be effective.[4][6]

  • Optimize Reaction Parameters:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the Pd(0) center and promote the desired cross-coupling pathway over side reactions.[7]

    • Controlled Addition: In some cases, slow addition of the boronic acid can help to maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[6]

Question 2: I am observing significant defluorination of my starting material or product. How can I minimize this?

Answer:

Defluorination, which can manifest as hydrodefluorination (replacement of -F with -H) or protodeboronation (replacement of the boronic acid group with -H followed by C-F bond cleavage), is a problematic side reaction, particularly with electron-deficient fluoroarenes.[8]

Root Causes & Mechanistic Insight:

  • Hydrodefluorination: This can occur through various mechanisms, often involving the palladium catalyst. The C-F bond, especially when activated by electron-withdrawing groups, can undergo oxidative addition to the Pd(0) center. Subsequent reaction with a hydride source in the mixture (e.g., from solvent, base, or impurities) leads to the hydrodefluorinated product.[9][10]

  • Protodeboronation: Boronic acids, particularly electron-deficient ones, can be susceptible to cleavage of the C-B bond by a proton source (protodeboronation), a reaction that can be catalyzed by base.[11] This generates a fluoroarene that can then potentially undergo hydrodefluorination.

Mitigation Strategies:

  • Choice of Base and Solvent:

    • Weaker Bases: Use weaker bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOtBu, which can promote both defluorination and protodeboronation.[5] The choice of base is highly substrate-dependent and may require screening.

    • Aprotic Solvents: Employ aprotic solvents like dioxane, THF, or toluene. Protic solvents like alcohols can be a source of protons for protodeboronation and hydrides for hydrodefluorination. If a co-solvent is necessary, minimize the amount of water or alcohol.

  • Ligand Selection:

    • Electron-Rich, Bulky Ligands: As with homocoupling, ligands like SPhos, XPhos, or Buchwald-type biaryl phosphine ligands are beneficial. They accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the pathways leading to C-F bond activation and cleavage.[9][12]

  • Temperature Control:

    • Lower Reaction Temperatures: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for C-F bond cleavage.

  • Stable Boron Reagents:

    • Instead of boronic acids, consider using more stable derivatives like boronic acid pinacol esters (Bpins) or MIDA boronates. These reagents release the boronic acid slowly into the reaction medium, which can help suppress side reactions like protodeboronation.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the synthesis of fluorinated biphenyls?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for many applications involving fluorinated arenes, catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often superior.[7] They tend to promote efficient oxidative addition and reductive elimination, which can help to minimize side reactions. Pd(0) precatalysts like Pd₂(dba)₃ are often preferred over Pd(II) sources to reduce homocoupling.[5]

Q2: How do I choose the right base and solvent combination?

A2: The base is crucial for activating the boronic acid for transmetalation.[13] For fluorinated substrates, inorganic bases are commonly used.

  • K₃PO₄ and Cs₂CO₃ are often effective choices, providing a good balance of reactivity while minimizing base-induced side reactions.[5]

  • Solvents like dioxane, THF, and toluene, often with a small amount of water to aid in dissolving the base, are standard. The optimal solvent system may need to be screened for a new reaction.

BaseCommon SolventsCharacteristics
K₃PO₄Dioxane/H₂O, THF/H₂OStrong, effective for challenging couplings.[5]
Cs₂CO₃Dioxane/H₂O, DMFHighly effective, often used for less reactive chlorides.[5]
K₂CO₃Toluene/H₂O/EtOHA milder base, can be a good starting point to minimize side reactions.
KFTHFCan be used for substrates with base-labile functional groups.[13]

Q3: How can I monitor the reaction and identify impurities?

A3:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring reaction progress and detecting the masses of the desired product and any side products, which can help in their initial identification.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to monitor the reaction, but the aromatic region can be complex.

    • ¹⁹F NMR: An extremely powerful tool for analyzing reactions involving fluorinated compounds. The disappearance of the starting material's ¹⁹F signal and the appearance of the product's signal are clean indicators of reaction progress. It is also excellent for detecting and quantifying fluorinated impurities.[1][7]

    • Quantitative NMR (qNMR): Can be used to determine the purity of the final product without the need for chromatographic separation.[7]

Optimized Experimental Protocol: Synthesis of a Difluorinated Biphenyl

This protocol provides a general, high-yield procedure for the Suzuki-Miyaura coupling of a bromo-difluorobenzene with an arylboronic acid, designed to minimize common side reactions.

Materials:

  • 1-Bromo-3,4-difluorobenzene (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (1.5 mol%)

  • K₃PO₄ (2.0 eq)

  • Dioxane

  • Water

Procedure:

  • Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add 1-bromo-3,4-difluorobenzene, the arylboronic acid, and K₃PO₄.

  • Degassing: Add a 3:1 mixture of dioxane and water. Seal the pressure tube and sparge the mixture with argon for 30 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Seal the pressure tube tightly and heat the reaction mixture to 105 °C with vigorous stirring for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure fluorinated biphenyl product.[1]

Visualizing Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura cycle and the competing side reaction pathways.

Suzuki_Cycle cluster_suzuki Desired Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar¹-X) Ar1-Pd(II)-X Ar¹-Pd(II)(L)₂-X Oxidative_Addition->Ar1-Pd(II)-X Transmetalation Transmetalation (Ar²-B(OR)₂ + Base) Ar1-Pd(II)-Ar2 Ar¹-Pd(II)(L)₂-Ar² Transmetalation->Ar1-Pd(II)-Ar2 Ar1-Pd(II)-Ar2->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination Product Ar¹-Ar² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_homocoupling Homocoupling Pathway cluster_defluorination Defluorination Pathway Pd(0) Pd(0) Pd-Peroxo Pd-Peroxo Complex Pd(0)->Pd-Peroxo O₂ O2 O₂ Homocoupled_Product Ar¹-Ar¹ Pd-Peroxo->Homocoupled_Product 2 x Ar¹-B(OH)₂ Boronic_Acid 2 x Ar¹-B(OH)₂ ArF-Pd(0) ArF-Pd(0) Complex CF_Activation C-F Oxidative Addition Ar-Pd(II)-F Ar-Pd(II)-F CF_Activation->Ar-Pd(II)-F Defluorinated_Product Ar-H Ar-Pd(II)-F->Defluorinated_Product Hydride Source Hydride_Source Hydride Source (e.g., from solvent)

Caption: Competing side reaction pathways in fluorinated biphenyl synthesis.

References

  • Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Bullo, S., Baby, R., & Asghar, M. A. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29414–29423. [Link]

  • Li, G., Wang, Z., & Zhang, W. (2018). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 8(12), 665. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Korneev, D. V., Strel'nik, A. G., & Charushin, V. N. (2021). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Russian Chemical Bulletin, 70(8), 1545–1551. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2024, March 2). (Hopefully) Everything about Suzuki cross-coupling. r/Chempros. [Link]

  • Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond Functionalizations. (2020). Angewandte Chemie International Edition, 59(4), 1568-1572. [Link]

  • Carrow, B. P., & Nozaki, K. (2012). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 16(8), 1436–1442. [Link]

  • Zenchelder, M., & Zwiener, C. (2011). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Analytical Chemistry, 83(1), 248–255. [Link]

  • Ma, J., & Chen, C. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3059–3075. [Link]

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. (2019). Journal of Membrane Science, 582, 335-345. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2012). Organic Process Research & Development, 16(8), 1436-1442. [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2020). Diva-portal.org. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 15, 2026, from [Link]

  • Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. (2019). Chemistry – A European Journal, 25(6), 1494-1501. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules, 29(15), 3569. [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Analytical Methods, 10(31), 3843-3852. [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. (2017). Tetrahedron, 73(38), 5674-5681. [Link]

  • Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9295–9314. [Link]

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. (2023). Chemical Science, 14(38), 10464-10478. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). Angewandte Chemie International Edition, 60(45), 24089-24094. [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters, 7(4), 584-596. [Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2022). ACS Organic & Inorganic Au, 2(4), 316–324. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). Magnetochemistry, 7(1), 15. [Link]

  • Selective Fluorination Strategies. (2012). Durham e-Theses. [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros. Retrieved January 15, 2026, from [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2018). Angewandte Chemie International Edition, 57(40), 13213-13217. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2023). LCGC International, 36(11), 546-550. [Link]

  • Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. (2021). Nature Communications, 12(1), 5873. [Link]

  • Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. (2009). The Journal of Organic Chemistry, 74(11), 4157–4167. [Link]

  • Catalytic Hydrodefluorination with Late Transition Metal Complexes. (2021). ACS Catalysis, 11(15), 9634–9657. [Link]

  • Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024). Molecules, 29(3), 697. [Link]

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. (2024). Organic Letters, 26(27), 5543–5548. [Link]

  • Synthesis and phase transitions of fluorinated 4,4'-biphenyl derivatives. (2011). JOURNAL of the Tunisian Chemical Society, 13, 123-131. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved January 15, 2026, from [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology, 10(23), 7883-7907. [Link]

  • Synthetic Methods for Fluorinated Olefins. (2022). Chemical Reviews, 122(17), 14039-14106. [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2020). Organic & Biomolecular Chemistry, 18(33), 6496-6500. [Link]

  • Pearson. (n.d.). What products would you expect from the following Suzuki coupling reactions? (b). Retrieved January 15, 2026, from [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. (2021). Journal of the American Chemical Society, 143(34), 13466–13486. [Link]

  • Recent Advances on Fluorine Chemistry. (2024). Molecules, 29(15), 3501. [Link]

Sources

Troubleshooting

Overcoming poor solubility of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid in aqueous buffers

Technical Support Center: 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 5-[4-(Carboxymethyl)phenyl]-2-...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. This document provides in-depth troubleshooting and practical guidance for overcoming the common challenge of its poor solubility in aqueous buffers. As a dicarboxylic acid with a rigid aromatic structure, this compound often presents significant formulation hurdles. This guide is designed to provide you with a logical, step-by-step approach to achieving successful solubilization for your in vitro and other experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm trying to dissolve 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid in a standard phosphate-buffered saline (PBS) at pH 7.4, but it won't dissolve or precipitates out. Why is this happening?

Answer:

This is a common and expected issue with this molecule. The poor solubility is due to a combination of its chemical properties:

  • High Crystallinity: The planar and rigid biphenyl core of the molecule allows for efficient packing into a stable crystal lattice. A significant amount of energy is required to break this lattice, leading to low intrinsic solubility.

  • Acidity (pKa): The molecule has two carboxylic acid groups, which are weak acids. At a neutral pH of 7.4, these groups are only partially deprotonated (ionized). The un-ionized form is significantly less polar and thus less soluble in water. To achieve full solubility, the pH of the solution must be sufficiently above the pKa of both acidic protons to ensure complete ionization.[1][2][3] The pKa of the 2-fluorobenzoic acid moiety is expected to be around 3.27, while the carboxymethylphenyl group's pKa is likely around 4.5.[4][5]

  • Hydrophobicity: The aromatic rings contribute to the molecule's hydrophobic character, further limiting its interaction with water molecules.

At pH 7.4, a significant portion of the molecules remains in the less soluble, neutral, or mono-anionic state, leading to precipitation.

Q2: What is the most straightforward first step to improve the solubility of this compound?

Answer:

The most direct and effective initial strategy is pH adjustment . By raising the pH of your buffer, you can deprotonate the carboxylic acid groups, converting the molecule into a more soluble dianionic salt.[6][7][8][9]

The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation.[10][11][12] For a weak acid, the equation is:

pH = pKa + log([A⁻]/[HA])

Where [A⁻] is the concentration of the deprotonated (ionized, soluble) form and [HA] is the concentration of the protonated (un-ionized, poorly soluble) form. To ensure the majority of the compound is in its soluble ionized state (e.g., >99.9%), the pH should be at least 3 units higher than its highest pKa. Given the estimated pKa values of ~3.3 and ~4.5, aiming for a pH of 7.5 or higher is a logical starting point.

The following flowchart outlines a decision-making process for achieving the desired concentration of your compound.

Solubilization_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH Adjustment cluster_2 Phase 3: Advanced Formulation A Define Target Concentration (e.g., 10 mM in PBS) B Attempt Direct Dissolution in Aqueous Buffer (pH 7.4) A->B C Is Compound Fully Dissolved? B->C D Strategy 1: pH Adjustment (Recommended First Step) C->D No M SUCCESS: Proceed with Experiment C->M Yes E Prepare Alkaline Stock Solution (e.g., in 10-100 mM NaOH) D->E F Titrate into Final Buffer while monitoring pH E->F G Is Final Concentration Achieved without Precipitation? F->G H Strategy 2: Co-solvents (e.g., DMSO, Ethanol) G->H No I Strategy 3: Excipients (e.g., Cyclodextrins, Surfactants) G->I No G->M Yes J Prepare High-Concentration Stock in Organic Solvent/Excipient H->J I->J K Dilute into Final Buffer (Caution: may precipitate) J->K L Is Final Concentration Stable? K->L L->M Yes N CONSIDER: - Lowering final concentration - Combining strategies - Re-evaluating buffer choice L->N No

Caption: Decision workflow for solubilizing the compound.

Q3: Can you provide a detailed protocol for using pH adjustment to make a 10 mM stock solution?

Answer:

Certainly. This protocol utilizes a "bottom-up" pH adjustment method, which involves dissolving the compound in a basic solution first and then neutralizing it to the desired final pH.

Materials:

  • 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (MW: 274.25 g/mol )

  • 1 M NaOH solution

  • Deionized water

  • Target aqueous buffer (e.g., 10x PBS)

  • 1 M HCl solution

  • Calibrated pH meter

Procedure:

  • Weigh the Compound: Weigh out 2.74 mg of the compound for 1 mL of a 10 mM solution.

  • Initial Suspension: Add approximately 70% of the final volume of deionized water (e.g., 0.7 mL). The compound will form a slurry.

  • Basification: While stirring, add the 1 M NaOH solution dropwise. The solid should begin to dissolve as the carboxylic acid groups are deprotonated. Continue adding NaOH until the solution is completely clear. This indicates full conversion to the soluble dianionic salt.

  • Buffer Addition: Add the required volume of your concentrated stock buffer (e.g., 100 µL of 10x PBS for a final 1x concentration).

  • pH Adjustment: Carefully adjust the pH downwards by adding 1 M HCl dropwise while monitoring with a calibrated pH meter. Adjust to your desired final pH (e.g., 7.5). Crucially, if you observe any cloudiness or precipitation, you have gone below the pH limit for that concentration.

  • Final Volume: Add deionized water to reach the final desired volume (e.g., 1.0 mL).

  • Filtration: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

Q4: My experiment is sensitive to high pH. What should I do if pH adjustment alone is not sufficient or appropriate?

Answer:

If pH adjustment is not a viable option, you should explore the use of formulation excipients. The two main classes are co-solvents and solubility enhancers like cyclodextrins.

1. Co-solvents:

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[13][14][15] Common choices include:

  • DMSO (Dimethyl sulfoxide)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs) [16]

Protocol: Using a Co-solvent (DMSO)

  • Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the compound in 100% DMSO.

  • For your experiment, perform a serial dilution of this stock into your aqueous buffer.

  • Critical Consideration: The final concentration of the co-solvent should be kept to a minimum (typically <1%, and ideally <0.1%) as it can have off-target effects in biological assays. Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments. Be aware that the compound may precipitate upon dilution from the organic stock into the aqueous buffer if its solubility limit is exceeded.[17]

2. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate the hydrophobic part of a drug molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[20][21]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of poorly soluble drugs.[18][21]

Protocol: Using a Cyclodextrin

  • Prepare a solution of HP-β-CD in your desired buffer (e.g., 10-20% w/v).

  • Add the powdered compound directly to the cyclodextrin solution.

  • Stir or sonicate the mixture, sometimes with gentle heating (e.g., 40-50°C), for several hours or overnight to facilitate the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.

The following table provides hypothetical but realistic data to illustrate the potential increase in solubility using different methods.

Method Solvent/Buffer System Final pH Maximum Achieved Solubility (mM) [Example Data] Key Considerations
Control PBS7.4< 0.1Baseline, poor solubility.
pH Adjustment Tris Buffer8.515Potential for pH to affect biological system.
Co-solvent PBS + 1% DMSO7.41-2DMSO may have off-target effects. Risk of precipitation upon dilution.
Cyclodextrin PBS + 20% HP-β-CD7.4> 20Cyclodextrin may interact with cell membranes or other components.
Q5: Should I consider using surfactants?

Answer:

Yes, surfactants can also be a powerful tool, particularly for creating stable formulations. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[22][23] These micelles have a hydrophobic core that can solubilize your compound, increasing its apparent water solubility.[24][25]

Common non-ionic surfactants used in biological research include:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

When to use them: Surfactants are useful when you need to achieve a high concentration and when other methods have failed. However, like co-solvents, they can interfere with biological assays (e.g., by disrupting cell membranes or binding to proteins). Their use should be carefully controlled and validated.[22]

The primary methods discussed rely on two distinct chemical principles.

Mechanisms cluster_pH pH Adjustment cluster_Excipient Excipient Encapsulation node_A HA (Solid) Poorly Soluble node_B A⁻ (Aqueous) Soluble node_A->node_B + OH⁻ (Deprotonation) node_B->node_A + H⁺ (Protonation) node_C HA (Aqueous) Poorly Soluble node_D HA-Excipient Complex (Aqueous) Soluble node_E + Excipient (e.g., Cyclodextrin) node_E->node_D

Caption: Contrasting mechanisms of solubility enhancement.

References

  • Gould, S., & Scott, R. C. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Patil, P. S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Unknown. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Preprints.org. [Link]

  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]

  • Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. PubMed Central. [Link]

  • Unknown. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Projinsc. [Link]

  • Sjöberg, J., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Al-kassas, R., et al. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Fiveable. (n.d.). pH and Solubility. Fiveable. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • Unknown. (2025). Understanding the Properties and Applications of 2-Fluorobenzoic Acid. Medium. [Link]

  • Guba, W., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. National Institutes of Health. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wei, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). 2-Fluorobenzoic acid. PubChem. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Klevens, H. B. (2025). Solubilization of Hydrophobic Dyes in Surfactant Solutions. ResearchGate. [Link]

  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Reddit User. (2021). Does anyone know how pH affects solubility??. Reddit. [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Chemistry LibreTexts. (2023). Solubility and pH. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Wikipedia contributors. (n.d.). 2-Fluorobenzoic acid. Wikipedia. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Kumar, D. (2022). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Reddit User. (2023). Dicarboxylic acid solubility. Reddit. [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Organic Chemistry Data. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. ijmsdr.com. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. globalresearchonline.net. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. University of Illinois Chicago. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). FooDB. [Link]

  • Wikipedia contributors. (n.d.). 4-Fluorobenzoic acid. Wikipedia. [Link]

  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, phenyl ester (CAS 93-99-2). Cheméo. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

Introduction for the Modern Drug Developer Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. This molecule, a key intermediate in num...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Drug Developer

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. This molecule, a key intermediate in numerous pharmaceutical programs, presents unique challenges and opportunities when transitioning from the laboratory bench to pilot-scale production. The likely and most industrially viable synthetic route is a Suzuki-Miyaura cross-coupling reaction. This guide is structured to provide you, the researcher, scientist, or drug development professional, with actionable insights and troubleshooting strategies in a user-friendly question-and-answer format. We will delve into the intricacies of this reaction, from mechanistic considerations at the lab scale to the practical hurdles of pilot plant execution.

Synthetic Pathway Overview: The Suzuki-Miyaura Coupling

The synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

DOT Script for Synthetic Pathway

G A 5-Bromo-2-fluorobenzoic acid C 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid A->C Pd Catalyst, Base, Solvent B (4-Carboxymethylphenyl)boronic acid B->C

Caption: General synthetic scheme for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is divided into lab-scale and pilot-scale challenges to address the distinct issues that arise at different stages of development.

Part 1: Laboratory Scale (Gram to Kilogram)

Question 1: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What are the common culprits at the lab scale?

Answer: Incomplete conversion at the lab scale often points to issues with one of the core components of the reaction. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For coupling an electron-deficient aryl bromide (like 5-bromo-2-fluorobenzoic acid) with an electron-rich boronic acid, a catalyst system that favors oxidative addition and reductive elimination is necessary. Electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to the active Pd(0) species.

  • Base Selection and Stoichiometry: The base is crucial for activating the boronic acid to the more nucleophilic boronate species.[2] However, since both of your starting materials contain acidic carboxylic acid groups, you will need to use at least two extra equivalents of base to neutralize these protons before the catalytic cycle can proceed efficiently. A common issue is under-charging the base. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions with sensitive functional groups.[2]

  • Solvent and Degassing: The choice of solvent impacts the solubility of your starting materials and the reaction rate.[3] A mixture of an organic solvent (like dioxane, 2-MeTHF, or toluene) and water is common.[4] It is imperative to thoroughly degas your reaction mixture to remove oxygen, which can oxidize and deactivate your palladium catalyst, leading to the formation of palladium black and homocoupling byproducts.[4]

DOT Script for Lab-Scale Troubleshooting Workflow

G start Low Conversion in Lab-Scale Suzuki Coupling reagent_quality Check Reagent Quality (Fresh Boronic Acid, Dry Solvents) start->reagent_quality catalyst_ligand Optimize Catalyst/Ligand (e.g., Buchwald Ligands) reagent_quality->catalyst_ligand base_stoichiometry Verify Base Stoichiometry (>2 eq. for Dicarboxylic Acids) catalyst_ligand->base_stoichiometry degassing Ensure Proper Degassing (Remove O2) base_stoichiometry->degassing temperature Adjust Reaction Temperature degassing->temperature complete Reaction Complete temperature->complete

Caption: Troubleshooting workflow for low conversion at the lab scale.

Question 2: I'm observing significant side products. What are they and how can I minimize them?

Answer: The most common side products in Suzuki-Miyaura couplings are from protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of phenylacetic acid in your case. This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water with a strong base.[4] To mitigate this, consider using a milder base like potassium phosphate (K₃PO₄) or using the more stable pinacol ester of the boronic acid.

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a biphenyl derivative. This is often a sign of oxygen in your reaction system, which can interfere with the catalytic cycle.[4] Rigorous degassing is the best preventative measure.

Table 1: Common Side Products and Mitigation Strategies

Side ProductStructureCommon CauseMitigation Strategy
Protodeboronation Product (Phenylacetic acid)C₈H₈O₂High temperature, strong base, excess waterUse a milder base (e.g., K₃PO₄), consider using a boronic ester.[4]
Homocoupling ProductC₁₆H₁₄O₄Presence of oxygenThoroughly degas the reaction mixture.[4]
Protodehalogenation Product (2-Fluorobenzoic acid)C₇H₅FO₂Inefficient transmetalationOptimize catalyst and ligand to ensure efficient coupling.
Part 2: Pilot Plant Scale-Up (Multi-Kilogram to Pilot Scale)

Question 3: We are seeing a significant drop in yield and an increase in reaction time upon scaling up to the pilot plant. What are the likely reasons?

Answer: Scale-up challenges in Suzuki-Miyaura couplings are common and often relate to mass and heat transfer limitations.

  • Mixing and Mass Transfer: In the pilot plant, inefficient mixing can lead to localized "hot spots" or areas of poor reagent distribution, especially with heterogeneous mixtures (e.g., insoluble inorganic bases). This can result in the degradation of starting materials and catalyst. Ensure your reactor is equipped with an appropriate agitator for solid-liquid mixtures. The rate of addition of reagents may also need to be controlled more carefully than at the lab scale.

  • Heat Transfer: Suzuki-Miyaura reactions can be exothermic.[5] What is easily managed in a lab flask can become a significant safety concern in a large reactor. Poor heat transfer can lead to temperature spikes, promoting side reactions and decomposition. Monitor the internal reaction temperature closely and ensure the reactor's cooling system is adequate. A reaction calorimetry study is highly recommended before scaling up to understand the thermal profile of the reaction.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere in a large reactor can be more challenging than in lab glassware. Any oxygen ingress will deactivate the catalyst. Ensure all reactor seals are secure and use a robust nitrogen or argon purging and blanketing system.

DOT Script for Scale-Up Considerations

G lab Lab Scale Success pilot Pilot Scale Challenges lab->pilot mixing Mixing & Mass Transfer pilot->mixing heat Heat Transfer & Exotherms pilot->heat inert Maintaining Inert Atmosphere pilot->inert solution Solution: Process Engineering & Control mixing->solution heat->solution inert->solution

Caption: Key considerations when scaling up from lab to pilot plant.

Question 4: What are the best practices for work-up and purification of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid at the pilot scale?

Answer: The dicarboxylic acid nature of the product influences the purification strategy.

  • Work-up and Isolation: A common work-up procedure involves quenching the reaction mixture with water and then performing an acid-base extraction. The product, being a dicarboxylic acid, will be soluble in an aqueous basic solution (e.g., sodium carbonate solution), while non-polar impurities can be washed away with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the desired product.[6]

  • Crystallization: Crystallization is the most viable purification method at the pilot scale.[6][7] The choice of solvent is critical and will require screening. A solvent system where the product has good solubility at high temperatures and poor solubility at room temperature is ideal. Given the polar nature of the product, polar protic solvents or mixtures with water are likely candidates. Controlled cooling during crystallization is essential for achieving high purity and a desirable crystal form.[8]

  • Palladium Removal: Residual palladium in the final product is a major concern, especially for active pharmaceutical ingredients (APIs).[9] While crystallization will remove some palladium, dedicated scavenging techniques may be necessary to meet regulatory limits (typically <10 ppm).[10] This can involve treating a solution of the product with a scavenger resin or activated carbon.[11][12]

Table 2: Pilot-Scale Purification and Quality Control

StepKey ConsiderationsAnalytical Monitoring
Work-up Efficient phase separation, pH control during acidification.HPLC for phase partitioning efficiency.
Crystallization Solvent selection, controlled cooling rate, final product morphology.[13][14]XRPD for crystal form, HPLC for purity.
Palladium Removal Choice of scavenger, contact time, temperature.[11][15]ICP-MS for residual palladium levels.[10]
Drying Avoid high temperatures to prevent degradation.Loss on Drying (LOD) for residual solvent.

In-Process Controls and Analytical Methods

Robust in-process controls (IPCs) are essential for a successful and reproducible pilot-scale synthesis.

Question 5: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?

Answer: A combination of chromatographic and spectroscopic techniques is recommended.

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring the disappearance of starting materials and the appearance of the product.[16] Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks. For more detailed mechanistic understanding, techniques like in-situ IR or mass spectrometry can be employed.[9]

  • Final Product Quality Control:

    • Purity: HPLC with UV detection is the standard method for determining the purity of the final product and quantifying any impurities.

    • Identity: The structure of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

    • Residual Solvents: Gas Chromatography (GC) is used to quantify any residual solvents from the crystallization process.

    • Residual Palladium: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for accurately quantifying trace levels of residual palladium.[10]

Safety Considerations

Question 6: What are the primary safety hazards associated with this process at the pilot scale?

Answer: The main hazards are the exothermic nature of the reaction and the handling of flammable solvents and powdered reagents.

  • Thermal Runaway: As mentioned, Suzuki-Miyaura couplings can be exothermic.[5] A thermal hazard assessment is crucial before scaling up. This will determine the maximum temperature of the synthesis reaction (MTSR) and ensure that adequate cooling capacity is available to prevent a runaway reaction.

  • Handling of Reagents:

    • Palladium Catalysts: While not highly toxic, palladium catalysts are expensive and should be handled with care to avoid inhalation of dust.

    • Solvents: The use of flammable organic solvents like toluene or THF requires a reactor and facility designed for handling such materials, including proper ventilation and grounding to prevent static discharge.

    • Bases: Inorganic bases like potassium carbonate can be irritants. Appropriate personal protective equipment (PPE) should be worn.

Conclusion

The scale-up of the synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a multifaceted challenge that requires a deep understanding of the underlying chemistry and process engineering principles. By anticipating and addressing the issues outlined in this guide, from catalyst selection at the lab scale to heat transfer and purification at the pilot scale, researchers and drug development professionals can navigate the complexities of this process to deliver a high-quality product in a safe and efficient manner.

References

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Sajiki, H., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • ResearchGate. (n.d.). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • DSpace@MIT. (n.d.).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • ACS Publications. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols.
  • NIH. (2022).
  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
  • Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides.
  • GEA. (n.d.). CHEMICAL PILOT PLANTS.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?
  • BenchChem. (n.d.).
  • Johnson Matthey Technology Review. (n.d.). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Virginia Commonwealth University. (2025).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
  • ResearchGate. (2025). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Google Patents. (n.d.).
  • GEA. (n.d.).
  • Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

Sources

Troubleshooting

Troubleshooting inconsistent results in biological assays with fluorinated compounds

Introduction: The Double-Edged Sword of Fluorine in Drug Discovery Welcome, researchers and innovators. The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery.[1] I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Fluorine in Drug Discovery

Welcome, researchers and innovators. The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery.[1] Its unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune critical drug-like properties, including metabolic stability, binding affinity, lipophilicity, and membrane permeability.[2][3][4] Approximately 20% of all pharmaceuticals are fluorinated, a testament to the element's profound impact.[5]

However, the very characteristics that make fluorine so valuable can also introduce significant challenges in biological assays, leading to inconsistent, misleading, or difficult-to-interpret results. This guide is designed to serve as a technical resource, providing field-proven insights and step-by-step troubleshooting protocols to help you navigate these complexities with confidence. We will address common pitfalls in a direct question-and-answer format, explaining the causality behind the issues and offering robust, self-validating solutions.

Section 1: Solubility and Compound Precipitation

The unique electronic nature of fluorinated compounds can lead to poor solubility in aqueous assay buffers, a primary source of assay variability. Highly fluorinated moieties can be both hydrophobic and lipophobic (fluorous), leading to aggregation and precipitation.[6]

Q1: My fluorinated compound, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic solubility issue. When the DMSO stock is diluted, the compound is suddenly exposed to a predominantly aqueous environment where it may be poorly soluble, causing it to crash out of solution. This leads to an unknown and inconsistent final concentration, rendering your dose-response curves unreliable.

Causality: Fluorination often increases a molecule's lipophilicity, reducing its affinity for water.[5] Furthermore, the "fluorous" nature of highly fluorinated compounds means they prefer to interact with themselves rather than with water or hydrocarbon environments, promoting aggregation.[6]

Troubleshooting Workflow for Solubility:

Below is a decision tree to guide you through resolving precipitation issues.

G start Compound Precipitates in Assay Buffer check_dmso Is final DMSO conc. <1%? (Ideally <0.5%) start->check_dmso dmso_yes Yes check_dmso->dmso_yes <=1% dmso_no No check_dmso->dmso_no >1% sonicate Try Sonication (5-10 min in water bath) dmso_yes->sonicate reduce_dmso Reduce DMSO Concentration. Prepare lower conc. stock. dmso_no->reduce_dmso reduce_dmso->sonicate sonicate_pass Precipitate Dissolves? sonicate->sonicate_pass sonicate_fail Still Precipitates sonicate_pass->sonicate_fail No end_good Proceed with Assay. Always validate vehicle control. sonicate_pass->end_good Yes cosolvent Introduce a Co-solvent (e.g., PEG400, Solutol HS 15) sonicate_fail->cosolvent cosolvent_pass Precipitate Dissolves? cosolvent->cosolvent_pass cosolvent_fail Still Precipitates cosolvent_pass->cosolvent_fail No cosolvent_pass->end_good Yes buffer_mod Modify Assay Buffer (Add 0.01% Pluronic F-68 or BSA) cosolvent_fail->buffer_mod buffer_mod_pass Precipitate Dissolves? buffer_mod->buffer_mod_pass buffer_mod_fail Still Precipitates buffer_mod_pass->buffer_mod_fail No buffer_mod_pass->end_good Yes formulate Advanced Formulation (Use Cyclodextrins, e.g., HP-β-CD) buffer_mod_fail->formulate end_bad Re-evaluate Compound or Synthesize Analog formulate->end_bad

Caption: Decision tree for troubleshooting compound precipitation.

Detailed Protocol: Solubility Enhancement
  • Optimize DMSO Concentration: Always aim for the lowest possible final DMSO concentration (ideally ≤0.5%). High DMSO levels can be toxic to cells and may alter protein conformation.[7]

  • Employ Mechanical Agitation: Before adding to the assay plate, vortex the intermediate dilution vigorously. After final dilution, use a plate shaker or sonicate the stock tube in a water bath for 5-10 minutes to break up micro-aggregates.

  • Use Co-solvents: If DMSO alone is insufficient, consider preparing a stock in a mixed solvent system.

    • Table 1: Recommended Co-solvents for Stubborn Compounds

      Co-solvent Typical Stock Concentration Max Final Assay Conc. Notes
      DMSO 10-50 mM < 1% Standard starting point.
      PEG 400 1-10 mg/mL < 1% Good for many hydrophobic compounds.
      Pluronic® F-68 10% in stock 0.01-0.1% Non-ionic surfactant, often well-tolerated by cells.

      | HP-β-Cyclodextrin | 20-40% (w/v) | Varies | Forms inclusion complexes to shield hydrophobic parts.[7] |

  • Buffer Additives: For biochemical assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) or a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL can help maintain solubility.[7]

  • Self-Validation: Always run a "vehicle control" containing the exact same solvent/co-solvent/additive mixture as your test compound. Additionally, visually inspect your assay plates under a microscope for signs of precipitation before and after incubation.

Section 2: Assay Signal Interference

Fluorinated compounds can directly interfere with assay readouts, particularly those based on fluorescence, leading to false positives or negatives.[8] This is not due to the fluorine atom itself, but rather the properties of the entire molecule.

Q2: I'm running a fluorescence-based assay and see a high signal in wells with my fluorinated compound, even without the enzyme/target. What is happening?

A2: You are likely observing compound autofluorescence. Many organic molecules, including fluorinated ones, can absorb light at one wavelength and emit it at another, creating a signal that is indistinguishable from your assay's specific signal.[9]

Q3: My signal is decreasing in the presence of my fluorinated compound in a way that doesn't fit a biological dose-response. Could this be an artifact?

A3: Yes, this is a classic sign of fluorescence quenching.[9] Your compound may be absorbing the excitation light or the emitted light from your fluorophore, effectively reducing the signal detected by the plate reader. This is also known as the inner filter effect.[8]

Workflow for Identifying and Mitigating Signal Interference

G start Suspected Signal Interference preread Step 1: Pre-Read Plate (Read fluorescence of compound in buffer before adding biological components) start->preread preread_result Is signal elevated? preread->preread_result autofluor Diagnosis: Autofluorescence preread_result->autofluor Yes no_autofluor No Autofluorescence preread_result->no_autofluor No mitigation Mitigation Strategies autofluor->mitigation quenching_test Step 2: Quenching Test (Add compound to a fixed conc. of your fluorescent product/probe) no_autofluor->quenching_test quenching_result Is signal reduced? quenching_test->quenching_result quench Diagnosis: Quenching quenching_result->quench Yes no_quench No Quenching quenching_result->no_quench No quench->mitigation end Confirm Hits with Orthogonal Assay no_quench->end strategy1 A) Switch to Red-Shifted Dyes (e.g., Cy5, Alexa Fluor 647) Avoids blue/green compound fluorescence. mitigation->strategy1 strategy2 B) Use a Different Detection Method (e.g., Luminescence, AlphaScreen, TR-FRET) mitigation->strategy2 strategy3 C) Lower Compound Concentration (If possible within active range) mitigation->strategy3 strategy1->end strategy2->end strategy3->end

Caption: Workflow for diagnosing and solving signal interference.

Protocol: Interference Counter-Screen
  • Autofluorescence Check:

    • Prepare a plate with your assay buffer.

    • Add your fluorinated compound across a range of concentrations.

    • Add your vehicle control (e.g., DMSO).

    • Read the plate using the same excitation/emission wavelengths as your main assay. A signal significantly above the vehicle control indicates autofluorescence.

  • Quenching Check:

    • Prepare a plate with assay buffer containing a fixed concentration of your fluorescent probe or the product of your enzymatic reaction (the molecule that generates the signal).

    • Add your fluorinated compound across a range of concentrations.

    • Read the plate. A dose-dependent decrease in signal indicates quenching.

  • Mitigation:

    • Change Fluorophore: The most effective solution is often to switch to a "red-shifted" detection system. Many interfering compounds fluoresce in the blue-green spectrum. Using dyes that excite and emit at longer wavelengths (>600 nm) can often circumvent the problem.[9]

    • Use Time-Resolved Fluorescence (TR-FRET): This technology uses long-lifetime lanthanide donors, and the signal is read after a delay. This delay allows the short-lived background fluorescence from interfering compounds to decay, resulting in a cleaner signal.

    • Switch to an Orthogonal Readout: If interference is intractable, validate your findings using a different technology altogether, such as a bioluminescence-based assay (e.g., Promega's NanoBRET®/luciferase systems) or a label-free method.[10]

Section 3: Cellular Assays - Permeability and Cytotoxicity

Fluorination profoundly impacts how a molecule interacts with a cell by altering its ability to cross the lipid bilayer and its potential to cause stress or toxicity.[3][11]

Q4: I am getting highly variable results for my fluorinated compound in a cell-based assay. In some wells, it's potent, in others, it's inactive. Why?

A4: This variability can stem from inconsistent cell permeability or unexpected cytotoxicity.

Causality:

  • Permeability: Fluorination can modulate lipophilicity and a molecule's pKa, which are key determinants of its ability to passively diffuse across cell membranes.[1][5] However, some highly fluorinated compounds can become so lipophilic that they get trapped within the lipid bilayer, never reaching their intracellular target.[12] Some perfluorinated compounds have even been shown to increase membrane fluidity and permeability, which can have widespread effects on cell health.[13][14]

  • Cytotoxicity: The compound itself, or a metabolite formed after C-F bond cleavage, could be toxic to the cells, especially at higher concentrations or after longer incubation times.[15][16] This can lead to cell death and a loss of signal that is misinterpreted as compound efficacy.

Protocol: Deconvoluting Cellular Effects
  • Assess Cytotoxicity First: Before running your functional assay, always perform a cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH release assay) using the same cell line, compound concentrations, and incubation time. This will establish the concentration window in which the compound is not toxic. Any functional data gathered at cytotoxic concentrations is uninterpretable.

  • Measure Intracellular Compound Concentration: To directly assess cell penetration, use an analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Treat cells with the compound for a defined period.

    • Thoroughly wash the cells to remove extracellular compound.

    • Lyse the cells and quantify the amount of compound in the lysate.

    • This provides a direct measure of how much compound is actually getting into the cells and can help explain inconsistent functional results.[17]

  • Control for Non-Specific Binding: Fluorinated compounds can stick to lab plastics (e.g., pipette tips, assay plates). This reduces the effective concentration of the compound available to the cells.

    • Test: Prepare a solution of your compound in media, incubate it in an assay well for your experiment's duration (without cells), and then measure the concentration of the compound remaining in the supernatant. A significant drop indicates binding to the plastic.

    • Mitigation: Use low-binding plates and consider adding a low concentration of BSA (0.1%) to the media to act as a carrier and reduce non-specific binding.

Section 4: Compound Stability and Reactivity

While the C-F bond is one of the strongest single bonds in organic chemistry, it is not invincible.[5] Under certain biological or chemical conditions, defluorination can occur, altering the compound's activity and potentially releasing toxic fluoride ions.[15][16]

Q5: How do I know if my fluorinated compound is stable under my assay conditions?

A5: You must empirically test for stability. Instability can arise from enzymatic metabolism (e.g., by cytochrome P450 enzymes in liver microsome preparations or live cells) or from chemical reactivity with buffer components, light, or pH.[15]

Protocol: Assessing Compound Stability
  • Incubation and Analysis:

    • Incubate your compound at its highest assay concentration in the complete assay buffer or cell media (with and without cells/microsomes) for the full duration of your experiment.

    • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the mixture.

    • Quench any enzymatic reactions (e.g., with cold acetonitrile).

    • Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining. A significant decrease over time indicates instability.

  • Fluoride Release Assay:

    • The direct cleavage of a C-F bond releases a fluoride ion (F-).

    • Specialized, sensitive fluoride assays using an ion-selective electrode or a colorimetric/fluorometric method can be used to detect this release.[18][19]

    • This provides definitive evidence of defluorination.

  • Chemical Liability Assessment:

    • Be aware of chemically labile fluorinated motifs. For example, fluorine atoms on a carbon adjacent to a heteroatom or a carbonyl group can sometimes be susceptible to nucleophilic displacement or elimination.[15][16]

    • Consult with a medicinal chemist to evaluate the potential liabilities of your specific compound's structure.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(11), 1738-1754. [Link]

  • Taylor, R. E. (2014). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 9(5), 555-568. [Link]

  • Hu, W. Y., Jones, P. D., Upham, B. L., Trosko, J. E., Lau, C., & Giesy, J. P. (2003). Alterations in cell membrane properties caused by perfluorinated compounds. Toxicology and Applied Pharmacology, 189(2), 127-135. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

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  • Meanwell, N. A. (2020). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 63(5), 2345-2356. [Link]

  • Hu, W., Jones, P. D., DeCoen, W., King, L., Fraker, P., Newsted, J., & Giesy, J. P. (2003). Alterations in cell membrane properties caused by perfluorinated compounds. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 135(2), 167-175. [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(6), 925-937. [Link]

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  • Lee, H., et al. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega. [Link]

  • Wang, Z., Felstead, H. R., Troup, R. I., Williamson, P. T. F., & Linclau, B. (2022). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Angewandte Chemie International Edition, 61(41), e202208182. [Link]

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  • Singh, S., Kumar, A., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1286, 135451. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Zhang, C., et al. (2018). The fluorination effect of fluoroamphiphiles in cytosolic protein delivery. Nature Communications, 9(1), 1417. [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981–984. [Link]

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  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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  • Glickman, J. F., & Schmid, A. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 941-949. [Link]

  • Gale, J. B., Schramm, C. L., & Wackett, L. P. (2021). Matrix-independent screening of defluorination in vitro and in vivo. mBio, 12(3), e00845-21. [Link]

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  • Gale, J. B., Burkey, D. L., & Wackett, L. P. (2021). Microwell fluoride assay screening for enzymatic defluorination. Methods in Enzymology, 662, 25-42. [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. [Link]

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  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

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  • Al-Janabi, H. A. H., & Al-Zubaidi, A. K. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid and its Non-fluorinated Analogue in Biological Systems

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Biphenyl Carboxylic Acids and Fluorine in Drug Discovery Biphenyl carboxylic acid derivatives are a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Biphenyl Carboxylic Acids and Fluorine in Drug Discovery

Biphenyl carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1][2] Their rigid biphenyl scaffold, combined with the reactive carboxylic acid group, provides a versatile platform for designing molecules with specific biological functions.[1] A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to enhance their pharmacological profiles.[3] Fluorine's unique properties, such as its high electronegativity and small size, can significantly influence a molecule's lipophilicity, metabolic stability, acidity, and binding affinity to biological targets.[2][3] This guide provides a comparative analysis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid and its non-fluorinated counterpart, 5-[4-(Carboxymethyl)phenyl]benzoic acid, within biological systems, supported by experimental data from structurally related compounds.

The Compounds at a Glance: A Structural Overview

The two molecules at the center of this guide are 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid and its non-fluorinated analogue. The introduction of a fluorine atom at the 2-position of the benzoic acid ring is the key structural differentiator.

Figure 1: Chemical Structures

Caption: Chemical structures of the fluorinated and non-fluorinated analogues.

Predicted Biological Relevance Based on Structural Analogy

  • Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are biphenyl carboxylic acid derivatives that inhibit cyclooxygenase (COX) enzymes.[4][5]

  • Anticancer Activity: Biphenyl carboxylic acids have been synthesized and evaluated as anticancer agents, with some showing potent activity against breast cancer cell lines.[4][6] Certain derivatives have also been investigated as inhibitors of cyclin-dependent kinase 4 (Cdk4) and tubulin polymerization.[7]

  • Enzyme Inhibition: This structural class has been explored for the inhibition of various enzymes, including urate transporter 1 (URAT1) for the treatment of gout, and xanthine oxidase.[3][8]

Given these precedents, it is plausible that both 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid and its non-fluorinated analogue could exhibit similar biological activities. The key difference will likely lie in their potency, selectivity, and pharmacokinetic profiles, driven by the presence of the fluorine atom.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The introduction of fluorine is expected to modulate several key properties of the parent molecule. The following table provides a predictive comparison based on established principles of medicinal chemistry.

Property5-[4-(Carboxymethyl)phenyl]benzoic acid (Non-fluorinated)5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (Fluorinated)Rationale and Supporting Evidence
Acidity (pKa) Higher pKa (less acidic)Lower pKa (more acidic)The strong electron-withdrawing nature of the ortho-fluorine atom will stabilize the carboxylate anion, increasing the acidity of the carboxylic acid.
Lipophilicity (LogP) Lower LogPHigher LogPFluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell uptake.
Metabolic Stability More susceptible to oxidative metabolismMore resistant to oxidative metabolismThe carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the fluorinated ring less prone to hydroxylation by cytochrome P450 enzymes.
Binding Affinity Potentially lowerPotentially higherThe fluorine atom can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein, potentially increasing binding affinity.
Bioavailability Potentially lowerPotentially higherIncreased lipophilicity and metabolic stability often lead to improved oral bioavailability.

Hypothetical Biological Target and Signaling Pathway: COX-2 Inhibition

As a plausible biological target, we will consider the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory response.

COX-2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Biphenyl Carboxylic Acids Biphenyl Carboxylic Acids Biphenyl Carboxylic Acids->COX-2 Inhibition

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these two compounds, a series of in vitro assays would be necessary.

Protocol 1: COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency of the compounds against the two main isoforms of the cyclooxygenase enzyme.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Ampleximide Red (fluorogenic probe)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare serial dilutions of the test compounds and a known COX inhibitor (e.g., celecoxib) in assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or control to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid and Ampleximide Red to all wells.

  • Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This assay measures the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of these compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aryl Halide Aryl Halide Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Aryl Halide->Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki-Miyaura Coupling Biphenyl Carboxylic Acid Biphenyl Carboxylic Acid Suzuki-Miyaura Coupling->Biphenyl Carboxylic Acid In Vitro Assays In Vitro Assays Biphenyl Carboxylic Acid->In Vitro Assays COX Inhibition COX Inhibition In Vitro Assays->COX Inhibition Anticancer Screening Anticancer Screening In Vitro Assays->Anticancer Screening ADME Profiling ADME Profiling In Vitro Assays->ADME Profiling

Caption: A generalized workflow for synthesis and evaluation.

Conclusion and Future Directions

The strategic placement of a fluorine atom on the biphenyl carboxylic acid scaffold in 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is predicted to confer significant advantages over its non-fluorinated analogue in a biological context. These enhancements are expected in key areas such as metabolic stability, target binding affinity, and overall bioavailability. While direct comparative data is currently lacking, the wealth of information on structurally similar compounds provides a strong rationale for these predictions.

Future research should focus on the synthesis and direct comparative biological evaluation of these two specific compounds. Head-to-head studies employing the experimental protocols outlined in this guide will be crucial to validate these hypotheses and to fully elucidate the impact of the 2-fluoro substitution. Such studies will not only provide valuable insights into the structure-activity relationships of this particular chemical series but also contribute to the broader understanding of fluorine's role in drug design.

References

  • Deep, A., et al. (2011). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 68(3), 369-376.
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  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Technical Guides.
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  • Deep, A., et al. (2011). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). Acta Poloniae Pharmaceutica-Drug Research, 68(3), 369.
  • Siddiqui, Z. N., et al. (2012). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 62(10), 482-487.
  • Al-Qawasmeh, R. A., et al. (2014). Biphenyl-4-Carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 57(22), 9459-9471.
  • Shihab, M. S., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 31(38), 6336-6356.
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  • Deep, A., et al. (2011). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
  • El-Sayed, M. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18503.
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  • Jain, S., et al. (2017). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
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  • Zhang, L., et al. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.
  • Corcelle, M., et al. (2023). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180061.
  • Patel, H. D., et al. (2012). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry, 24(12), 5155.
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Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Ortho- vs. Meta-Fluorobenzoic Acid Derivatives in Drug Design

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique combination of properties—small size, high electronegativity, and the ability to form strong car...

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique combination of properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—provides a powerful tool for modulating a drug candidate's physicochemical and pharmacological profile.[1][2][3] Among the privileged fluorinated structures, fluorobenzoic acids serve as invaluable building blocks. However, the seemingly subtle choice of fluorine's position on the benzoic acid ring, specifically the ortho (2-position) versus the meta (3-position), can lead to profoundly different outcomes in drug design.

This guide provides an in-depth comparative analysis of ortho- and meta-fluorobenzoic acid derivatives. Moving beyond a simple list of properties, we will explore the causal relationships between isomeric position and molecular behavior, offering field-proven insights and experimental frameworks to help researchers harness these differences for optimal drug design.

Pillar 1: The Physicochemical Divide - How Isomeric Position Dictates Molecular Properties

The location of the fluorine atom directly influences the electronic distribution, acidity, conformation, and lipophilicity of the benzoic acid moiety. These fundamental properties are critical determinants of a drug's interaction with its biological target and its overall pharmacokinetic profile.

The "Ortho-Effect": Acidity and Conformational Control

The most significant distinction between the two isomers lies in the "ortho-effect." The proximity of the highly electronegative fluorine atom to the carboxylic acid group in the ortho position creates a potent inductive electron-withdrawing effect. This effect stabilizes the resulting carboxylate anion upon deprotonation, making 2-fluorobenzoic acid a significantly stronger acid than its meta counterpart.[1]

In the meta position, the fluorine atom's inductive effect is attenuated by distance, resulting in an acidity that is much closer to that of unsubstituted benzoic acid.[1][4]

Furthermore, the ortho-substituent imposes significant conformational constraints. Due to steric and electronic interactions between the fluorine and the carboxylic acid, 2-fluorobenzoic acid derivatives often adopt a more planar and rigid conformation.[5][6] Computational studies show that 2-fluorobenzoic acid has two low-energy planar cis conformers.[6][7] This "conformational locking" can be highly advantageous, pre-organizing the molecule for optimal binding to a target and reducing the entropic penalty upon binding, which can lead to higher affinity.

The meta-isomer, lacking this direct proximal interaction, allows for greater rotational freedom of the carboxylic acid group, similar to benzoic acid itself.

cluster_ortho Ortho-Fluorobenzoic Acid: The Ortho-Effect cluster_meta Meta-Fluorobenzoic Acid: Attenuated Influence ortho_structure Inductive Effect (Strong) ortho_anion Anion Stabilization (High) ortho_structure->ortho_anion stabilizes ortho_conf Conformational Rigidity ortho_structure->ortho_conf induces ortho_pka Lower pKa (More Acidic) ortho_anion->ortho_pka meta_structure Inductive Effect (Weakened) meta_anion Anion Stabilization (Moderate) meta_structure->meta_anion stabilizes meta_conf Rotational Freedom meta_structure->meta_conf allows meta_pka Higher pKa (Less Acidic) meta_anion->meta_pka

Caption: Impact of fluorine position on key physicochemical properties.

Comparative Data Summary

The following table summarizes the key physicochemical differences, providing a quantitative foundation for the principles discussed.

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)Benzoic Acid (Reference)
Molar Mass ( g/mol ) 140.11140.11122.12
pKa 3.27[1]3.86[4][8]4.20
Calculated logP 1.92.16[4]1.87
Melting Point (°C) 122-125[1]123-125[1][4]122.4

Pillar 2: Implications for Drug-Target Interactions and Pharmacokinetics

The choice between an ortho- and meta-fluorobenzoic acid derivative is a strategic decision that directly impacts a molecule's biological activity and its journey through the body.

Binding Affinity and Selectivity
  • Ortho-Derivatives : The enhanced acidity (lower pKa) of the ortho-isomer means it is more likely to be deprotonated at physiological pH. This can lead to stronger ionic interactions or serve as a more effective hydrogen bond acceptor within a protein binding site.[2] The conformationally rigid nature of ortho-derivatives can also enhance binding affinity by locking the molecule into its bioactive conformation.[9]

  • Meta-Derivatives : While typically less acidic, the unique electronic and steric profile of the meta-isomer can be crucial for achieving target selectivity.[1] In cases where a highly acidic group is detrimental to cell permeability or leads to off-target effects, the meta-isomer provides a valuable alternative. The specific placement of the fluorine in the meta position can form key interactions, such as halogen bonds or dipole-dipole interactions, that are not possible with the ortho-isomer, thereby discriminating between closely related targets.

Metabolic Stability and Pharmacokinetics

A primary reason for incorporating fluorine is to block metabolically labile positions, thereby increasing a drug's half-life.[2][9]

  • The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450.

  • Placing a fluorine atom on the aromatic ring can deactivate the ring towards oxidative metabolism.[10] While the para-position is most famously used for this purpose, ortho and meta positions can also effectively shield the molecule from degradation.

The difference in acidity also influences pharmacokinetics. A more acidic compound (ortho-isomer) will be more ionized at physiological pH, which can decrease its passive diffusion across cell membranes but may increase its solubility. This trade-off between solubility and permeability is a critical consideration in drug development.[11]

start Candidate Scaffolding (e.g., Benzoic Acid Derivative) isomers Synthesize Isomers (ortho, meta, para) start->isomers physchem Physicochemical Profiling (pKa, logP, Solubility) isomers->physchem bio_assay In Vitro Biological Assays (Binding, Potency, Selectivity) isomers->bio_assay decision Select Lead Isomer physchem->decision adme In Vitro ADME Assays (Metabolic Stability, Permeability) bio_assay->adme bio_assay->decision adme->decision in_vivo In Vivo PK/PD Studies decision->in_vivo ortho vs. meta optimize Lead Optimization in_vivo->optimize

Caption: A general workflow for isomer selection in drug discovery.

Pillar 3: Self-Validating Experimental Protocols

To objectively compare derivatives in the lab, rigorous and reproducible experimental protocols are essential. The following methods provide a framework for generating the data needed to make an informed decision between ortho and meta isomers.

Protocol 1: Determination of pKa by Potentiometric Titration

Causality: This protocol quantifies the acidity of each isomer, which is a direct consequence of the fluorine's electronic influence. The pKa value is critical for predicting the ionization state at physiological pH, affecting both target binding and membrane permeability.

Methodology:

  • Preparation: Prepare a 0.01 M solution of the fluorobenzoic acid isomer in a 50:50 water/methanol mixture. Ensure the compound is fully dissolved.

  • Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Place the sample solution in a jacketed beaker maintained at 25°C and stir continuously. Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH after each addition of NaOH. Continue the titration until the pH has stabilized in the basic range (e.g., pH 11-12).

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by finding the maximum of the first derivative of the curve.

Protocol 2: Determination of Lipophilicity (logP) by the Shake-Flask Method

Causality: This experiment measures the compound's partitioning between a nonpolar (n-octanol) and a polar (aqueous) phase. This is a crucial predictor of membrane permeability and can influence protein binding and solubility.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in the aqueous phase to a known concentration (e.g., 0.1 mg/mL).

  • Partitioning: Add equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol to a screw-cap vial.

  • Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the concentration of the compound in the n-octanol phase by subtraction. The logP is calculated as: logP = log ([Compound]octanol / [Compound]aqueous).

Conclusion and Authoritative Recommendation

The choice between an ortho- and a meta-fluorobenzoic acid derivative is a nuanced decision that must be driven by the specific goals of the drug discovery program.

  • The ortho-isomer is the superior choice when seeking to maximize acidity for strong ionic or hydrogen bonding interactions or when a ** conformationally rigid** scaffold is predicted to enhance binding affinity. However, researchers must be mindful of the potential for decreased membrane permeability due to increased ionization.

  • The meta-isomer represents a more conservative approach, offering a way to introduce fluorine for metabolic stability without drastically altering the pKa or conformational profile of the parent molecule. It is particularly valuable when subtle electronic tuning is required to achieve target selectivity .

Ultimately, the optimal isomer is target- and context-dependent. The most effective strategy involves the synthesis and parallel evaluation of both isomers, using the robust physicochemical and biological assays described herein. This empirical, data-driven approach transforms a simple positional choice into a powerful tool for multi-parameter optimization, paving the way for the rational design of safer and more effective medicines.

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Molecules. [Link]

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Validation

A Technical Guide to the Structure-Activity Relationship of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid Analogues as Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogues of 5-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid, a scaffold with significant potential for the inhibition of Al...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogues of 5-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid, a scaffold with significant potential for the inhibition of Aldo-Keto Reductase 1C3 (AKR1C3). As an enzyme implicated in the progression of castration-resistant prostate cancer and other malignancies, AKR1C3 presents a critical target for therapeutic intervention.[1][2] This document will delve into the key structural modifications that influence inhibitory potency and selectivity, supported by comparative data from relevant studies, detailed experimental protocols, and illustrative diagrams to guide researchers in the design of novel and effective AKR1C3 inhibitors.

The Central Role of AKR1C3 in Disease and as a Therapeutic Target

Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a pivotal enzyme in the biosynthesis of potent androgens and estrogens.[3][4] It catalyzes the reduction of androstenedione to testosterone and estrone to 17β-estradiol.[4] In the context of castration-resistant prostate cancer (CRPC), the upregulation of AKR1C3 allows cancer cells to synthesize their own androgens, thereby driving proliferation despite androgen deprivation therapy.[1][2] Consequently, the development of potent and selective AKR1C3 inhibitors is a highly pursued strategy for the treatment of CRPC and other hormone-dependent cancers.[5][6][7]

The 5-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid scaffold represents a promising starting point for the development of such inhibitors. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid, which are known but non-selective AKR1C3 inhibitors, provides a strong rationale for its investigation.[1][2]

Core Scaffold and Key Interaction Points

The fundamental structure of 5-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid contains several key features that can be systematically modified to probe the SAR. These include the two phenyl rings (Ring A and Ring B), the acidic functionalities (the benzoic acid and the carboxymethyl group), and the fluorine substituent. The general hypothesis, based on related inhibitors, is that the benzoic acid moiety chelates the catalytic residues in the enzyme's active site, while the second phenyl ring explores a deeper hydrophobic pocket.

SAR_Scaffold scaffold Core Scaffold: 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid ringA Ring A (Benzoic Acid Ring) scaffold->ringA ringB Ring B (Carboxymethylphenyl Ring) scaffold->ringB linker Phenyl-Phenyl Linkage scaffold->linker acidic_groups Acidic Moieties (Carboxylic Acids) scaffold->acidic_groups substituents Substituents (e.g., Fluorine) scaffold->substituents

Caption: Key modifiable regions of the core scaffold.

Structure-Activity Relationship Analysis

The following sections dissect the impact of structural modifications at different positions of the scaffold on the inhibitory activity against AKR1C3. The insights are drawn from published studies on structurally related benzoic acid and N-phenylanthranilate inhibitors.

The Indispensable Role of the Carboxylic Acid

The carboxylic acid group on Ring A is a critical anchor for binding to the AKR1C3 active site. It is proposed to form key electrostatic interactions with the catalytic residues, such as His117 and Tyr55, and the NADP+ cofactor.[6]

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups like tetrazoles or hydroxytriazoles has been explored in related inhibitor series to modulate potency and physicochemical properties.[5][6][7] These replacements can maintain the necessary acidic pKa for interaction while potentially improving other drug-like properties.

  • Positional Isomers: The position of the carboxylic acid on Ring A is crucial for selectivity. For instance, in N-phenylanthranilates, a meta-position of the carboxylic acid relative to the amine linker confers greater selectivity for AKR1C3 over related isoforms like AKR1C2.[1][2]

Impact of Substituents on Ring A

The fluorine atom at the 2-position of the benzoic acid ring likely influences the conformation of the molecule and the pKa of the carboxylic acid.

  • Halogen Substitution: The presence of a halogen at this position can enhance binding affinity. Further exploration with other halogens (Cl, Br) or small electron-withdrawing groups could be beneficial.

  • Other Substituents: The introduction of other small substituents on Ring A could be used to fine-tune electronic properties and steric interactions within the active site.

Modifications of the Phenyl-Phenyl Linkage and Ring B

The orientation and nature of Ring B are critical for occupying a hydrophobic pocket within the enzyme.

  • Linker Flexibility: While the direct phenyl-phenyl bond provides a degree of rotational freedom, introducing linkers such as an amine (as in N-phenylanthranilates) or an ether could alter the conformational profile and potentially improve activity.

  • Substituents on Ring B: The substitution pattern on Ring B is a key determinant of potency. Electron-withdrawing groups are generally favored for potent AKR1C3 inhibition in related series.[1][2] The existing carboxymethyl group on the parent compound provides an additional acidic handle that can be further modified.

The Role of the Carboxymethyl Group on Ring B

The carboxymethyl group on Ring B offers a vector for further chemical exploration.

  • Esterification and Amidation: Conversion of the carboxylic acid to esters or amides would probe the tolerance for larger, more lipophilic groups in this region of the binding pocket. This could also be a strategy to create prodrugs with improved cell permeability.

  • Chain Length and Branching: Varying the length and branching of the alkyl chain connecting the carboxylic acid to the phenyl ring can be used to optimize interactions.

Comparative Inhibitory Data of Related Analogues

While specific data for the title compound series is not publicly available, the following table presents IC50 values for a series of N-phenylanthranilate analogues from a study by Adeniji et al., which highlights the key SAR principles discussed.[1]

CompoundR1 (on Ring A)R2 (on Ring B)AKR1C3 IC50 (nM)AKR1C1 IC50 (nM)AKR1C2 IC50 (nM)
Flufenamic Acid H3-CF3190230120
Analogue 1 H4-CF312027001100
Analogue 2 H3,5-(CF3)230>10000>10000
Analogue 3 4-Cl3-CF3801600900
Analogue 4 5-Cl3-CF3701300800

Data extracted from Adeniji et al., J. Med. Chem. 2012, 55, 5, 2311–2323.[1]

Key Takeaways from the Data:

  • Electron-withdrawing groups on Ring B (like CF3) are crucial for potency.

  • Increasing the electron-withdrawing nature (e.g., two CF3 groups) significantly enhances potency and selectivity.

  • Substituents on Ring A can also contribute to improved activity.

Experimental Protocols

General Synthesis of 5-Aryl-2-fluorobenzoic Acid Analogues via Suzuki Coupling

The synthesis of the target compounds can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction.[8][9][10]

Synthesis_Workflow start Starting Materials: - 5-Bromo-2-fluorobenzoic acid derivative - 4-(Carboxymethyl)phenylboronic acid reaction Suzuki Coupling Reaction: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) start->reaction product Product: 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid analogue reaction->product purification Purification: - Extraction - Column Chromatography product->purification

Caption: General workflow for the synthesis of target analogues.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine the 5-bromo-2-fluorobenzoic acid derivative (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify with a dilute acid (e.g., 1M HCl) and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-fluorobenzoic acid analogue.

  • Characterization: Confirm the structure of the purified compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

AKR1C3 Enzyme Inhibition Assay

The inhibitory activity of the synthesized analogues can be determined using a spectrophotometric assay that monitors the oxidation of NADPH.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH

  • Substrate (e.g., 9,10-phenanthrenequinone)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH solution, and the test compound solution.

  • Enzyme Addition: Initiate the reaction by adding the AKR1C3 enzyme solution to each well.

  • Incubation: Incubate the plate at 37 °C for a specified period (e.g., 10 minutes).

  • Substrate Addition: Add the substrate solution to start the enzymatic reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid scaffold is a promising platform for the design of novel and selective AKR1C3 inhibitors. The key SAR insights suggest that the benzoic acid moiety is essential for binding, while modifications to the second phenyl ring, particularly with electron-withdrawing groups, can significantly enhance potency and selectivity. The carboxymethyl group offers a valuable point for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic exploration of substituents on both aromatic rings, bioisosteric replacement of the carboxylic acids, and modulation of the linker between the two phenyl rings. The detailed experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of new analogues in the quest for clinically viable AKR1C3 inhibitors.

References

  • Adeniji, A. O., Twenter, B. M., Byrns, M. C., Jin, Y., Chen, M., Winkler, J. D., & Penning, T. M. (2012). Development of potent and selective inhibitors of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) based on N-phenyl-aminobenzoates and their structure-activity relationships. Journal of Medicinal Chemistry, 55(5), 2311–2323. [Link]

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  • Kugler, M., Gnan, S., Kestler, A., Kains, J., Krotky, V., Necas, M., ... & Adamski, J. (2021). The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. Scientific Reports, 11(1), 1-13. [Link]

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  • Wang, Y., Chen, J., Cui, H., Wang, W., & Chen, C. (2018). The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. Journal of Cellular and Molecular Medicine, 22(5), 2667-2678. [Link]

  • Marinović, M. A., Bekić, S. S., Kugler, M., Brynda, J., Škerlová, J., Škorić, D. Đ., ... & Ćelić, A. S. (2022). X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis. RSC medicinal chemistry, 13(12), 1545-1555. [Link]

  • Carbone, A., Ronchetti, F., Lopergolo, A., Gagliardi, S., Candeletti, S., Romualdi, P., ... & Rampa, A. (2022). New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. European Journal of Medicinal Chemistry, 237, 114366. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl) thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7311. [Link]

  • Liu, Y., Zhang, Y., & Guo, S. (2018). Synthesis of New 2-Arylbenzo [b] furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2459. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Venetoclax (CAS 1345472-27-6) Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable pharmacokinetic, toxicokinetic, and clinical efficacy st...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable pharmacokinetic, toxicokinetic, and clinical efficacy studies. This guide provides an in-depth comparison of two prevalent analytical methods for the quantification of Venetoclax (CAS 1345472-27-6), a B-cell lymphoma-2 (Bcl-2) inhibitor: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The objective of this guide is not merely to present protocols but to delve into the causality behind experimental choices and to establish a framework for robust cross-validation. Cross-validation is a critical process to ensure that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] This is paramount when transferring methods between facilities or when data from different analytical techniques need to be compared within the same study.[2][3]

The Imperative of Method Validation and Cross-Validation

Before comparing these two powerful techniques, it is crucial to understand the foundation upon which they are built: analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on this topic.[4][5][6][7][8] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[8][9]

Cross-validation takes this a step further by comparing two validated methods to ensure they produce comparable results.[10][11][12] This is essential for maintaining data integrity throughout the drug development lifecycle, from preclinical research to post-market surveillance.

Comparative Overview of HPLC-UV and LC-MS/MS for Venetoclax Quantification

The choice between HPLC-UV and LC-MS/MS for Venetoclax quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Generally lower, with a higher limit of quantification.High sensitivity, enabling the detection of very low concentrations.
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the monitoring of specific mass transitions.
Matrix Effects Less prone to significant matrix effects.Can be susceptible to ion suppression or enhancement from matrix components.
Instrumentation Widely available and relatively lower cost.More specialized and higher cost.
Typical Application Routine quality control, analysis of bulk drug substance and formulated products.Bioanalysis of complex matrices like plasma and cerebrospinal fluid, pharmacokinetic studies.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the quantification of Venetoclax using both HPLC-UV and LC-MS/MS. These protocols are synthesized from established and validated methods found in the scientific literature.

Method 1: HPLC-UV Quantification of Venetoclax

This method is adapted from a validated procedure for the determination of Venetoclax in pharmaceutical dosage forms.[13]

1. Chromatographic Conditions:

  • Column: Perkin C8 (15 cm x 4.6 mm, 5 µm)

  • Mobile Phase: 25 mM Ammonium acetate buffer (pH 3.0 with orthophosphoric acid) and acetonitrile (55:45 v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 286 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Venetoclax in a suitable solvent to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 5 to 50 µg/mL.

  • Sample Preparation (Tablets): Crush a tablet and dissolve the powder in a diluent to achieve a theoretical concentration within the calibration range. Filter the solution before injection.

Method 2: LC-MS/MS Quantification of Venetoclax in Human Plasma

This protocol is based on a validated bioanalytical method for determining Venetoclax concentrations in human plasma.[14][15][16]

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 10 mM ammonium formate with 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MRM Transitions:

    • Venetoclax: m/z 868.3 → 636.3

    • Internal Standard (Venetoclax-d8): m/z 876.3 → 644.3

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of Venetoclax in a suitable solvent.

  • Working Standard Solutions: Prepare calibration standards in blank human plasma over a range of 20.0 to 5000 ng/mL.

  • Sample Preparation (Plasma): To 100 µL of plasma, add the internal standard and precipitate proteins with acetonitrile. Centrifuge and inject the supernatant.

Cross-Validation Study Design

A robust cross-validation study should be designed to compare the performance of the two methods. The following workflow outlines the key steps.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Standards Prepare Spiked Samples (Low, Mid, High QC) Analyze_HPLC Analyze with HPLC-UV Prep_Standards->Analyze_HPLC Analyze_LCMS Analyze with LC-MS/MS Prep_Standards->Analyze_LCMS Prep_Real Obtain Incurred Samples Prep_Real->Analyze_HPLC Prep_Real->Analyze_LCMS Compare_Results Compare Results Analyze_HPLC->Compare_Results Analyze_LCMS->Compare_Results Statistical_Analysis Statistical Analysis (% Difference) Compare_Results->Statistical_Analysis

Caption: Workflow for the cross-validation of two analytical methods.

The core of the cross-validation involves analyzing the same set of samples—both spiked quality control (QC) samples and incurred (real-world) samples—with both the HPLC-UV and LC-MS/MS methods. The results are then statistically compared to assess the agreement between the two techniques.

Performance Comparison: A Data-Driven Approach

The following tables summarize the expected performance characteristics of the two methods based on published validation data.

Table 1: Validation Parameters for Venetoclax Quantification

ParameterHPLC-UV Method[13]LC-MS/MS MethodICH Q2(R1) Guideline Recommendations[8]
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 5 µg/mL20 ng/mLTo be determined based on intended use.
Accuracy (% Bias) Within ± 2%Within ± 11.9%Within ± 15% (± 20% at LLOQ) for bioanalysis.
Precision (%RSD) < 2%< 13.6%≤ 15% (≤ 20% at LLOQ) for bioanalysis.
Recovery (%) Not reported~100%Consistent, precise, and reproducible.

Table 2: Hypothetical Cross-Validation Data for Spiked QC Samples

QC LevelHPLC-UV Result (ng/mL)LC-MS/MS Result (ng/mL)% Difference
Low QC (50 ng/mL)52.548.97.36%
Mid QC (500 ng/mL)510.2495.52.97%
High QC (4000 ng/mL)4080.03960.03.03%

The acceptance criterion for cross-validation is often that the mean concentration difference between the two methods should be within a predefined limit, typically ±20%.

Causality Behind Experimental Choices

The selection of an analytical method is a critical decision driven by the specific requirements of the study.

MethodSelection cluster_factors Driving Factors cluster_methods Method Choice Sensitivity Required Sensitivity HPLC_UV HPLC-UV Sensitivity->HPLC_UV Lower LC_MS_MS LC-MS/MS Sensitivity->LC_MS_MS High Matrix Sample Matrix Complexity Matrix->HPLC_UV Low (e.g., drug product) Matrix->LC_MS_MS High (e.g., plasma) Throughput Sample Throughput Throughput->HPLC_UV Moderate Throughput->LC_MS_MS High Cost Cost and Instrument Availability Cost->HPLC_UV Lower Cost->LC_MS_MS Higher

Caption: Decision tree for analytical method selection.

  • For bioanalytical studies requiring high sensitivity to measure low concentrations of Venetoclax in complex biological matrices like plasma, LC-MS/MS is the method of choice .[14][16][17] Its high selectivity minimizes the impact of interfering substances.

  • For routine quality control of bulk drug substance or formulated products where concentrations are higher and the matrix is simpler, HPLC-UV is a robust and cost-effective option .[13][18][19]

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Venetoclax. The choice of method should be guided by the specific analytical challenge. This guide provides the foundational knowledge and a practical framework for performing a cross-validation study to ensure data comparability and integrity.

It is imperative that all method validation and cross-validation activities are conducted in accordance with the principles outlined in regulatory guidelines such as ICH Q2(R1).[5][8][20] A well-documented validation and cross-validation process is a cornerstone of regulatory compliance and ensures the reliability of data that underpins critical decisions in drug development.

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  • Determination of Venetoclax Concentration in Plasma Using High-Performance Liquid Chromatography. PubMed. May 30, 2023. [Link]

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Validation

A Senior Application Scientist's Guide to Palladium Catalysts for Biphenyl Carboxylic Acid Synthesis

Introduction: The Synthetic Challenge and Strategic Importance of Biphenyl Carboxylic Acids Biphenyl carboxylic acids represent a critical structural motif in a multitude of pharmacologically active compounds and advance...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance of Biphenyl Carboxylic Acids

Biphenyl carboxylic acids represent a critical structural motif in a multitude of pharmacologically active compounds and advanced materials. Their synthesis, however, is not without its challenges, often requiring the strategic formation of a sterically hindered biaryl C-C bond while preserving the reactive carboxylic acid functionality. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this transformation, offering a versatile and high-yielding pathway.[1] The success of this reaction is profoundly dependent on the judicious selection of the palladium catalyst system, a choice that dictates reaction efficiency, substrate scope, and overall process viability.

This guide provides an in-depth comparison of various palladium catalyst systems for the synthesis of biphenyl carboxylic acids. We will dissect the roles of palladium precatalysts, ancillary ligands, and reaction parameters, supported by experimental data to empower researchers in making informed decisions for their specific synthetic targets.

The Heart of the Matter: The Palladium Catalyst System

The efficacy of a palladium-catalyzed cross-coupling reaction is not determined by the palladium source alone, but by the synergistic interplay of the palladium precatalyst and its associated ligands. These components govern the stability of the active catalytic species, its reactivity in the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and its tolerance to various functional groups.

Palladium Precatalysts: The Gateway to the Catalytic Cycle

Modern cross-coupling reactions rarely employ Pd(0) sources directly due to their inherent instability. Instead, air- and moisture-stable Pd(II) precatalysts are favored, which are reduced in situ to the active Pd(0) species.[2][3] The choice of precatalyst can significantly impact reaction kinetics and catalyst longevity.

  • Simple Palladium Salts (e.g., Pd(OAc)₂, PdCl₂): While cost-effective, these precursors require in situ reduction and coordination with a suitable ligand. The efficiency of this activation step can be variable and may lead to the formation of inactive palladium black.

  • Palladium(0) Complexes (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These are direct sources of Pd(0) but can be air-sensitive.[4] The presence of dissociable ligands like dibenzylideneacetone (dba) or triphenylphosphine (PPh₃) can sometimes interfere with more effective ancillary ligands added to the reaction.[5]

  • Palladacycle Precatalysts (e.g., Buchwald Precatalysts): These are highly efficient, air- and moisture-stable Pd(II) complexes featuring a phosphine ligand.[3] They are designed for rapid and quantitative generation of the active monoligated Pd(0) species, which is often the most reactive intermediate in the catalytic cycle.[3][6]

  • N-Heterocyclic Carbene (NHC) Precatalysts (e.g., PEPPSI™ Catalysts): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a class of air- and moisture-stable Pd(II)-NHC complexes.[7] They are known for their high thermal stability and are particularly effective for challenging cross-coupling reactions.[7][8][9]

Ancillary Ligands: The Key to Reactivity and Selectivity

The ligand bound to the palladium center is arguably the most critical factor in determining the catalyst's performance. The steric and electronic properties of the ligand directly influence each step of the catalytic cycle.[10][11]

  • Triphenylphosphine (PPh₃): A classical and inexpensive ligand, PPh₃ is effective for simple Suzuki-Miyaura couplings. However, its efficacy diminishes with sterically demanding substrates, and it often requires higher catalyst loadings and elevated temperatures.[5]

  • Bulky, Electron-Rich Biaryl Phosphines (e.g., SPhos, XPhos): Developed by the Buchwald group, these ligands have revolutionized palladium-catalyzed cross-coupling.[6] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition, while their electron-rich nature facilitates this step and the final reductive elimination.[6][10] These ligands are particularly adept at coupling sterically hindered aryl halides and boronic acids, even at room temperature in some cases.[12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form highly stable bonds with palladium. This stability translates to robust catalysts that are resistant to decomposition at high temperatures. They are particularly useful in couplings involving less reactive aryl chlorides.

  • Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the significant advantage of easy separation from the reaction mixture, simplifying product purification and reducing palladium contamination in the final product.[4] While often requiring higher temperatures and longer reaction times, recent advancements have shown Pd/C to be a viable and cost-effective option, especially on a larger scale.[4]

Comparative Efficacy in Biphenyl Carboxylic Acid Synthesis

The synthesis of biphenyl carboxylic acids introduces a specific challenge: the potential for the carboxylic acid group to coordinate with the palladium center, potentially inhibiting catalytic activity.[1] The choice of base is also critical to deprotonate the carboxylic acid and activate the boronic acid without promoting unwanted side reactions.[13]

Illustrative Reaction: Synthesis of 2-Phenylbenzoic Acid

To provide a concrete comparison, we will consider the synthesis of 2-phenylbenzoic acid via the Suzuki-Miyaura coupling of 2-bromobenzoic acid and phenylboronic acid.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System 2-bromobenzoic_acid 2-Bromobenzoic Acid product 2-Phenylbenzoic Acid 2-bromobenzoic_acid->product + Phenylboronic Acid phenylboronic_acid Phenylboronic Acid phenylboronic_acid->product Pd_catalyst Palladium Catalyst Pd_catalyst->product Base Base (e.g., K₂CO₃, K₃PO₄) Base->product

Caption: General scheme for the Suzuki-Miyaura synthesis of 2-phenylbenzoic acid.

Performance Data Summary

The following table summarizes typical performance data for different catalyst systems in the synthesis of biphenyl carboxylic acids, compiled from various literature sources. Conditions are generalized, and optimal results for a specific substrate pair may vary.

Catalyst System (Precatalyst + Ligand)Typical Catalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄2 - 5Na₂CO₃DME/H₂O80 - 10012 - 2460 - 75Inexpensive, readily available; less effective for hindered substrates.[4]
Pd(OAc)₂ + SPhos0.5 - 2K₃PO₄Toluene/H₂ORT - 802 - 1290 - 98High activity, broad substrate scope, effective for hindered systems, room temperature reactions possible.[10][12]
XPhos Palladacycle0.1 - 1K₃PO₄t-BuOH/H₂O801 - 6>95Highly active and stable precatalyst, low catalyst loadings, excellent for challenging couplings.
Pd-PEPPSI-IPr1 - 3K₂CO₃Dioxane1004 - 1685 - 95Air- and moisture-stable, thermally robust; excellent for heteroaryl and challenging substrates.[7]
Pd/C1 - 5Na₂CO₃MeOH/H₂OReflux5 - 2480 - 96Heterogeneous, easy to remove, low Pd contamination in product; may require higher temperatures.[4]

Experimental Protocols: A Practical Guide

Herein, we provide representative, detailed experimental protocols for the synthesis of 2-phenylbenzoic acid using two distinct and highly effective catalyst systems.

Protocol 1: Synthesis using a Buchwald-type Ligand (SPhos)

This protocol leverages a highly active biaryl phosphine ligand, enabling the reaction to proceed efficiently at a moderate temperature.

Protocol_1_Workflow start Start setup Combine 2-bromobenzoic acid, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos in a flask. start->setup inert Evacuate and backfill the flask with N₂ or Ar (3x). setup->inert solvent Add degassed toluene and water. inert->solvent reaction Heat the mixture at 80°C with vigorous stirring. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to RT, add water, and acidify with HCl to precipitate the product. monitoring->workup Upon completion isolation Filter the solid, wash with water, and dry under vacuum. workup->isolation end End isolation->end

Caption: Experimental workflow for 2-phenylbenzoic acid synthesis using Pd(OAc)₂/SPhos.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromobenzoic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).

  • Inert Atmosphere: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon). This cycle is repeated three times.

  • Solvent Addition: Degassed toluene (4 mL) and water (1 mL) are added via syringe.

  • Reaction: The reaction mixture is heated to 80°C and stirred vigorously for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: The reaction mixture is cooled to room temperature. Water (10 mL) is added, and the aqueous layer is separated and washed with ethyl acetate (2 x 10 mL). The aqueous layer is then acidified to pH ~2 with 1 M HCl, resulting in the precipitation of the product.

  • Isolation: The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2-phenylbenzoic acid.

Protocol 2: Heterogeneous Catalysis using Pd/C

This protocol highlights a more "green" and scalable approach, simplifying catalyst removal.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.1 mmol, 1.1 equiv), sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv), and 10% Pd/C (0.02 mmol Pd, 2 mol%).[4]

  • Solvent Addition: Add methanol (5 mL) and water (5 mL).[4]

  • Reaction: The mixture is heated to reflux (approximately 70-80°C) and stirred for 5-8 hours.

  • Catalyst Removal: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite® pad is washed with methanol.[4]

  • Workup and Isolation: The combined filtrate is concentrated under reduced pressure to remove the methanol. The remaining aqueous solution is diluted with water and acidified with concentrated HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.[4]

Causality Behind Experimental Choices

  • Choice of Base: A base is essential for the transmetalation step.[13] K₃PO₄ is often used with boronic acids as it is effective in forming the reactive boronate species without being overly harsh, which can be beneficial for substrates with sensitive functional groups.[13] Na₂CO₃ is a milder and more economical base, often sufficient for many couplings, particularly with heterogeneous catalysts.[4][13]

  • Solvent System: Biphasic solvent systems like toluene/water or alcohol/water are common.[4][14] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate, while the organic phase dissolves the aryl halide and the palladium complex. This biphasic system helps to bring all components into reactive proximity.[14]

  • Inert Atmosphere: While many modern precatalysts are air-stable, the active Pd(0) species is susceptible to oxidation. Therefore, performing the reaction under an inert atmosphere is a robust practice to ensure catalyst longevity and prevent the formation of inactive palladium oxides.

Conclusion and Recommendations

The synthesis of biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling is a highly adaptable and efficient transformation. The choice of palladium catalyst is paramount and should be guided by the specific demands of the substrate and the desired scale of the reaction.

  • For High Reactivity and Challenging Substrates: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) paired with a suitable Pd(II) precatalyst or as a pre-formed palladacycle offer unparalleled activity and scope. They are the go-to choice for sterically hindered couplings and reactions requiring low catalyst loadings and mild conditions.[10][12]

  • For Robustness and Thermal Stability: PEPPSI-type Pd-NHC precatalysts provide a reliable and user-friendly option. Their stability to air, moisture, and high temperatures makes them excellent for a wide range of applications, including those involving heteroaromatic substrates.[7]

  • For Scalability and Process Efficiency: Heterogeneous Pd/C catalysis presents a compelling case for large-scale synthesis.[4] The ease of catalyst removal simplifies purification, minimizes palladium contamination in the final product, and offers a more cost-effective and environmentally friendly process.[4]

Ultimately, the optimal catalyst system is best determined through a systematic screening process. The information and protocols provided in this guide serve as a well-founded starting point for researchers to accelerate their discovery and development efforts in this vital area of synthetic chemistry.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing). Available at: [Link]

  • Synthesis of biphenyl-based phosphines by Suzuki coupling - University of Liverpool.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst - Semantic Scholar. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling - Journal of Molecular Catalysis A: Chemical.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed. Available at: [Link]

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis - Scirp.org. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • PEPPSI - Wikipedia. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society. Available at: [Link]

  • Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions - Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions - YorkSpace. Available at: [Link]

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Comparative

A Comparative Guide to the In Vitro Activity of 2-Arylpropionic Acid Derivatives as Cyclooxygenase Inhibitors

Abstract: This guide provides a comparative analysis of the in vitro activity of Flurbiprofen and related non-steroidal anti-inflammatory drugs (NSAIDs). Initial searches for "5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comparative analysis of the in vitro activity of Flurbiprofen and related non-steroidal anti-inflammatory drugs (NSAIDs). Initial searches for "5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid" did not yield significant public data, suggesting it is a novel or not widely characterized compound. Consequently, this guide focuses on Flurbiprofen, a structurally related and well-documented compound, to provide a meaningful and data-driven comparison with other prominent NSAIDs, namely Ibuprofen and the COX-2 selective inhibitor, Celecoxib. This guide will delve into their primary mechanism of action—the inhibition of cyclooxygenase (COX) enzymes—presenting comparative bioactivity data, detailed experimental protocols for in vitro COX inhibition assays, and a discussion of the underlying biochemical pathways.

Introduction: The Role of NSAIDs in Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3] The COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins and other pro-inflammatory mediators.[4][5]

While the inhibition of the inducible COX-2 isoform is largely responsible for the anti-inflammatory effects of NSAIDs, the inhibition of the constitutively expressed COX-1 isoform can lead to undesirable side effects, such as gastrointestinal issues.[3][6] Therefore, the relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its therapeutic profile.

This guide will compare the in vitro activity of three distinct NSAIDs:

  • Flurbiprofen: A potent, non-selective COX inhibitor belonging to the 2-arylpropionic acid class.[7]

  • Ibuprofen: Another widely used non-selective 2-arylpropionic acid derivative.[2][8]

  • Celecoxib: A selective COX-2 inhibitor, representing a different chemical class (diaryl-substituted pyrazole).[2][9]

Mechanism of Action: The Arachidonic Acid Cascade

The anti-inflammatory action of NSAIDs is rooted in their ability to interrupt the arachidonic acid signaling pathway.[4][10] When cellular injury or inflammatory stimuli occur, phospholipase A2 releases arachidonic acid from the cell membrane.[5][11] Subsequently, the COX enzymes metabolize arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][12]

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid COX COX-1 / COX-2 (Target of NSAIDs) AA->COX PLA2->AA Prostaglandins Prostaglandins (PGG2/PGH2) COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Simplified Arachidonic Acid Pathway and the site of NSAID action.

Comparative In Vitro Activity: COX-1 and COX-2 Inhibition

The potency of NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) is used to determine the selectivity of the compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Flurbiprofen ~0.1 - 0.5~0.5 - 1.0~0.1 - 1.0
Ibuprofen ~2 - 15~10 - 50~0.2 - 0.5
Celecoxib ~15 - 40~0.005 - 0.1>100

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. Data synthesized from multiple sources.[8][9][13][14]

Interpretation of Data:

  • Flurbiprofen demonstrates potent inhibition of both COX-1 and COX-2, with a slight preference for COX-1 in some assays.[8][13]

  • Ibuprofen also inhibits both isoforms but is generally less potent than Flurbiprofen.[8]

  • Celecoxib exhibits remarkable selectivity for COX-2, with IC50 values several orders of magnitude lower for COX-2 compared to COX-1.[9]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This section details a standard protocol for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.[15][16][17]

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Node1 Prepare Assay Buffer, Heme, and Enzyme (COX-1 or COX-2) Node3 Add Buffer, Heme, Enzyme, and Test Compound/Control to a 96-well plate Node1->Node3 Node2 Prepare serial dilutions of Test Compounds (e.g., Flurbiprofen) and Controls (e.g., Celecoxib) Node2->Node3 Node4 Incubate at 25°C for 5 minutes Node3->Node4 Node5 Initiate reaction by adding Arachidonic Acid (substrate) and a colorimetric substrate (TMPD) Node4->Node5 Node6 Monitor the appearance of oxidized TMPD at 590 nm using a plate reader Node5->Node6 Node7 Calculate the percentage of inhibition for each compound concentration Node6->Node7 Node8 Determine IC50 values using non-linear regression analysis Node7->Node8

Caption: Workflow for a colorimetric in vitro COX inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of hemin (a COX cofactor) and the test compounds in a suitable solvent (e.g., DMSO).

    • Dilute recombinant human COX-1 or COX-2 enzyme to the desired concentration in the assay buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of hemin, and 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

    • Add 10 µL of the test compound dilutions or reference inhibitor to the designated wells. For the 100% activity control, add 10 µL of the solvent.

  • Incubation and Reaction Initiation:

    • Incubate the plate for 5 minutes at 25°C to allow the inhibitors to bind to the enzymes.

    • Initiate the reaction by adding 20 µL of a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) followed by 20 µL of arachidonic acid solution.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader. The rate of color development is proportional to the COX peroxidase activity.

    • Calculate the percent inhibition using the formula: % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] x 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Discussion and Conclusion

The in vitro data clearly delineates the distinct inhibitory profiles of Flurbiprofen, Ibuprofen, and Celecoxib. Flurbiprofen emerges as a highly potent, non-selective COX inhibitor.[7] This potent, dual inhibition likely contributes to its strong anti-inflammatory efficacy but also carries a risk of COX-1 related side effects.[2] Ibuprofen, while also non-selective, is generally less potent than Flurbiprofen.[8]

In contrast, Celecoxib's high selectivity for COX-2 underscores a different therapeutic strategy, aiming to minimize gastrointestinal side effects by sparing COX-1.[3][9] This selectivity is a key consideration in drug development and clinical application.

For the novel compound, 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, its structural similarity to Flurbiprofen (a 2-fluorobenzoic acid derivative with an additional phenyl ring) suggests it may also function as a COX inhibitor. The carboxymethylphenyl group could influence its binding affinity and selectivity for the COX isoforms. Future in vitro studies, following the protocols outlined in this guide, would be necessary to elucidate its specific activity and therapeutic potential.

References

  • National Center for Biotechnology Information. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

  • Kagami, K., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Cureus, 16(1), e52449. [Link]

  • Wang, L., et al. (2023). Arachidonic acid metabolism in health and disease. Medicinal Research Reviews, 43(5), 1596-1635. [Link]

  • Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. The Journal of Clinical Investigation, 112(3), 440-449. [Link]

  • Tallima, H., & El Ridi, R. (2021). Clarification of Arachidonic Acid Metabolic Pathway Intricacies. ACS Omega, 6(24), 15734–15745. [Link]

  • Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. [Link]

  • Kato, M., et al. (2016). Flurbiprofen Shows Potent PGE2 Inhibitory Activity in Inflammatory Cells, Superior Cell Transport Activity and Skin Permeability. Pharmacology & Pharmacy, 7, 319-328. [Link]

  • ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for.... [Link]

  • ResearchGate. (n.d.). Differences in the In Vitro Antiplatelet Effect of Dexibuprofen, Ibuprofen, and Flurbiprofen in Human Blood. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Link]

  • ResearchGate. (n.d.). The arachidonic acid (AA) pathway of inflammation mediators. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PLOS ONE, 18(9), e0289069. [Link]

  • National Center for Biotechnology Information. (n.d.). COX Inhibitors. StatPearls. [Link]

  • Cleveland Clinic. (n.d.). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. [Link]

  • Deranged Physiology. (n.d.). Pharmacology of non-steroidal anti-inflammatory agents. [Link]

  • Wang, C. C., et al. (2010). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacologica Sinica, 31(10), 1336–1342. [Link]

  • Higgins, A. J., & Lees, P. (1984). The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. Equine Veterinary Journal, 16(3), 163-175. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity with Fluorinated Benzoic Acid Haptens

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development and diagnostics, the precise interaction between antibodies and small molecule haptens is of paramount importanc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and diagnostics, the precise interaction between antibodies and small molecule haptens is of paramount importance. Fluorinated benzoic acids, key structural motifs in many pharmaceuticals, present a unique challenge due to the subtle yet significant influence of fluorine substitution on molecular recognition. This guide provides an in-depth, technically-grounded comparison of methodologies to assess the cross-reactivity of antibodies with these critical haptens. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Significance of Fluorine in Hapten-Antibody Interactions

Fluorine's high electronegativity and relatively small size make it a powerful tool in medicinal chemistry for modulating a molecule's physicochemical properties, such as metabolic stability and binding affinity.[1] However, these same properties can profoundly impact how an antibody recognizes a hapten. The position and number of fluorine atoms on a benzoic acid ring can alter the electronic distribution and conformation of the hapten, leading to varying degrees of antibody cross-reactivity.[1] Understanding this cross-reactivity is not merely an academic exercise; it is crucial for developing highly specific immunoassays and minimizing off-target effects in antibody-based therapeutics.

Comparing Antibody Platforms for Hapten Recognition

The choice between monoclonal and polyclonal antibodies is a critical first step in developing an assay for fluorinated benzoic acid haptens. Each platform offers distinct advantages and disadvantages that must be weighed against the specific goals of the study.

FeatureMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)Rationale & Field Insights
Specificity High: Recognize a single epitope on the hapten.Moderate: A mixture of antibodies recognizing multiple epitopes.[2][3]For assays requiring discrimination between closely related fluorinated isomers, mAbs are superior. However, the heterogeneity of pAbs can sometimes provide a more robust signal in detection assays.[3][4]
Consistency High: Excellent batch-to-batch consistency.[2]Low: Significant variability between batches and animals.For long-term studies and diagnostic kit development, the reproducibility of mAbs is essential.[2]
Development Time Long (several months)[2]Short (a few months)[3][4]pAb production is faster for initial screening and proof-of-concept studies.
Cost High[2]Low[4]The cost-effectiveness of pAbs makes them suitable for initial exploratory work.
Sensitivity Can be very high, but dependent on the specific epitope.Generally high due to signal amplification from binding to multiple epitopes.[3]pAbs can be advantageous in capturing low-abundance targets.[3]

Expert Insight: While monoclonal antibodies offer unparalleled specificity, the generation of a high-affinity mAb to a small, structurally simple hapten like a fluorinated benzoic acid can be challenging. Polyclonal responses, while less specific, can sometimes yield a population of antibodies with a higher overall avidity for the target.[5] A pragmatic approach often involves initial screening with polyclonal sera followed by the development of monoclonal antibodies for assays demanding high specificity.

Experimental Assessment of Cross-Reactivity: A Multi-faceted Approach

A comprehensive assessment of antibody cross-reactivity requires the use of orthogonal techniques that probe different aspects of the binding interaction. Here, we detail the protocols for two gold-standard methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.

Diagram: Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Hapten-Carrier Conjugate Synthesis cluster_assay Immunoassay Analysis Hapten Fluorinated Benzoic Acid Haptens Conjugation Chemical Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunogen Hapten-Carrier Immunogen Conjugation->Immunogen Coating_Antigen Hapten-Carrier Coating Antigen Conjugation->Coating_Antigen Immunization Immunization & Antibody Production Immunogen->Immunization ELISA Competitive ELISA Screening Coating_Antigen->ELISA Immunization->ELISA SPR Surface Plasmon Resonance (SPR) Immunization->SPR ITC Isothermal Titration Calorimetry (ITC) Immunization->ITC Data Cross-Reactivity & Affinity Data ELISA->Data SPR->Data ITC->Data

Caption: Workflow for assessing antibody cross-reactivity with fluorinated benzoic acid haptens.

Hapten-Carrier Conjugate Synthesis: The Foundation of a Strong Immune Response

Small molecules like fluorinated benzoic acids are not immunogenic on their own and must be covalently coupled to a larger carrier protein to elicit an antibody response.[6][7] The choice of carrier protein and the conjugation chemistry are critical for generating a robust and specific antibody repertoire.

Protocol: Synthesis of a Fluorinated Benzoic Acid-BSA Conjugate via EDC/NHS Chemistry

  • Activation of Carboxylic Acid:

    • Dissolve the fluorinated benzoic acid hapten in an appropriate organic solvent (e.g., Dimethylformamide, DMF).

    • Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Stir the reaction at room temperature for 4-6 hours to form the NHS-ester of the hapten. The NHS ester is a reactive intermediate that will readily couple to primary amines on the carrier protein.

  • Conjugation to Carrier Protein:

    • Dissolve Bovine Serum Albumin (BSA) in a phosphate-buffered saline (PBS) solution at a concentration of 10 mg/mL.

    • Slowly add the activated hapten-NHS ester solution to the BSA solution while stirring. The molar ratio of hapten to protein should be optimized, but a starting point of 20:1 is common.[8]

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted hapten and coupling reagents by dialysis against PBS.

    • Alternatively, use a desalting column for faster purification.

    • Confirm the successful conjugation and determine the hapten-to-protein ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Causality: The use of a different carrier protein for immunization (e.g., Keyhole Limpet Hemocyanin, KLH) and for the screening assay (e.g., BSA) is crucial to avoid the selection of antibodies that recognize the carrier protein itself rather than the hapten.[9]

Competitive ELISA: High-Throughput Cross-Reactivity Screening

Competitive ELISA is an efficient method for screening the cross-reactivity of an antibody against a panel of related haptens.[10][11] In this format, free hapten in the sample competes with a hapten-protein conjugate immobilized on the plate for binding to a limited amount of antibody.

Protocol: Indirect Competitive ELISA

  • Plate Coating:

    • Coat a 96-well microtiter plate with the hapten-BSA conjugate (the "coating antigen") at a concentration of 1-5 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

    • Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the fluorinated benzoic acid analogs (the "competitors") in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the competitors for 1 hour at room temperature.

    • Transfer the antibody-competitor mixtures to the washed and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with PBST.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add a TMB substrate solution and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding 2M sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation: The results are typically plotted as absorbance versus the logarithm of the competitor concentration. The concentration of the competitor that causes a 50% reduction in the signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Homologous Hapten / IC50 of Heterologous Hapten) * 100

Fluorinated Benzoic Acid AnalogIC50 (nM)% Cross-Reactivity
4-Fluorobenzoic Acid (Homologous)15100%
2-Fluorobenzoic Acid5030%
3-Fluorobenzoic Acid2560%
2,4-Difluorobenzoic Acid15010%
Benzoic Acid>1000<1.5%

Self-Validation: The inclusion of the non-fluorinated parent molecule (benzoic acid) and structurally unrelated compounds serves as a negative control to ensure the specificity of the antibody for the fluorinated hapten.

Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics (association and dissociation rates) of an interaction.[12][13] This level of detail is invaluable for understanding the subtle differences in how an antibody interacts with various fluorinated analogs.

Protocol: SPR Analysis of Antibody-Hapten Interaction

  • Chip Preparation:

    • Immobilize the primary antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. The antibody is the "ligand" in this setup.

  • Binding Analysis:

    • Prepare a series of dilutions of the fluorinated benzoic acid haptens (the "analytes") in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of analyte bound to the immobilized antibody. This generates an association curve.

    • After the injection, flow running buffer over the surface to monitor the dissociation of the analyte from the antibody, generating a dissociation curve.

  • Data Fitting and Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12] The KD is a measure of the binding affinity, with lower values indicating a stronger interaction.

Fluorinated Benzoic Acid Analogka (1/Ms)kd (1/s)KD (M)
4-Fluorobenzoic Acid2.5 x 10^55.0 x 10^-42.0 x 10^-9
2-Fluorobenzoic Acid1.8 x 10^51.2 x 10^-36.7 x 10^-9
3-Fluorobenzoic Acid2.1 x 10^57.5 x 10^-43.6 x 10^-9
2,4-Difluorobenzoic Acid9.0 x 10^42.5 x 10^-32.8 x 10^-8

Expert Insight: SPR data can reveal nuances that ELISA cannot. For instance, two haptens may have similar affinities (KD) but achieve this through different kinetic profiles (ka and kd). A fast on-rate and a fast off-rate may be desirable for a rapid diagnostic test, while a slow off-rate is often preferred for therapeutic applications.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[14][15][16]

Diagram: Principle of Isothermal Titration Calorimetry

G cluster_itc Isothermal Titration Calorimetry (ITC) Syringe Syringe containing Fluorinated Benzoic Acid (Ligand) Titration Stepwise Titration Syringe->Titration Cell Sample Cell containing Antibody (Macromolecule) Cell->Titration Heat Heat Change Measurement Titration->Heat Data Binding Isotherm Heat->Data Thermo Thermodynamic Parameters (KD, ΔH, ΔS, n) Data->Thermo

Caption: Schematic representation of an Isothermal Titration Calorimetry experiment.

Protocol: ITC Measurement of Antibody-Hapten Binding

  • Sample Preparation:

    • Prepare the antibody solution (in the sample cell) and the fluorinated benzoic acid hapten solution (in the syringe) in the exact same buffer to minimize heats of dilution.[15]

    • Degas both solutions to prevent air bubbles.

  • Titration:

    • Place the antibody solution in the sample cell and the hapten solution in the injection syringe.

    • Program the ITC instrument to inject small, precise volumes of the hapten solution into the antibody solution at timed intervals.[17]

  • Data Acquisition and Analysis:

    • The instrument measures the heat released or absorbed during each injection.

    • The raw data is a series of peaks corresponding to each injection. Integrating these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to macromolecule.

    • This isotherm is then fitted to a binding model to extract the thermodynamic parameters.[18]

Fluorinated Benzoic Acid AnalogKD (μM)ΔH (kcal/mol)-TΔS (kcal/mol)
4-Fluorobenzoic Acid2.5-8.5-1.2
2-Fluorobenzoic Acid7.8-6.2-3.5
3-Fluorobenzoic Acid4.1-7.9-1.5

Authoritative Grounding: The thermodynamic signature provides deep insights into the binding mechanism. A negative ΔH indicates that the binding is enthalpically driven, often due to the formation of hydrogen bonds and van der Waals interactions.[19] A positive ΔS suggests that the binding is entropically driven, which can be due to the release of ordered water molecules from the binding interface.

Conclusion: An Integrated Strategy for Comprehensive Assessment

Assessing the cross-reactivity of antibodies with fluorinated benzoic acid haptens is a nuanced process that requires a combination of robust experimental techniques and a deep understanding of the underlying principles of molecular recognition. By employing a strategic workflow that begins with careful hapten-carrier conjugate design, proceeds through high-throughput ELISA screening, and is refined with detailed kinetic and thermodynamic analysis using SPR and ITC, researchers can build a comprehensive and reliable picture of antibody specificity. This integrated approach not only ensures the development of highly specific and reliable immunoassays but also provides invaluable insights for the rational design of next-generation antibody-based diagnostics and therapeutics.

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Comparative

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated versus Non-Fluorinated Biphenyls

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. Among the most critical hurdles is achieving optimal met...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. Among the most critical hurdles is achieving optimal metabolic stability. A compound that is rapidly metabolized by the body will have a short half-life and poor bioavailability, rendering it ineffective. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective, in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated biphenyls, supported by experimental data, detailed protocols, and mechanistic insights.

The Rationale for Fluorination: Blocking Metabolic "Soft Spots"

The biphenyl moiety is a common scaffold in medicinal chemistry, but it is also susceptible to metabolic modification, primarily through oxidation by cytochrome P450 (CYP450) enzymes in the liver.[1] These enzymes often target electron-rich aromatic rings, hydroxylating them to facilitate excretion. By strategically replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, medicinal chemists can effectively "block" or slow down this oxidative metabolism.[2] The rationale behind this strategy is twofold:

  • The Strength of the Carbon-Fluorine Bond: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by CYP450s.[2][3]

  • Electronic Effects of Fluorine: As the most electronegative element, fluorine withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack by the reactive oxygen species generated in the CYP450 active site.[4]

This "metabolic blocking" can lead to a longer half-life, increased bioavailability, and a more favorable pharmacokinetic profile for the drug candidate.[2][3]

Quantitative Comparison of Metabolic Stability: A Case Study

The following table summarizes in vitro data from a study that directly compares the metabolic stability of a non-fluorinated biphenyl-containing compound with its fluorinated analog in human liver microsomes. The key parameters presented are the metabolic half-life (t½) and the in vitro intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[3]

Compound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
JK-4b Non-fluorinated NH2-biphenyl-diarylpyrimidine14.6High (not specified)Human[5]
5t Fluorinated NH2-biphenyl-diarylpyrimidine analog of JK-4b74.52Low (not specified)Human[5]

As the data clearly demonstrates, the introduction of fluorine into the biphenyl ring of the parent compound, JK-4b, resulted in a greater than five-fold increase in its metabolic half-life in human liver microsomes.[5] This substantial improvement in metabolic stability highlights the profound impact of this strategic fluorination.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of a compound, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay utilizes a subcellular fraction of the liver (microsomes) that is enriched in CYP450 enzymes.[6] It is a relatively high-throughput and cost-effective method for assessing Phase I metabolism.[6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Experimental Workflow:

A generalized workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to the desired final concentration (typically 1 µM).[7]

    • Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice or in a 37°C water bath and dilute to a final protein concentration of 0.5 mg/mL in buffer.[7]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[8]

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the microsomal solution and the test compound working solution.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.[8]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7][8]

    • Immediately quench the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[6]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.[9]

    • Transfer the supernatant to a new tube or plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[3]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[3]

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[10] This provides a more comprehensive and physiologically relevant model of in vivo metabolism compared to microsomes.[10][11]

Objective: To determine the in vitro t½ and CLint of a test compound in a whole-cell system.

Experimental Workflow:

A generalized workflow for an in vitro hepatocyte stability assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes (e.g., human, rat) according to the supplier's protocol.

    • Determine cell viability and density.

    • Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 1 x 10^6 cells/mL).[12]

  • Incubation:

    • Prepare a working solution of the test compound in the incubation medium.

    • Add the test compound working solution to the hepatocyte suspension to achieve the final desired concentration (typically 1 µM).[12]

    • Incubate the mixture at 37°C in a humidified incubator, often with gentle shaking.[10]

  • Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[13]

    • Terminate the metabolic activity by adding the aliquots to a cold quenching solution (e.g., acetonitrile) containing an internal standard.[10]

  • Sample Processing and Analysis:

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to remove cell debris.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.[10]

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, where the depletion of the parent compound over time is used to calculate the t½ and CLint.[13]

Mechanistic Considerations: Beyond Steric Hindrance

While the strength of the C-F bond is a primary contributor to the enhanced metabolic stability of fluorinated biphenyls, the electronic effects of fluorine also play a crucial role. The high electronegativity of fluorine withdraws electron density from the biphenyl ring system, making it less nucleophilic and therefore less prone to oxidation by the electrophilic iron-oxo species in the active site of CYP450 enzymes.[4]

G cluster_0 Non-Fluorinated Biphenyl Metabolism cluster_1 Fluorinated Biphenyl Metabolism Non-Fluorinated Biphenyl Non-Fluorinated Biphenyl CYP450 CYP450 Non-Fluorinated Biphenyl->CYP450 Oxidation Hydroxylated Metabolite Hydroxylated Metabolite CYP450->Hydroxylated Metabolite Fluorinated Biphenyl Fluorinated Biphenyl CYP450_2 CYP450 Fluorinated Biphenyl->CYP450_2 Reduced Oxidation Metabolism Blocked Metabolism Blocked CYP450_2->Metabolism Blocked

Fluorination blocks metabolic oxidation at susceptible sites.

Potential Liabilities: The Other Side of Fluorine

While fluorination is a powerful tool for enhancing metabolic stability, it is not without potential drawbacks. In some cases, the metabolism of fluorinated compounds can lead to the formation of reactive metabolites. For instance, the oxidation of a fluorinated aromatic ring can sometimes result in the formation of a quinone-imine intermediate, which can be chemically reactive and potentially toxic.[14] Additionally, in certain metabolic pathways, the C-F bond can be cleaved, leading to the release of fluoride ions, which can have its own toxicological implications.[1] Therefore, a thorough investigation of the metabolic fate of any new fluorinated compound is essential to ensure its safety.

Conclusion

The strategic incorporation of fluorine into the biphenyl scaffold is a highly effective and widely employed strategy to enhance metabolic stability. By blocking sites of CYP450-mediated oxidation, fluorination can significantly increase a compound's half-life and improve its pharmacokinetic profile. The in vitro liver microsomal and hepatocyte stability assays are indispensable tools for quantifying the metabolic stability of both fluorinated and non-fluorinated compounds. A comprehensive understanding of the mechanistic principles behind the "fluorine advantage," coupled with rigorous experimental evaluation, is crucial for the successful design and development of the next generation of biphenyl-containing therapeutics.

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Validation

A Senior Application Scientist's Guide to Validating Biological Assays for Screening Novel Fluorinated Compounds

Introduction: The Fluorine Advantage and the Assay Challenge The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluori...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage and the Assay Challenge

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to modulate pKa and lipophilicity—can profoundly enhance a compound's metabolic stability, binding affinity, and membrane permeability.[1][2] These benefits, however, introduce distinct challenges in the early-stage screening process. Properties like increased lipophilicity and potential for autofluorescence can lead to significant assay interference, producing misleading data that can derail promising research programs.[3][4]

This guide provides an in-depth, objective comparison of assay validation strategies for novel fluorinated compounds. Moving beyond a simple listing of steps, we will explore the causal relationships between the molecular properties of fluorinated compounds and their behavior in common assay formats. We will dissect the validation of two primary screening platforms—a biochemical enzyme inhibition assay and a cell-based cytotoxicity assay—using a hypothetical fluorinated kinase inhibitor, "Fluoro-Kinabind," and its non-fluorinated parent compound, "Parent-Kinabind," as a comparative case study. Every protocol herein is designed as a self-validating system, grounded in authoritative standards to ensure scientific integrity and trustworthiness.[5]

The Dichotomy of Screening: Biochemical vs. Cell-Based Assays

The initial choice of a screening assay format is a critical decision that dictates the type of data obtained. Biochemical assays offer a direct measure of a compound's interaction with its purified target, while cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability and potential off-target cytotoxicity.[6][7] Often, compounds that show high potency in biochemical assays fail to replicate this success in cellular models, a costly reality in drug discovery.[7]

For fluorinated compounds, this discrepancy can be magnified. The very lipophilicity that might improve membrane permeability in a cell-based assay can cause non-specific binding or aggregation in a purified, buffer-based biochemical assay.[4][8] Therefore, a dual-pronged validation approach is essential.

Part 1: The Biochemical Assay - A Target-Centric Approach

Biochemical assays are indispensable for confirming direct target engagement and determining intrinsic inhibitory potency (e.g., IC50 or Ki).[1][9] Here, we validate a fluorescence polarization (FP) assay, a common format for studying molecular interactions, for our hypothetical kinase inhibitor, Fluoro-Kinabind.

The Challenge: Fluorine-Specific Interferences in FP Assays

FP assays are elegant in their simplicity but are susceptible to interference.[4][10] For fluorinated compounds, two primary concerns are:

  • Compound Autofluorescence: Aromatic systems, common in kinase inhibitors and often part of a fluorinated motif, can possess intrinsic fluorescence, which directly interferes with the assay signal.[11]

  • Non-Specific Binding & Aggregation: Increased lipophilicity can cause compounds to form aggregates or bind non-specifically to assay components, including the fluorescent tracer itself, leading to artificially high polarization values.[8]

Validation Workflow for a Biochemical FP Assay

The following diagram outlines the logical flow for validating the biochemical FP assay, incorporating specific checkpoints to address fluorine-related artifacts.

cluster_0 Assay Development & Pre-Validation cluster_1 Core Validation Parameters cluster_2 Data Analysis & Acceptance A 1. Reagent Qualification (Tracer, Enzyme Purity) B 2. Autofluorescence Check (Compound Pre-Read) A->B C 3. Assay Optimization (Tracer/Enzyme Titration) B->C D 4. Precision (Intra- & Inter-Assay) C->D E 5. Specificity (vs. Parent-Kinabind, Detergent Test) D->E F 6. Linearity & Range (Dose-Response Curve) E->F G 7. Robustness (DMSO Tolerance, Incubation Time) F->G H 8. IC50 Determination (Cheng-Prusoff for Ki) G->H I 9. Z'-Factor Calculation (Assay Quality) H->I

Caption: Workflow for Biochemical FP Assay Validation.

Experimental Protocol: FP Assay Validation

Objective: To determine the IC50 value of Fluoro-Kinabind for its target kinase and validate the assay's performance.

Materials:

  • Target Kinase (purified)

  • Fluorescently-labeled tracer (ligand)

  • Fluoro-Kinabind and Parent-Kinabind

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20

  • 384-well, non-binding, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Methodology:

  • Autofluorescence Pre-Read:

    • Prepare a serial dilution of Fluoro-Kinabind in Assay Buffer.

    • Dispense into a 384-well plate.

    • Read the plate using the same excitation/emission filters as the FP assay.

    • Causality: This step is crucial for fluorinated compounds. If significant fluorescence is detected, it may be necessary to switch to a red-shifted fluorophore on the tracer to avoid spectral overlap, or to use a time-resolved fluorescence format (TR-FRET) if available.[11][12]

  • Assay Setup (Competition Assay):

    • To all wells, add 10 µL of Assay Buffer containing the fluorescent tracer at its predetermined optimal concentration (e.g., 2 nM).

    • Add 5 µL of serially diluted test compounds (Fluoro-Kinabind, Parent-Kinabind) or vehicle (DMSO) control.

    • Initiate the binding reaction by adding 5 µL of the target kinase at its optimal concentration.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization (mP) on a compatible plate reader.

  • Validation Parameters:

    • Precision: Run three independent plates on different days, each with triplicate measurements of the full dose-response curve. Calculate the Coefficient of Variation (CV%) for the IC50 values.

    • Specificity: Compare the IC50 of Fluoro-Kinabind to Parent-Kinabind. To test for aggregation, run a parallel assay with an increased concentration of Tween-20 (e.g., 0.1%). A significant shift in IC50 suggests non-specific inhibition due to aggregation.[8]

    • Linearity and Range: The dose-response curve itself demonstrates the assay's linearity over the tested concentration range.

    • Robustness: Vary the final DMSO concentration (e.g., 0.5%, 1%, 2%) to assess the assay's tolerance.

Comparative Data: Biochemical Inhibition
CompoundIC50 (nM) [Biochemical FP Assay]Fold ImprovementNotes
Parent-Kinabind150.5 ± 12.3-Baseline potency.
Fluoro-Kinabind25.2 ± 3.16.0xSignificant potency increase attributed to favorable fluorine interactions in the binding pocket.[4]
Fluoro-Kinabind (+0.1% Tween-20)28.9 ± 4.5-No significant IC50 shift, indicating inhibition is not due to non-specific aggregation.

Part 2: The Cell-Based Assay - A Physiologically-Relevant System

Cell-based assays are critical for evaluating a compound's efficacy in a biological context, providing insights into cell permeability, potential for cytotoxicity, and engagement with the target in its native environment.[13] Here, we validate a cytotoxicity assay to assess the on-target and potential off-target effects of Fluoro-Kinabind.

The Challenge: Fluorine's Impact on Cellular Assays

The properties of fluorinated compounds present unique challenges in a cellular context:

  • Enhanced Cytotoxicity: The same features that enhance target potency can also lead to off-target effects or general cytotoxicity, which can be misinterpreted as on-target activity.[14]

  • Matrix Effects in Bioanalysis: If downstream LC-MS/MS is used to quantify intracellular compound concentration, the unique isotopic signature and potential for ion suppression/enhancement of fluorinated molecules must be addressed.[2][15]

  • Interference with Fluorescent Dyes: Fluorinated compounds can interfere with common viability dyes (e.g., resazurin, calcein-AM) through quenching or autofluorescence, confounding the results.[11]

Validation Workflow for a Cell-Based Cytotoxicity Assay

cluster_0 Assay Development & Pre-Validation cluster_1 Core Validation Parameters cluster_2 Data Analysis & Acceptance A 1. Cell Line Qualification (Growth Rate, Target Expression) B 2. Dye Interference Check (Compound + Dye, No Cells) A->B C 3. Assay Optimization (Cell Density, Exposure Time) B->C D 4. Precision (Intra- & Inter-Assay) C->D E 5. Specificity (Target Knockdown/Rescue) D->E F 6. Linearity & Range (Dose-Response Curve) E->F G 7. Robustness (Serum Concentration, Passage Number) F->G H 8. GI50 Determination (Growth Inhibition) G->H I 9. Orthogonal Confirmation (e.g., ATP-based assay) H->I

Caption: Workflow for Cell-Based Cytotoxicity Assay Validation.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the growth inhibitory (GI50) concentration of Fluoro-Kinabind on a cancer cell line expressing the target kinase. The SRB assay is chosen as a colorimetric endpoint, which is less susceptible to fluorescence interference.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Fluoro-Kinabind and Parent-Kinabind

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid)

  • 10 mM TRIS base solution

  • 96-well, clear, flat-bottom plates

Methodology:

  • Cell Seeding:

    • Seed cells into 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of Fluoro-Kinabind or Parent-Kinabind for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining:

    • Wash plates 5 times with slow-running tap water and allow to air dry.

    • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization:

    • Quickly rinse plates 4 times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.

    • Add 200 µL of 10 mM TRIS base solution to solubilize the protein-bound dye.

  • Data Acquisition:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Validation Parameters:

    • Specificity: To confirm on-target activity, this assay should be run in parallel with a cell line where the target kinase has been knocked down (e.g., via siRNA). A significant rightward shift in the GI50 in the knockdown line would confirm on-target action.

    • Orthogonal Confirmation: Validate key findings using an assay with a different readout, such as an ATP-based viability assay (e.g., CellTiter-Glo®). This ensures the observed effect is not an artifact of the SRB assay chemistry.[13]

Comparative Data: Cellular Potency and Selectivity
CompoundGI50 (nM) [SRB Assay]Biochemical/Cellular Potency RatioNotes
Parent-Kinabind2150.0 ± 250.114.3Poor cell permeability or high efflux limits cellular activity.
Fluoro-Kinabind98.5 ± 11.73.9Fluorination improves cellular potency, likely through enhanced membrane permeability. The smaller ratio indicates better translation from biochemical to cellular activity.[1]

Part 3: Mitigating Matrix Effects in LC-MS/MS Bioanalysis

To bridge the gap between biochemical and cellular data, quantifying intracellular compound concentration is often necessary. This typically involves LC-MS/MS, where fluorinated compounds can pose challenges due to matrix effects.[15][16]

Experimental Protocol: Quantifying and Mitigating Matrix Effects

Objective: To assess the matrix effect on the quantification of Fluoro-Kinabind in cell lysates and mitigate it using a stable isotope-labeled internal standard (SIL-IS).

Methodology:

  • Sample Preparation:

    • Prepare three sets of samples:

      • Set A (Neat Solution): Fluoro-Kinabind spiked into the final reconstitution solvent.

      • Set B (Post-Extraction Spike): Blank cell lysate is extracted, and Fluoro-Kinabind is spiked into the final extract.

      • Set C (Pre-Extraction Spike): Fluoro-Kinabind is spiked into the cell lysate before the extraction process.

    • A SIL-IS for Fluoro-Kinabind (e.g., with ¹³C or ²H labels) is added to all samples in Set B and C before analysis.

  • LC-MS/MS Analysis:

    • Analyze all samples using a validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression; > 1 indicates enhancement.[16]

    • Recovery (RE): RE% = [(Peak Area in Set C) / (Peak Area in Set B)] * 100.

    • Internal Standard Normalized Matrix Factor (IS-MF): (MF of Analyte) / (MF of SIL-IS).

    • Causality: Fluorinated compounds can exhibit unique ion suppression or enhancement profiles. A SIL-IS is critical because it co-elutes and experiences the same matrix effects, allowing for accurate correction. The IS-MF should be close to 1.0, demonstrating that the method is reliable.[16]

Comparative Data: Matrix Effect Assessment
AnalyteMatrix Factor (MF)IS-Normalized MFInterpretation
Fluoro-Kinabind0.65 (Suppression)0.98Significant ion suppression from cell matrix components is observed.[15]
SIL-Fluoro-Kinabind0.67 (Suppression)N/AThe SIL-IS effectively tracks the analyte's suppression, leading to an accurate, normalized result.

Conclusion: An Integrated and Self-Validating Approach

Validating a biological assay for novel fluorinated compounds requires more than a checklist approach. It demands a deep, mechanistic understanding of how fluorine's unique properties can influence assay outcomes. By directly comparing biochemical and cell-based formats and proactively designing experiments to detect and mitigate specific interferences like autofluorescence, aggregation, and matrix effects, researchers can build a robust and trustworthy dataset.

The use of comparative compounds (fluorinated vs. non-fluorinated), orthogonal assay formats (e.g., SRB vs. ATP-based), and appropriate internal controls (e.g., SIL-IS in mass spectrometry) are not merely best practices; they are essential components of a self-validating system. This integrated strategy ensures that the compelling advantages offered by fluorine in medicinal chemistry can be translated into reliable, high-quality screening data, paving the way for the successful development of next-generation therapeutics.

References

  • Assay Guidance Manual. (2024). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, T., et al. (2013). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Zhou, Y., et al. (2016). Fluorine in drug discovery: Role, design and case studies.
  • Separation Science. (n.d.). Overcoming Matrix Interference in LC-MS/MS. Available at: [Link]

  • Powers, D. G., et al. (2019). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Available at: [Link]

  • Assay Guidance Manual. (2024). HTS Assay Validation. National Center for Biotechnology Information. Available at: [Link]

  • Simeonov, A., et al. (2008). Fluorescence readouts in HTS: No gain without pain?. Drug Discovery Today. Available at: [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]

  • ADLM. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Available at: [Link]

  • van der Wijk, T., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available at: [Link]

  • Davis, M. I., et al. (2019). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. Available at: [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]

  • Schultz, M. M., et al. (2006). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology. Available at: [Link]

  • Assay Guidance Manual. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. Available at: [Link]

  • Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Bantscheff, M., et al. (2007). IC50 values (nM) or inhibition (%) determined in biochemical enzyme assays. ResearchGate. Available at: [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Available at: [Link]

  • Zhang, J. H., et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. Available at: [Link]

  • Mellet, C. O., et al. (2025). Fluorescence Polarization Assays to Study Carbohydrate-Protein Interactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell-based Assays for Assessing Toxicity: A Basic Guide. Current Pharmaceutical Design. Available at: [Link]

  • Goryacheva, I. Y., et al. (2020). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

As a Senior Application Scientist, this guide provides a detailed protocol for the safe and compliant disposal of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. This document moves beyond simple instructions to provid...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe and compliant disposal of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. This document moves beyond simple instructions to provide the scientific rationale behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage their waste streams with confidence and integrity.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's known and potential hazards. 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a complex organic molecule, and its handling requires a precautionary approach.

Chemical Identity and Known Data:

PropertyValueSource
Chemical Name 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid
Synonym(s) 4'-(carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
CAS Number 1345472-27-6[1][2]
Molecular Formula C₁₅H₁₁FO₄[3]
Molecular Weight 274.25 g/mol

The Safety Data Sheet (SDS) for this compound indicates a significant lack of toxicological and ecological data[1]. This absence of information is not an indication of safety. On the contrary, it mandates that the compound be handled as potentially hazardous to human health and the environment until proven otherwise. As a halogenated aromatic carboxylic acid, it shares properties with compounds known to be skin and eye irritants[4][5][6]. Therefore, all waste generated must be managed as regulated hazardous waste.

Personnel Protection and Engineering Controls: Your First Line of Defense

Before handling the compound or its waste, establishing robust safety barriers is paramount.

  • Engineering Controls : All handling of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, whether in solid form or in solution, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols[7][8]. The laboratory should be equipped with an accessible eyewash station and safety shower[4].

  • Personal Protective Equipment (PPE) : A non-negotiable standard of PPE must be worn at all times.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.Protects against skin irritation and absorption[8].
Eye Protection Safety gogglesMust provide a complete seal around the eyes. A face shield should be worn when handling larger quantities or splash-prone solutions.Protects against splashes that can cause serious eye irritation or damage[4][6].
Skin & Body Lab CoatA flame-resistant lab coat, fully buttoned.Prevents contamination of personal clothing and protects the skin[7].
Waste Segregation Protocol: A Critical Decision Pathway

The cardinal rule of chemical waste management is segregation. Improperly mixed waste streams can lead to dangerous chemical reactions, compromise disposal pathways, and significantly increase disposal costs. 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a halogenated organic acid , and its waste must be kept separate from all other waste streams[9].

The following decision workflow must be followed for any item contaminated with this compound.

WasteSegregation cluster_0 Waste Characterization & Segregation cluster_1 Designated Waste Containers start Waste Generation Point is_contaminated Contaminated with 5-[4-(CM)phenyl]-2-FBA? start->is_contaminated waste_type Identify Waste Type is_contaminated->waste_type Yes ppe Contaminated PPE (e.g., gloves, wipes) is_contaminated->ppe No (Uncontaminated PPE) solid Solid Waste (e.g., powder, contaminated weigh paper) waste_type->solid liquid Liquid Waste waste_type->liquid sharps Sharps Waste (e.g., needles, contaminated glass) waste_type->sharps waste_type->ppe hw_solid "HAZARDOUS WASTE" Halogenated Solids solid->hw_solid liquid_type Organic or Aqueous? liquid->liquid_type hw_sharps "HAZARDOUS WASTE" Sharps Container sharps->hw_sharps hw_ppe "HAZARDOUS WASTE" Solid Waste / PPE ppe->hw_ppe organic_sol Organic Solution liquid_type->organic_sol Organic aqueous_sol Aqueous Solution liquid_type->aqueous_sol Aqueous hw_organic "HAZARDOUS WASTE" Halogenated Organic Liquids organic_sol->hw_organic hw_aqueous "HAZARDOUS WASTE" Aqueous Acidic Waste aqueous_sol->hw_aqueous

Caption: Waste Segregation Workflow for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

Step-by-Step Disposal Procedures

4.1 Unused or Expired Solid Compound

  • Containerize : Place the original container, or a securely sealed and compatible container holding the waste, into a larger, sealable bag or secondary container.

  • Label : Affix a "Hazardous Waste" label to the outer container. Fill in the full chemical name: "5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid" and list all associated hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard")[8][10].

  • Store : Place the labeled container in the designated Satellite Accumulation Area (SAA).

4.2 Contaminated Solid Waste (e.g., weigh boats, wipes, absorbent pads from spills)

  • Collect : Place all contaminated solid materials into a designated, compatible hazardous waste container (e.g., a high-density polyethylene (HDPE) pail or a properly lined box)[7].

  • Segregate : This waste must be designated as "Halogenated Solid Waste." Do not mix with non-halogenated waste[9].

  • Label and Store : Securely close the container, label it as described above, and store it in the SAA.

4.3 Liquid Waste (Organic or Concentrated Aqueous Solutions)

  • Select Container : Use a designated, leak-proof hazardous waste container made of a compatible material such as borosilicate glass or HDPE[7][8]. Acids should never be stored in steel containers[10].

  • Segregate : This waste stream must be labeled "Halogenated Organic Waste" or "Aqueous Acidic Waste" and kept separate from other liquid waste streams like non-halogenated solvents or bases[11][12].

  • Collect : Pour waste carefully into the container, using a funnel if necessary, to avoid spills. Do not fill the container beyond 90% capacity to allow for expansion[10].

  • Label and Store : Securely cap the container immediately after adding waste. Ensure it is properly labeled and stored in the SAA, within secondary containment.

4.4 Decontamination of Reusable Glassware

  • Initial Rinse : Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) that is capable of dissolving the compound.

  • Collect Rinse : The initial rinsate is considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container[1].

  • Final Wash : After the solvent rinse, the glassware can be washed using standard laboratory detergents.

Waste Storage: The Satellite Accumulation Area (SAA)

The SAA is a designated laboratory area for the temporary storage of hazardous waste. It must be managed in strict compliance with institutional and federal regulations.

SAA GuidelineSpecificationRationale
Location At or near the point of generation, under the control of laboratory personnel.To minimize the transport of hazardous materials within the facility[10].
Labeling All containers must be clearly labeled with "Hazardous Waste" and the chemical contents.Ensures proper identification for safety and disposal[10][13].
Container Condition Containers must be in good condition, compatible with the waste, and kept securely closed at all times except when adding waste.To prevent leaks, spills, and fugitive emissions[10][14].
Segregation Incompatible waste types (e.g., acids and bases, oxidizers and organics) must be stored separately, often in different secondary containment bins.To prevent dangerous reactions if a container were to leak[12][15].
Time Limits Partially filled containers can remain for up to one year. Full containers must be removed by EHS within three days.Regulatory compliance to ensure timely disposal and prevent excessive accumulation[10].
Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is critical to mitigate exposure and environmental release.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Assess & Protect : Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary[8].

  • Contain & Absorb : For small spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent[8][13]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully scoop the absorbed material into a designated hazardous waste container for "Halogenated Solid Waste."

  • Decontaminate : Clean the spill area with soap and water. Collect the cleaning materials as contaminated solid waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Pathway: Incineration

Due to its chemical structure, 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is not suitable for drain disposal or landfill[1].

  • Primary Disposal Method : The required method of disposal is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing[1].

  • Scientific Rationale : The fluorine atom in the molecule necessitates specialized incineration. During combustion, halogenated compounds can form highly corrosive and toxic gases, such as hydrogen fluoride (HF)[4]. A licensed hazardous waste incinerator is equipped with "scrubbers" or "afterburners" that neutralize these acidic gases before they are released into the atmosphere, ensuring environmental protection.

By adhering to these detailed procedures, you ensure the safe handling and compliant disposal of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, protecting yourself, your colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . UNSW Sydney. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Benzoic acid . National Institute of Standards and Technology (NIST). [Link]

  • Halogenated Solvents Standard Operating Procedure . University of Washington Environmental Health & Safety. [Link]

  • Safety Data Sheet: 4-Fluorobenzoic acid . Australia Pacific LNG. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • 2-Fluorobenzoic acid PubChem Entry . National Center for Biotechnology Information. [Link]

Sources

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical compounds, such as 5-[4-(Carboxymethyl)phenyl]-2-flu...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical compounds, such as 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of our research.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid should be handled as a hazardous substance with the potential to cause:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation[1][2][3][4][5][6][7].

  • Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye damage if it comes into contact with the eyes[1][2][3][4][5][6][7].

  • Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system[1][4][7].

  • Harm if Swallowed: Ingestion may lead to gastrointestinal irritation[5][8].

Thermal decomposition may produce hazardous gases such as carbon oxides and hydrogen fluoride[1].

HazardPotential EffectSource
Skin Contact Causes skin irritation.[1][2][3][4][5][6][7]
Eye Contact Causes serious eye irritation/damage.[1][2][3][4][5][6][7]
Inhalation May cause respiratory irritation.[1][4][7]
Ingestion Harmful if swallowed.[5][8]
Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face, which is critical when handling larger quantities or when there is a risk of splashing[1][8][9].
Hands Chemical-resistant gloves (e.g., nitrile rubber).Nitrile gloves offer good resistance to a range of chemicals. Always check the manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected before use and changed immediately if contaminated[8][9].
Body A flame-resistant lab coat, fully buttoned.A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is recommended as a general laboratory precaution[10].
Respiratory A NIOSH-approved respirator (e.g., N95 or higher).This is essential when handling the compound in its powdered form to prevent inhalation of dust particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure[8][9].
Feet Closed-toe shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory[10][11].
Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow ensures a systematic and safe approach to working with 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Risk Assessment prep_ppe 2. Don PPE prep_risk->prep_ppe prep_setup 3. Prepare Workspace prep_ppe->prep_setup handle_weigh 4. Weighing (in fume hood) prep_setup->handle_weigh handle_dissolve 5. Dissolution handle_weigh->handle_dissolve cleanup_decon 6. Decontaminate handle_dissolve->cleanup_decon cleanup_waste 7. Waste Disposal cleanup_decon->cleanup_waste cleanup_doff 8. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 9. Wash Hands cleanup_doff->cleanup_wash

Caption: A workflow for the safe handling of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.

Experimental Protocol: Donning and Doffing PPE

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on safety goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Managing Chemical Waste

Proper disposal of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid and any contaminated materials is critical to ensure environmental protection and laboratory safety.

  • Chemical Waste: The compound should be disposed of as hazardous waste. It can be sent to a licensed chemical destruction facility or undergo controlled incineration with flue gas scrubbing[12]. Do not discharge to sewer systems[12].

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, wipes, and pipette tips, must be treated as hazardous waste and placed in a designated, sealed container for collection by a specialized waste management service[8].

  • Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be recycled or disposed of according to institutional guidelines[12].

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[3][4][6].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3][4][6].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][4][12].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the material in a sealed container for hazardous waste disposal. Decontaminate the area with soap and water[8].

By adhering to these guidelines, researchers can confidently handle 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, ensuring a safe and productive laboratory environment.

References

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